molecular formula C9H9ClO3 B100976 Ethyl 3-chloro-4-hydroxybenzoate CAS No. 16357-41-8

Ethyl 3-chloro-4-hydroxybenzoate

Cat. No.: B100976
CAS No.: 16357-41-8
M. Wt: 200.62 g/mol
InChI Key: QBOWIPYEPOVPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-4-hydroxybenzoate is a chlorinated derivative of ethyl paraben and serves as a critical reference material in environmental and toxicological research. It is primarily investigated as a transformation product of common preservatives, formed during the chlorination disinfection processes in water treatment facilities . Studies on such halogenated parabens have identified them as estrogen receptor antagonists, providing a valuable tool for understanding the endocrine-disrupting potential of disinfection byproducts . Further toxicological profiling has demonstrated that structurally similar chlorinated parabens can exhibit significant cytotoxicity, notably inhibiting cell proliferation and wound healing processes in human epidermal keratinocytes at low micromolar concentrations . Researchers utilize this compound to elucidate the mechanisms of action and environmental fate of preservative byproducts, contributing to enhanced safety assessments for cosmetic and personal care formulations . This compound is for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOWIPYEPOVPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505758
Record name Ethyl 3-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-41-8
Record name Ethyl 3-chloro-4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16357-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-chloro-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 3-chloro-4-hydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthesis route detailed is the Fischer-Speier esterification, a robust and well-established method for the preparation of esters from carboxylic acids and alcohols.

Core Synthesis Data

The following table summarizes the key physical and chemical properties of the starting material and the final product, which are essential for experimental design and product characterization.

Property3-Chloro-4-hydroxybenzoic acid (Starting Material)This compound (Product)
Molecular Formula C₇H₅ClO₃C₉H₉ClO₃
Molecular Weight 172.57 g/mol 200.62 g/mol [1]
Appearance White to off-white crystalline powderSolid
Melting Point 179-182 °C98-102 °C
CAS Number 3964-58-716357-41-8[1]

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of this compound from 3-chloro-4-hydroxybenzoic acid and ethanol using an acid catalyst. The reaction is driven to completion by using an excess of the alcohol and removing the water formed during the reaction.[2][3][4]

Materials and Reagents:

  • 3-Chloro-4-hydroxybenzoic acid

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Chloride (NaCl), saturated aqueous solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 3-chloro-4-hydroxybenzoic acid and a significant excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol serves as both a reactant and the solvent.[2][5]

  • Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is driven to completion by the large excess of ethanol.[4]

  • Work-up - Quenching and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic.

    • Transfer the mixture to a separatory funnel and add ethyl acetate to extract the product.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (ethyl acetate and excess ethanol) under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final purified product.

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3-chloro-4-hydroxybenzoic acid and Ethanol add_catalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) start->add_catalyst reflux Heat to Reflux (4-8 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ Solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry Organic Layer (Na₂SO₄) wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize from Suitable Solvent evaporate->recrystallize end Isolate and Dry Final Product recrystallize->end

Caption: Synthesis workflow diagram.

Signaling Pathway of Fischer-Speier Esterification

The mechanism of the Fischer-Speier esterification involves a series of protonation and nucleophilic attack steps, which are outlined in the diagram below.

FischerEsterification Mechanism of Fischer-Speier Esterification A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack D Protonated Intermediate C->D Proton Transfer E Water Elimination D->E Loss of Water Water Water (H₂O) D->Water F Protonated Ester E->F Resonance Stabilization G Ester (R-COOR') F->G Deprotonation Catalyst H⁺ (Acid Catalyst) F->Catalyst Regenerates Catalyst Catalyst->A Alcohol Alcohol (R'-OH) Alcohol->B

Caption: Fischer esterification mechanism.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of the paraben class of compounds, which are widely utilized as preservatives in the cosmetic, pharmaceutical, and food industries. The introduction of a chlorine atom onto the benzene ring modifies the molecule's physicochemical properties, influencing its solubility, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its safety profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and material science.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are critical for its application in research and development. These properties dictate its behavior in various solvents and experimental conditions.

Data Summary

A compilation of the key quantitative data for this compound is presented below for straightforward reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 16357-41-8[2]
Molecular Formula C₉H₉ClO₃[1][3]
Molecular Weight 200.62 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 98-102 °C[2]
Predicted logP 2.7[1][4]
SMILES String CCOC(=O)c1ccc(O)c(Cl)c1[2]
InChI Key QBOWIPYEPOVPGR-UHFFFAOYSA-N[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its preparation and quality control in a laboratory setting.

Synthesis via Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification of 3-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.[5][6][7] This method is an equilibrium-controlled reaction.

Materials:

  • 3-chloro-4-hydroxybenzoic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-hydroxybenzoic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, reduce the volume of the reaction mixture using a rotary evaporator to remove the excess ethanol.

  • Neutralization: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product as a solid.

Characterization Methods

To confirm the identity and purity of the synthesized compound, the following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and C-Cl bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Melting Point Analysis: The melting point is a crucial indicator of the purity of a solid compound. A sharp melting range close to the literature value suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and can also be used for quantification.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.

  • Hazard Classifications: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Precautionary Measures: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11 for combustible solids.[2]

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and structural properties.

Synthesis_Workflow Reactants 3-Chloro-4-hydroxybenzoic Acid + Ethanol (excess) Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Quenching & Extraction (NaHCO₃, Ethyl Acetate) Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Ethyl 3-chloro-4- hydroxybenzoate Purification->Product Structure_Properties cluster_0 This compound Structure cluster_1 Influenced Physicochemical Properties Structure This compound Aromatic Aromatic Ring Structure->Aromatic Core Ester Ethyl Ester Group (-COOEt) Structure->Ester Functional Group Hydroxyl Hydroxyl Group (-OH) Structure->Hydroxyl Functional Group Chlorine Chlorine Atom (-Cl) Structure->Chlorine Substituent Lipophilicity Lipophilicity (logP) Aromatic->Lipophilicity Solubility Solubility Profile Ester->Solubility Hydroxyl->Solubility Acidity Acidity (pKa) Hydroxyl->Acidity Reactivity Chemical Reactivity Chlorine->Reactivity Chlorine->Lipophilicity

References

Ethyl 3-chloro-4-hydroxybenzoate molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-4-hydroxybenzoate is a chlorinated derivative of p-hydroxybenzoic acid ethyl ester (ethylparaben), a compound belonging to the paraben family. Parabens and their derivatives are of significant interest due to their widespread use as preservatives in cosmetics, pharmaceuticals, and food products, and their potential biological activities. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a detailed synthesis protocol for this compound. Furthermore, it explores the potential biological implications of chlorinated parabens, drawing from research on related compounds to propose a hypothetical mechanism of action, acknowledging the current scarcity of direct research on this specific molecule.

Molecular Structure and IUPAC Name

The molecular structure of this compound is characterized by a benzene ring substituted with a chloro group, a hydroxyl group, and an ethyl ester group.

IUPAC Name: this compound[1]

The structural formula is as follows:

Chemical structure of this compound

Canonical SMILES: CCOC(=O)C1=CC(=C(C=C1)O)Cl[1]

InChI: InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C9H9ClO3[1]
Molecular Weight 200.62 g/mol [2]
CAS Number 16357-41-8[2]
Appearance Solid
Melting Point 98-102 °C
XLogP3-AA 2.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Experimental Protocol: Synthesis via Fischer Esterification

The most common and practical method for the synthesis of this compound is the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[3][4][5][6][7]

Reaction:

3-chloro-4-hydroxybenzoic acid + Ethanol ⇌ this compound + Water

Materials:

  • 3-chloro-4-hydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-hydroxybenzoic acid in a significant excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity and signaling pathways of this compound are limited. However, based on the known effects of parabens and their chlorinated derivatives, a hypothetical mechanism of action can be proposed. Chlorinated phenols and related compounds have been shown to exhibit endocrine-disrupting activities and can interfere with various cellular signaling pathways.[8][9][10]

One plausible, yet hypothetical, signaling pathway that could be affected by this compound involves the disruption of a generic steroid hormone receptor signaling cascade. As an endocrine disruptor, the compound might act as an agonist or antagonist to a nuclear hormone receptor, leading to inappropriate gene expression.

References

Spectroscopic Profile of Ethyl 3-chloro-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-chloro-4-hydroxybenzoate (CAS No. 16357-41-8), a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound possesses a molecular formula of C₉H₉ClO₃ and a molecular weight of 200.62 g/mol .[1] Its structure, featuring a substituted benzene ring with chloro, hydroxyl, and ethyl ester functional groups, gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

The following tables summarize the predicted and observed spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9d1HAr-H (H-2)
~7.8dd1HAr-H (H-6)
~7.0d1HAr-H (H-5)
~5.5-6.5br s1HAr-OH
4.35q2H-OCH₂CH₃
1.38t3H-OCH₂CH₃

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~155C-OH (Ar)
~132C-Cl (Ar)
~130C-H (Ar)
~122C-CO (Ar)
~117C-H (Ar)
~61-OCH₂CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H Stretch (Phenolic)
3100-3000MediumC-H Stretch (Aromatic)
2980-2850MediumC-H Stretch (Aliphatic)
1730-1715StrongC=O Stretch (Ester)
1600-1450Medium-StrongC=C Stretch (Aromatic Ring)
1300-1000StrongC-O Stretch (Ester and Phenol)
800-600StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
200/202~3:1[M]⁺ (Molecular ion)
172/174Variable[M - C₂H₄]⁺
155/157Variable[M - OCH₂CH₃]⁺
127/129Variable[M - COOCH₂CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

The IR spectrum can be obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample is ground with anhydrous KBr and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis is typically performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key Functional Groups

Caption: Structure of this compound with key functional groups.

References

Solubility Profile of Ethyl 3-chloro-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility of Ethyl 3-chloro-4-hydroxybenzoate. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing key physical and chemical properties, qualitative solubility information based on a structurally similar compound, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions in experimental design and formulation development.

Introduction

This compound is a substituted aromatic compound with potential applications in various fields, including pharmaceuticals and material science. Understanding its solubility in different solvents is a critical parameter for its purification, formulation, and application. This guide summarizes the known properties of this compound and provides a practical framework for experimentally determining its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₉H₉ClO₃PubChem
Molecular Weight 200.62 g/mol PubChem
Appearance SolidSigma-Aldrich
Melting Point 98-102 °CSigma-Aldrich
InChI Key QBOWIPYEPOVPGR-UHFFFAOYSA-NPubChem
CAS Number 16357-41-8PubChem

Solubility Profile

As of the date of this publication, specific quantitative experimental data on the solubility of this compound in various solvents is not available in the reviewed scientific literature. However, qualitative insights can be drawn from the behavior of structurally similar compounds.

Qualitative Solubility of a Structurally Related Compound: Ethyl 4-hydroxybenzoate (Ethylparaben)

Ethyl 4-hydroxybenzoate, also known as Ethylparaben, is a compound with a similar core structure to this compound, differing by the absence of a chlorine atom at the 3-position. The solubility of Ethylparaben has been documented and can provide an initial estimate for the solubility behavior of its chlorinated analog.

  • Water : Ethyl 4-hydroxybenzoate is reported to be slightly soluble in water.[1] The presence of the hydrophobic ethyl group limits its interaction with polar water molecules.

  • Organic Solvents : It exhibits greater solubility in organic solvents such as ethanol, methanol, and acetone.[1]

It is important to note that the presence of the chlorine atom in this compound will influence its polarity and intermolecular interactions, and therefore its solubility will differ from that of Ethylparaben. Experimental determination is necessary for precise solubility values.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid solute in a liquid solvent. It involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials
  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters, filter paper)

  • Volumetric flasks and pipettes

  • Oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally (typically 24-72 hours). The presence of undissolved solid is crucial to ensure saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

    • Immediately filter the withdrawn sample through a syringe filter (with a pore size appropriate to remove all solid particles, e.g., 0.45 µm) into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

  • Solvent Evaporation:

    • Weigh the container with the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated.

  • Determination of Solute Mass:

    • Once the solvent is completely removed, cool the container to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the container with the dry solute.

    • The mass of the dissolved this compound is the difference between the final mass of the container with the solute and the initial mass of the empty container.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Experimental Workflow Diagram

G cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_evap 3. Solvent Evaporation cluster_calc 4. Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Withdraw known volume of supernatant B->C D Filter to remove undissolved solid C->D E Weigh filtered solution D->E F Evaporate solvent completely E->F G Weigh dry solute F->G H Calculate solubility G->H

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to Ethyl 3-chloro-4-hydroxybenzoate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-4-hydroxybenzoate, a chlorinated derivative of the widely used preservative ethylparaben, has a history intertwined with the broader story of parabens and the study of disinfection byproducts. While not as extensively documented as its parent compound, its discovery and synthesis are rooted in the fundamental chemical processes of esterification and electrophilic aromatic substitution. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, presenting available data in a structured format for scientific professionals.

Introduction: The Emergence of a Chlorinated Paraben

The story of this compound begins with the advent of parabens as preservatives. Para-hydroxybenzoic acid (PHBA) was first isolated in 1876 by British chemist John H. Smith from the bearberry plant.[1] The synthetic era of parabens began in 1895 when Charles Fletcher synthesized methyl para-oxybenzoate.[1] The use of parabens as preservatives in cosmetics, food, and pharmaceuticals became widespread in the 1950s due to their effectiveness and low cost.[1][2]

The "discovery" of this compound is less a singular event and more a consequence of the widespread use of its parent compound, ethylparaben (Ethyl 4-hydroxybenzoate), and the practice of water chlorination. Research into the chlorination of parabens has identified 3-chloro-parabens and 3,5-dichloro-parabens as primary transformation products.[3] This suggests that this compound was likely first identified as a byproduct of disinfection processes in environments containing ethylparaben.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and environmental settings.

PropertyValueSource
Molecular Formula C₉H₉ClO₃PubChem[4]
Molecular Weight 200.62 g/mol PubChem[4]
CAS Number 16357-41-8PubChem[4]
Appearance SolidSigma-Aldrich[5]
Melting Point 98-102 °C (lit.)Sigma-Aldrich[5]
SMILES CCOC(=O)c1ccc(O)c(Cl)c1Sigma-Aldrich[5]
InChI 1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3Sigma-Aldrich[5]
InChIKey QBOWIPYEPOVPGR-UHFFFAOYSA-NSigma-Aldrich[5]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic chlorination of Ethyl 4-hydroxybenzoate (ethylparaben).

Conceptual Synthesis Pathway

The synthesis involves the reaction of ethylparaben with a chlorinating agent. The hydroxyl group on the benzene ring is an activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ester group, chlorination occurs at one of the ortho positions.

Synthesis_Pathway Ethylparaben Ethyl 4-hydroxybenzoate (Ethylparaben) Product This compound Ethylparaben->Product Electrophilic Aromatic Substitution ChlorinatingAgent Chlorinating Agent (e.g., Cl2, SO2Cl2)

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Chlorination of Ethylparaben

Materials:

  • Ethyl 4-hydroxybenzoate (Ethylparaben)

  • Chlorinating agent (e.g., Chlorine water, Sulfuryl chloride)

  • Solvent (e.g., Dichloromethane, Acetic acid)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: Dissolve a known quantity of Ethyl 4-hydroxybenzoate in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Chlorination: Slowly add a stoichiometric amount of the chlorinating agent to the solution at a controlled temperature (typically room temperature or below). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any excess chlorinating agent by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Historical Context and Applications

The history of this compound is primarily linked to its emergence as an environmental contaminant and a subject of toxicological and environmental research. Its intentional synthesis for specific applications is not well-documented in the early history of parabens.

The widespread use of parabens in pharmaceuticals, cosmetics, and food products from the mid-20th century onwards led to their inevitable release into the environment.[6] The subsequent chlorination of water for disinfection purposes created the conditions for the formation of chlorinated parabens, including this compound.

Early applications of this specific compound are not clearly documented. Its presence has been noted in studies of urban surface water and swimming pools, highlighting its formation as a disinfection byproduct.[5] More recent interest in this compound stems from concerns about the potential endocrine-disrupting effects of chlorinated parabens, which are believed to be more toxic than their parent compounds.[6]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research in the provided search results detailing the direct interaction of this compound with specific signaling pathways. However, as a chlorinated paraben, its biological activity is of interest due to the known endocrine-disrupting potential of some parabens and their derivatives.[6]

The general mechanism of action for parabens is thought to involve the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis in microorganisms.[7] The estrogenic activity of parabens is a subject of ongoing research, with some studies suggesting that they can act as xenoestrogens.[2] The addition of a chlorine atom to the benzene ring may alter the compound's biological activity, and further research is needed to elucidate its specific effects on cellular signaling pathways.

Biological_Activity_Hypothesis cluster_0 Potential Biological Interactions cluster_1 Cellular Targets Ethyl_3_chloro_4_hydroxybenzoate This compound Membrane_Transport Membrane Transport Processes Ethyl_3_chloro_4_hydroxybenzoate->Membrane_Transport Disruption Nucleic_Acid_Synthesis DNA/RNA Synthesis Ethyl_3_chloro_4_hydroxybenzoate->Nucleic_Acid_Synthesis Inhibition Endocrine_Receptors Endocrine Receptors (e.g., Estrogen Receptor) Ethyl_3_chloro_4_hydroxybenzoate->Endocrine_Receptors Potential Interaction (Xenoestrogenic Effect)

Caption: Hypothesized biological activities of this compound.

Conclusion

The discovery and history of this compound are intrinsically linked to the broader use and environmental fate of its parent compound, ethylparaben. While not a compound with a storied history of intentional development for specific applications, its emergence as a disinfection byproduct has made it a subject of interest for environmental scientists and toxicologists. The synthesis of this compound is straightforward, primarily involving the electrophilic chlorination of ethylparaben. Future research will likely focus on further elucidating its biological activity and potential impact on environmental and human health.

References

Potential Biological Activities of Chlorinated Parabens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, the esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties. However, the chlorination of water can lead to the formation of chlorinated parabens, which have raised concerns due to their potential for increased biological activity and environmental persistence.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of the potential biological activities of chlorinated parabens, with a focus on their endocrine-disrupting capabilities, cytotoxicity, genotoxicity, and aquatic toxicity. Detailed experimental protocols for key assays and a summary of quantitative data are provided to support further research and risk assessment in this critical area.

Endocrine Disrupting Activities

Chlorinated parabens are known to interfere with endocrine systems, primarily through their interaction with various nuclear receptors. Their effects on estrogen, androgen, and thyroid hormone signaling pathways are of particular concern.

Estrogenic and Anti-Estrogenic Activity

Chlorinated parabens have been shown to exhibit both estrogenic (agonist) and anti-estrogenic (antagonist) activities, primarily through their interaction with estrogen receptors (ERα and ERβ). The degree of chlorination and the length of the alkyl chain influence the nature and potency of this activity.

Some studies have shown that chlorination can decrease the estrogenic potency of parabens compared to their parent compounds.[3] For instance, in yeast two-hybrid assays, chlorinated parabens generally exhibit weaker estrogenic activity than their non-chlorinated counterparts.[3] However, other studies suggest that certain chlorinated derivatives may still act as xenoestrogens, mimicking the effects of estradiol and potentially contributing to the disruption of normal endocrine function.[4][5]

EstrogenReceptorSignaling cluster_extracellular Extracellular Space ChlorinatedParaben Chlorinated Paraben ER_HSP_complex ER_HSP_complex ChlorinatedParaben->ER_HSP_complex Enters Cell Transcription Transcription BiologicalResponse Altered Cell Function, Growth, Differentiation Transcription->BiologicalResponse Leads to

Androgenic and Anti-Androgenic Activity

Evidence suggests that chlorinated parabens can also interfere with the androgen signaling pathway. This can occur through direct binding to the androgen receptor (AR), thereby either mimicking or blocking the action of androgens like testosterone. The MDA-kb2 cell line, which expresses functional androgen receptors, is a common model for assessing these effects.[6][7][8][9][10] Some studies have indicated that certain parabens and their derivatives can act as androgen receptor antagonists.

AndrogenReceptorSignaling cluster_extracellular Extracellular Space ChlorinatedParaben Chlorinated Paraben AR_HSP_complex AR_HSP_complex ChlorinatedParaben->AR_HSP_complex Enters Cell Transcription Transcription BiologicalResponse Altered Male Reproductive Development Transcription->BiologicalResponse Leads to

Thyroid Hormone Disruption

Chlorinated parabens have been implicated in the disruption of the hypothalamic-pituitary-thyroid (HPT) axis.[11][12][13] They can interfere with thyroid hormone synthesis, transport, and metabolism, and may also interact with thyroid hormone receptors.[[“]][15] Such disruptions can have profound effects on development, metabolism, and overall homeostasis. Reporter gene assays are commonly employed to investigate the interaction of these compounds with thyroid hormone receptors.[16][17][18][19][20]

ThyroidHormoneSignaling cluster_extracellular Extracellular Space ChlorinatedParaben Chlorinated Paraben TR TR ChlorinatedParaben->TR Potential Interference T3_T4 T3/T4 Hormones Transcription Transcription BiologicalResponse Altered Metabolism, Growth, and Development Transcription->BiologicalResponse Leads to

Cytotoxicity

Chlorinated parabens have been demonstrated to induce cytotoxic effects in various cell lines. The degree of cytotoxicity often correlates with the length of the alkyl chain and the extent of chlorination, with longer chains and higher chlorination levels sometimes leading to increased toxicity.[18][21][22] The MTT assay is a widely used method to assess cell viability and the cytotoxic potential of these compounds.

CytotoxicityWorkflow Start Start: Cell Culture Treatment Expose cells to Chlorinated Parabens Start->Treatment Incubation Incubate for a defined period Treatment->Incubation MTT_addition Add MTT Reagent Incubation->MTT_addition Formazan_formation Incubate for formazan crystal formation MTT_addition->Formazan_formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_formation->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement Analysis Calculate cell viability (% of control) Measurement->Analysis

Genotoxicity

The potential for chlorinated parabens to cause DNA damage is another area of toxicological concern. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells and is frequently used to evaluate the genotoxic potential of chemical compounds.[23][24][25][26]

CometAssayWorkflow Start Start: Cell Treatment with Chlorinated Parabens Embedding Embed cells in agarose on a slide Start->Embedding Lysis Cell Lysis (High salt and detergent) Embedding->Lysis Unwinding DNA Unwinding (Alkaline solution) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Stain DNA with a fluorescent dye Electrophoresis->Staining Visualization Visualize comets under a microscope Staining->Visualization Analysis Quantify DNA damage (e.g., tail moment) Visualization->Analysis

Aryl Hydrocarbon Receptor (AhR) Activation

Chlorinated parabens have been shown to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and the regulation of various cellular processes.[27][28][29][30][31] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, and may contribute to toxicological effects.[22][27] Reporter gene assays are commonly used to screen for AhR agonists.[27][29][32][33]

AhRSignaling cluster_extracellular Extracellular Space ChlorinatedParaben Chlorinated Paraben AhR_complex AhR_complex ChlorinatedParaben->AhR_complex Enters Cell Transcription Transcription BiologicalResponse Metabolism of Xenobiotics, Potential Toxicity Transcription->BiologicalResponse Leads to

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of various chlorinated parabens from published studies.

Table 1: Estrogenic Activity of Chlorinated Parabens

CompoundAssayOrganism/Cell LineEndpointValueReference
Monochlorinated BenzylparabenYeast Two-HybridSaccharomyces cerevisiae (medaka ERα)Relative Activity (E2=1)2.7 x 10⁻⁵ - 3.5 x 10⁻³[3]
Dichlorinated Propylparaben (Cl₂PP)Yeast Reporter Gene AssaySaccharomyces cerevisiae (YCM3)AhR Agonist Activity (EC₂₅)1300 nM[28]
Various Chlorinated ParabensYeast Two-HybridSaccharomyces cerevisiae (human ERα)Relative Activity (E2=1)2.0 x 10⁻⁵ - 2.0 x 10⁻⁴[3]

Table 2: Aquatic Toxicity of Chlorinated Parabens

CompoundAssayOrganismEndpointValue (mg/L)Reference
Dichlorinated MethylparabenImmobilization TestDaphnia magna48h EC₅₀Lower than parent compoundNot specified
Dichlorinated PropylparabenImmobilization TestDaphnia magna48h EC₅₀Lower than parent compoundNot specified
Dichlorinated Isopropylparaben (Cl₂iPP)EROD AssayHepG2CYP1A Induction1.8-fold > control (100 µM)[27][34]

Table 3: Cytotoxicity of Chlorinated Parabens

CompoundAssayCell LineEndpointValueReference
Halogenated ByproductsCell Viability AssayFish and Human cell linesEC₅₀Higher toxicity with dichlorination[18][21][22]

Experimental Protocols

Yeast Two-Hybrid Assay for Estrogenic Activity

This protocol is a generalized procedure based on common practices for assessing the estrogenic activity of compounds.

  • Yeast Strain and Plasmids: Utilize a Saccharomyces cerevisiae strain (e.g., Y190) co-transformed with two plasmids: one expressing the human or other species' estrogen receptor ligand-binding domain (ER-LBD) fused to the GAL4 DNA-binding domain (DBD), and the other expressing a coactivator protein (e.g., TIF2) fused to the GAL4 activation domain (AD).[3][11] The yeast strain should contain a reporter gene (e.g., lacZ) under the control of a GAL4-responsive promoter.

  • Culture and Exposure: Grow the transformed yeast cells in a selective medium lacking specific amino acids to maintain the plasmids. For the assay, inoculate a fresh culture and grow to the mid-log phase. Expose the yeast cells to a range of concentrations of the chlorinated paraben test compounds and a positive control (e.g., 17β-estradiol) in a 96-well plate format. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates at 30°C for a specified period (e.g., 24-48 hours) to allow for potential interaction between the ER-LBD and the coactivator, leading to the activation of the reporter gene.

  • Reporter Gene Assay: Measure the activity of the reporter gene product. For a β-galactosidase reporter, this can be done by lysing the yeast cells and adding a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The resulting color change is measured spectrophotometrically at 420 nm.

  • Data Analysis: Calculate the relative estrogenic activity of the test compounds by comparing their dose-response curves to that of the positive control (17β-estradiol).

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

This protocol outlines the key steps for assessing the acute toxicity of chlorinated parabens to Daphnia magna.[2][35][36][37][38]

  • Test Organism: Use juvenile Daphnia magna that are less than 24 hours old at the start of the test.

  • Test Substance Preparation: Prepare a series of at least five concentrations of the chlorinated paraben in a suitable aqueous medium (reconstituted water). A solvent may be used for poorly soluble compounds, with a solvent control included in the experimental design.

  • Test Conditions: Conduct the test in glass vessels at a constant temperature of 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. Do not feed the daphnids during the 48-hour test period.

  • Exposure: Place a minimum of 20 daphnids, divided into at least four replicate groups, into each test concentration and control.

  • Observations: After 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Calculate the 48-hour EC₅₀ (the concentration that causes immobilization of 50% of the daphnids) with 95% confidence limits using appropriate statistical methods (e.g., probit analysis). The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) may also be determined.

H295R Steroidogenesis Assay (Adapted from OECD Guideline 456)

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.[21][39][40][41][42]

  • Cell Culture: Culture human H295R adrenocortical carcinoma cells in a suitable medium supplemented with serum and antibiotics.

  • Plating and Acclimation: Seed the H295R cells into multi-well plates (e.g., 24-well plates) and allow them to acclimate for 24 hours.

  • Exposure: Expose the cells to at least seven concentrations of the test chlorinated paraben in triplicate for 48 hours. Include a solvent control, a positive control (e.g., forskolin, an inducer of steroidogenesis), and a negative control.

  • Hormone Measurement: After the exposure period, collect the cell culture medium and measure the concentrations of testosterone and 17β-estradiol using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cell Viability: Assess cell viability in each well using a suitable method, such as the MTT assay, to distinguish between effects on steroidogenesis and general cytotoxicity.

  • Data Analysis: Express the hormone production as a fold change relative to the solvent control. Determine the Lowest-Observed-Effect-Concentration (LOEC) and No-Observed-Effect-Concentration (NOEC) for the effects on testosterone and 17β-estradiol production.

Comet Assay (Single-Cell Gel Electrophoresis)

This protocol provides a general outline for performing the alkaline Comet assay to detect DNA strand breaks.[23][24][25][26][43]

  • Cell Preparation and Treatment: Prepare a single-cell suspension from the desired cell type. Expose the cells to various concentrations of the chlorinated paraben for a defined period. Include a positive control (e.g., a known mutagen) and a negative (solvent) control.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and a detergent like Triton X-100) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment (the product of tail length and the fraction of DNA in the tail).

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.[1][44][45][46][47]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the chlorinated paraben for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group by comparing the absorbance to that of the vehicle control wells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Conclusion

The available scientific evidence indicates that chlorinated parabens possess a range of biological activities that warrant further investigation and careful consideration in risk assessment. Their ability to interact with multiple endocrine signaling pathways, induce cytotoxicity and genotoxicity, and affect aquatic organisms highlights their potential to impact both human health and the environment. The detailed experimental protocols and quantitative data summarized in this guide are intended to serve as a valuable resource for researchers and professionals working to better understand and mitigate the potential risks associated with these emerging contaminants. Further research is needed to fully elucidate the mechanisms of action of chlorinated parabens, their effects in complex biological systems, and their long-term consequences for human and ecological health.

References

Ethyl 3-chloro-4-hydroxybenzoate: An In-Depth Technical Guide on the Core Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-4-hydroxybenzoate, a chlorinated derivative of ethylparaben, is an antimicrobial compound of interest, particularly as a disinfection byproduct in water treatment processes. While the precise mechanism of action for this specific molecule is not extensively elucidated in publicly available research, a comprehensive understanding can be inferred from the well-documented antimicrobial properties of parabens and the known biochemical effects of chlorination on phenolic compounds. This technical guide synthesizes the current knowledge to propose a multi-faceted mechanism of action, provides detailed experimental protocols for its investigation, and presents quantitative data for related compounds to serve as a benchmark for future research.

Introduction

Parabens, the alkyl esters of p-hydroxybenzoic acid, have a long history of use as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity. Their efficacy generally increases with the length of the alkyl chain. Ethylparaben, a common member of this class, is effective against a range of bacteria and fungi. The chlorination of water containing parabens can lead to the formation of halogenated derivatives, including this compound. The introduction of a chlorine atom to the phenolic ring is anticipated to modulate its physicochemical properties and, consequently, its biological activity. This guide explores the core antimicrobial mechanism of action of this compound, drawing parallels from parent compounds and related chlorinated molecules.

Proposed Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is likely multifactorial, targeting several key cellular processes in microorganisms. The proposed mechanisms are an amalgamation of the known actions of parabens and the anticipated effects of the chloro- moiety.

Disruption of Microbial Cell Membrane Integrity

Parabens are known to interfere with microbial cell membranes, disrupting their structure and function. This is a primary and often rapid mechanism of antimicrobial action.

  • Alteration of Membrane Fluidity: The lipophilic nature of the ethyl ester allows the molecule to intercalate into the lipid bilayer of the microbial cell membrane. This insertion can alter the fluidity and integrity of the membrane.

  • Disruption of Membrane Transport: The compromised membrane structure can lead to the malfunction of essential membrane-bound proteins, including transporters and enzymes involved in nutrient uptake and energy transduction.[1]

  • Increased Permeability and Leakage: Damage to the membrane can increase its permeability, leading to the leakage of vital intracellular components such as ions (e.g., K+), ATP, and nucleic acids, ultimately resulting in cell death.

The addition of a chlorine atom is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to partition into the microbial membrane and exert its disruptive effects.

Inhibition of Key Cellular Enzymes

Enzyme inhibition is another plausible mechanism contributing to the antimicrobial effect of this compound.

  • Inhibition of ATPases and Phosphotransferases: Parabens have been suggested to inhibit key enzymes like ATPases and phosphotransferases, which are crucial for cellular energy metabolism and signal transduction.

  • Inhibition of Fatty Acid Synthesis: Research on other chlorinated aromatic compounds has demonstrated the inhibition of enzymes essential for bacterial survival. For instance, a chlorinated sulphonylamino benzoate derivative was found to inhibit biotin carboxylase, a critical enzyme in the fatty acid synthesis pathway.[2] Given the structural similarities, this compound may target similar enzymatic pathways.

Induction of Oxidative Stress

The presence of a chlorinated phenol structure suggests that this compound may induce oxidative stress within microbial cells.

  • Generation of Reactive Oxygen Species (ROS): Similar to other chlorinated phenols, this compound could participate in redox cycling, leading to the generation of superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

  • Cellular Damage by ROS: These highly reactive species can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins (enzyme inactivation), and nucleic acids (DNA damage), leading to mutations and cell death. Studies on other chlorinated compounds have confirmed their ability to induce ROS production in cells.[3][4]

Inhibition of Nucleic Acid Synthesis

Some studies on parabens suggest that they can interfere with the synthesis of DNA and RNA, although this is often considered a secondary effect resulting from broader cellular stress and membrane damage.[1]

Data Presentation: Antimicrobial Activity of Related Compounds

Table 1: Minimum Inhibitory Concentrations (MIC) of Common Parabens

MicroorganismMethylparaben (%)Ethylparaben (%)Propylparaben (%)Butylparaben (%)
Staphylococcus aureus0.1 - 0.40.04 - 0.10.0125 - 0.050.006 - 0.025
Bacillus subtilis0.05 - 0.20.025 - 0.10.0125 - 0.0250.006 - 0.0125
Escherichia coli0.1 - 0.40.1 - 0.20.05 - 0.10.025 - 0.05
Pseudomonas aeruginosa>1.00.2 - 0.40.1 - 0.20.05 - 0.1
Candida albicans0.1 - 0.20.05 - 0.10.025 - 0.050.0125 - 0.025
Aspergillus niger0.05 - 0.10.025 - 0.050.0125 - 0.0250.006 - 0.0125

Note: Data compiled from various sources. Ranges reflect variations in experimental conditions.

Table 2: Comparative Toxicity of a Chlorinated Phenolic Compound

CompoundOrganismEndpointValue
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)Murine Fibrosarcoma CellsROS Production120% increase at 500 µM
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)Murine Fibrosarcoma CellsGSH Depletion48% decrease at 500 µM

This data illustrates the potential for chlorinated organic compounds to induce oxidative stress.[3]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of targeted experiments are required. The following are detailed protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Microbial culture (e.g., E. coli, S. aureus)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the final inoculum.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection as the lowest concentration of the compound with no visible turbidity. The absorbance can also be read using a microplate reader.

Assessment of Cell Membrane Permeability

This protocol uses the fluorescent probe propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • This compound

  • Propidium iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Treat the bacterial suspension with various concentrations of this compound (including a no-compound control) and incubate for a defined period (e.g., 30 minutes).

  • Add PI to a final concentration of 2 µM to each sample and incubate in the dark for 15 minutes.

  • Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates membrane damage.[3]

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Bacterial culture

  • PBS

  • This compound

  • DCFH-DA stock solution

  • Fluorometer

Procedure:

  • Grow and prepare the bacterial cells as described in the membrane permeability assay.

  • Load the cells with DCFH-DA by incubating the suspension with 10 µM DCFH-DA for 30 minutes in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Resuspend the cells in PBS and treat with different concentrations of this compound.

  • Incubate for a specific time period (e.g., 60 minutes).

  • Measure the fluorescence intensity at regular intervals using a fluorometer (excitation ~485 nm, emission ~525 nm). An increase in fluorescence corresponds to an increase in intracellular ROS.[5]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed antimicrobial mechanisms and a general experimental workflow for their investigation.

antimicrobial_mechanism cluster_compound This compound cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition cluster_ros Oxidative Stress cluster_synthesis Nucleic Acid Synthesis Inhibition cluster_death Outcome Compound This compound Membrane Intercalation into Lipid Bilayer Compound->Membrane Enzyme Inhibition of Key Enzymes (e.g., ATPases, Biotin Carboxylase) Compound->Enzyme ROS Generation of ROS Compound->ROS Synthesis Inhibition of DNA/RNA Synthesis Compound->Synthesis Transport Disruption of Membrane Transport Membrane->Transport Leakage Leakage of Intracellular Components Transport->Leakage CellDeath Microbial Cell Death Leakage->CellDeath Enzyme->CellDeath Damage Damage to DNA, Proteins, and Lipids ROS->Damage Damage->CellDeath Synthesis->CellDeath

Caption: Proposed antimicrobial mechanism of action for this compound.

experimental_workflow start Start: Antimicrobial Compound (this compound) mic Determine Minimum Inhibitory Concentration (MIC) start->mic mechanism Investigate Mechanism of Action mic->mechanism membrane Membrane Permeability Assay (e.g., Propidium Iodide) mechanism->membrane ros ROS Detection Assay (e.g., DCFH-DA) mechanism->ros enzyme Enzyme Inhibition Screening mechanism->enzyme data Data Analysis and Interpretation membrane->data ros->data enzyme->data conclusion Elucidate Core Mechanism data->conclusion

Caption: General experimental workflow for elucidating the antimicrobial mechanism.

logical_relationship cluster_sources Sources cluster_process Process cluster_product Product cluster_effect Effect Parabens Parabens in Consumer Products (e.g., Ethylparaben) Water Water Sources Parabens->Water Chlorination Water Chlorination Water->Chlorination HalogenatedParaben This compound Chlorination->HalogenatedParaben forms Antimicrobial Antimicrobial Activity HalogenatedParaben->Antimicrobial exhibits

Caption: Formation and antimicrobial relevance of this compound.

Conclusion

While direct research on the antimicrobial mechanism of action of this compound is limited, a strong hypothesis can be formulated based on the known activities of parabens and the influence of chlorination on phenolic compounds. The primary modes of action are likely to involve the disruption of microbial cell membrane integrity, the induction of oxidative stress through the generation of reactive oxygen species, and the inhibition of essential cellular enzymes. Further empirical studies, following the protocols outlined in this guide, are necessary to validate these proposed mechanisms and to quantify the antimicrobial potency of this compound against a broad range of microorganisms. Such research is crucial for understanding the environmental and health implications of disinfection byproducts and for the potential development of new antimicrobial agents.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-chloro-4-hydroxybenzoate is a halogenated aromatic ester. Understanding its thermal stability is critical for applications in drug development, chemical synthesis, and material science, as it dictates storage conditions, processing parameters, and shelf-life. Forced degradation studies are essential for identifying potential degradants, which is a key requirement for regulatory submissions and ensuring product safety and efficacy.[1]

This guide outlines the standard methodologies for evaluating the thermal stability and degradation profile of a compound like this compound.

Physicochemical Properties

A summary of the known physical and chemical properties is essential before conducting thermal analysis.

PropertyValueSource
Molecular Formula C₉H₉ClO₃[PubChem]
Molecular Weight 200.62 g/mol [PubChem]
CAS Number 16357-41-8[Sigma-Aldrich]
Melting Point 98-102 °C[Sigma-Aldrich]
Appearance Solid[Sigma-Aldrich]

Methodologies for Thermal Stability Assessment

To assess thermal stability, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is typically employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is the primary method for determining decomposition temperatures and quantifying mass loss.[3]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to study thermal decomposition in the absence of oxidation. For oxidative stability, a reactive atmosphere (e.g., Air or Oxygen at 50 mL/min) would be used.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperatures at which 5% and 10% mass loss occurs (T₅% and T₁₀%). The derivative of this curve (DTG) reveals the temperature of the maximum rate of decomposition (T_peak).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion (ΔH_fus), and to detect exothermic or endothermic degradation events.[4]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Purge with an inert gas (e.g., Nitrogen at 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting of the compound. The onset of this peak is the melting point, and the area under the peak corresponds to the heat of fusion. Any broad exothermic peaks at higher temperatures may indicate thermal decomposition.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]

Experimental Workflow for Forced Degradation

The general workflow involves subjecting the compound to various stress conditions and analyzing the resulting samples with a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

G cluster_stress Stress Conditions cluster_analysis Analysis Thermal Thermal (Dry Heat, Solution) HPLC Stability-Indicating HPLC Method Thermal->HPLC Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC Oxidative Oxidative (e.g., H₂O₂) Oxidative->HPLC Hydrolytic Hydrolytic (Acid, Base, Neutral) Hydrolytic->HPLC LC_MS LC-MS for Identification HPLC->LC_MS Peak Purity & Quantification Structure Structure Elucidation (e.g., MS/MS, NMR) LC_MS->Structure Degradation_Products Degradation Products Structure->Degradation_Products Drug_Substance This compound Drug_Substance->Thermal Drug_Substance->Photolytic Drug_Substance->Oxidative Drug_Substance->Hydrolytic

Caption: General workflow for forced degradation studies.

Protocol for Thermal Degradation
  • Solid State: Store accurately weighed samples of this compound in vials at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) and heat it at a lower temperature (e.g., 60°C).

  • Sample Analysis: At specified time points, withdraw samples, dilute appropriately, and analyze using a validated, stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) can be used for peak identification.

Potential Thermal Degradation Pathways

While specific pathways must be determined experimentally, plausible degradation routes for an ester like this compound can be hypothesized based on its chemical structure. The primary pathway at moderate temperatures is likely hydrolysis of the ester bond, especially in the presence of moisture. At higher temperatures, decarboxylation may occur.

The pyrolysis of some substituted ethyl benzoates is known to proceed via a six-membered ring transition state to yield ethylene and the corresponding benzoic acid.[6][7]

G cluster_hydrolysis Hydrolysis Pathway cluster_pyrolysis Pyrolysis Pathway cluster_decarboxylation Decarboxylation A This compound B 3-Chloro-4-hydroxybenzoic Acid A->B + H₂O (Moisture) D Ethylene A->D Δ (High Temp) C Ethanol E 2-Chlorophenol B->E Δ (High Temp) - CO₂ D->B co-product

Caption: Hypothetical thermal degradation pathways for this compound.

  • Hydrolysis: The most common degradation pathway for esters, leading to the formation of the corresponding carboxylic acid (3-chloro-4-hydroxybenzoic acid) and ethanol.[8]

  • Pyrolysis: At higher temperatures in the gas phase, a concerted elimination reaction can produce 3-chloro-4-hydroxybenzoic acid and ethylene.[6]

  • Decarboxylation: The resulting benzoic acid derivative may undergo decarboxylation at very high temperatures to yield 2-chlorophenol.

Summary and Conclusion

The thermal stability and degradation of this compound have not been specifically reported in the literature. This guide presents the standard analytical framework required to characterize its stability profile. A combination of TGA and DSC is recommended for assessing thermal properties, while a comprehensive forced degradation study using a stability-indicating HPLC method is necessary to identify potential degradants and elucidate degradation pathways. The hypothetical pathways provided serve as a starting point for investigation, but must be confirmed through rigorous experimental analysis, including structure elucidation of observed degradation products.

References

A Theoretical and Computational Investigation of Ethyl 3-chloro-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the standard methodologies for a comprehensive theoretical and computational analysis of Ethyl 3-chloro-4-hydroxybenzoate. While specific experimental and computational studies on this molecule are not extensively published, this document details the established protocols and expected outcomes based on studies of structurally analogous compounds. It serves as a framework for researchers undertaking theoretical investigations of substituted phenolic esters.

Introduction

This compound (C₉H₉ClO₃) is a substituted paraben derivative, a class of compounds with applications in pharmaceuticals, cosmetics, and as chemical intermediates. The presence of a chlorine atom, a hydroxyl group, and an ethyl ester group on the benzene ring imparts specific electronic and structural characteristics that are crucial for its reactivity, molecular interactions, and potential biological activity. Theoretical studies, particularly those employing Density Functional Theory (DFT), are essential for elucidating these properties at the molecular level. This guide details the standard computational workflows used to characterize such molecules.

Molecular Structure and Physicochemical Properties

A foundational aspect of any theoretical study is the determination of the molecule's basic properties and optimized geometry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1][2]
CAS Number 16357-41-8[2]
IUPAC Name This compound[1]
Melting Point 98-102 °C
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)O)Cl[1]
InChI Key QBOWIPYEPOVPGR-UHFFFAOYSA-N[1]

Computational Methodology

The following protocols represent the standard approach for the theoretical analysis of substituted aromatic esters.[3][4]

3.1. Geometry Optimization

  • Protocol: The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This is typically performed using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.[5]

  • Recommended Level of Theory: A common and effective choice is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).[6] The "B3LYP" functional is a hybrid functional that accounts for electron correlation, while the "6-311++G(d,p)" basis set is robust enough to accurately describe the electronic distribution, including lone pairs and polarization effects from the chlorine and oxygen atoms.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are standard for these calculations.

3.2. Vibrational Frequency Analysis

  • Protocol: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the theoretical infrared (IR) and Raman spectra.

  • Data Analysis: The calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and systematic errors, allowing for a more accurate comparison with experimental spectra.[7] The potential energy distribution (PED) analysis is used to assign the character of each vibrational mode (e.g., C=O stretch, O-H bend).

3.3. Frontier Molecular Orbital (FMO) Analysis

  • Protocol: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry.

  • Significance: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic excitation properties.[3] A smaller gap generally implies higher reactivity.

3.4. Natural Bond Orbital (NBO) Analysis

  • Protocol: NBO analysis transforms the complex molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs.

  • Significance: This analysis provides insights into intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs into the aromatic ring and the stabilizing interactions between different parts of the molecule.[3]

Predicted Theoretical Data (Exemplary)

The following tables summarize the type of quantitative data that would be generated from the computational protocols described above. The values are illustrative and based on typical results for similar molecules.

Table 2: Predicted Geometrical Parameters (Optimized Structure)

ParameterBond/AnglePredicted Value (Å or °)
Bond Length C=O~1.21 Å
C-O (ester)~1.35 Å
C-OH~1.36 Å
C-Cl~1.75 Å
C-C (aromatic)~1.39 - 1.41 Å
Bond Angle O=C-O~124°
C-C-Cl~119°
C-C-OH~121°

Table 3: Predicted Key Vibrational Frequencies (Scaled)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch ~3550 cm⁻¹Strong, Broad
C-H Stretch (Aromatic) ~3100 - 3000 cm⁻¹Medium
C-H Stretch (Aliphatic) ~2980 - 2900 cm⁻¹Medium
C=O Stretch (Ester) ~1720 cm⁻¹Very Strong
C=C Stretch (Aromatic) ~1600 - 1450 cm⁻¹Strong-Medium
C-O Stretch ~1250 cm⁻¹Strong
C-Cl Stretch ~750 cm⁻¹Medium

Table 4: Predicted Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVElectron-donating ability
LUMO Energy ~ -1.8 eVElectron-accepting ability
HOMO-LUMO Gap ~ 4.7 eVChemical reactivity, stability
Dipole Moment ~ 2.5 DebyeMolecular polarity

Visualizations of Theoretical Concepts

5.1. Molecular Structure and Atom Numbering

molecular_structure C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 Cl10 Cl10 C3->Cl10 C5 C5 C4->C5 O3 O3 C4->O3 C6 C6 C5->C6 C6->C1 O1 O1 C7->O1 = O2 O2 C7->O2 C8 C8 O2->C8 C9 C9 C8->C9

Caption: Optimized molecular structure of this compound.

5.2. Computational Workflow

computational_workflow start Initial Structure Drawing opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq nbo NBO Analysis (Hyperconjugation, Charge) opt->nbo fmo FMO Analysis (HOMO, LUMO, Gap) opt->fmo verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt False vib Vibrational Spectra Analysis (IR/Raman, PED) verify->vib True end Final Data Interpretation vib->end nbo->end fmo->end

Caption: Standard workflow for DFT analysis of a small organic molecule.

5.3. Frontier Molecular Orbital (HOMO-LUMO) Diagram

homo_lumo_gap cluster_energy E_up E_down E_up->E_down  ΔE LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO Energy Gap (Reactivity)

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Conclusion

This guide outlines the standard theoretical framework for the computational analysis of this compound. By employing established DFT methods, researchers can obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. These theoretical data are invaluable for understanding molecular stability, predicting spectroscopic signatures, and forming hypotheses about reactivity and intermolecular interactions, which are critical for applications in drug design and materials science.

References

Ethyl 3-chloro-4-hydroxybenzoate: A Technical Safety and Toxicity Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and toxicity data for Ethyl 3-chloro-4-hydroxybenzoate and its analogues. It is intended for informational purposes for a technical audience and should not be considered a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Executive Summary

This compound is a chlorinated paraben analogue. While specific quantitative toxicological data for this compound is limited in publicly accessible literature, its hazard profile can be inferred from its GHS classification and by examining data from its close structural analogue, Ethylparaben. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. This whitepaper provides a detailed overview of the available safety data, supplemented with toxicological information for Ethylparaben to offer a more complete, albeit comparative, safety profile. Standardized experimental protocols for key toxicological endpoints are also detailed to provide a framework for any future safety evaluations.

Hazard Identification and Classification

The primary safety information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS ClassificationSource
Skin Corrosion/IrritationWarning: Causes skin irritation (H315)[1][2]
Serious Eye Damage/IrritationWarning: Causes serious eye irritation (H319)[1][2]
Specific Target Organ Toxicity (Single Exposure)Warning: May cause respiratory irritation (H335)[1][2]
Acute Toxicity (Oral)Warning: Harmful if swallowed (H302)[3]

Toxicological Data Summary

Due to the scarcity of specific toxicological studies on this compound, data for its non-chlorinated analogue, Ethylparaben, is presented below as a surrogate for estimating its potential toxicological profile. It is crucial to note that the addition of a chlorine atom can significantly alter the toxicological properties of a compound.

Acute Toxicity of Ethylparaben
TestSpeciesRouteLD50Source
Acute Oral ToxicityRatOral>3100 mg/kg bw[4]
Acute Oral ToxicityMouseOral3000 mg/kg[5]
Acute Oral ToxicityGuinea PigOral2.0 g/kg[6]
Irritation and Sensitization of Parabens
TestSpeciesResultSource
Skin IrritationRabbitNon-irritant to slightly irritating[7][8]
Eye IrritationRabbitSlightly irritating[7]
Skin SensitizationHumanCan cause sensitization when applied to damaged skin.[9]
Genotoxicity of Ethylparaben
TestSystemResultSource
Ames Test (Bacterial Reverse Mutation)S. typhimuriumNon-mutagenic[6]
Chromosomal Aberration AssayChinese Hamster Ovary CellsIncreased chromosomal aberrations[6][10]
Reproductive and Developmental Toxicity of Parabens

Studies on various parabens, including ethylparaben, have generally not shown teratogenic effects, even at doses causing maternal toxicity.[10] However, some studies have raised concerns about the potential endocrine-disrupting effects of parabens, which may impact the male reproductive system.[11] A no-observed-adverse-effect level (NOAEL) of 1000 mg/kg bw/day has been established for methyl- and ethylparaben from repeated-dose toxicity studies.[12]

Standardized Experimental Protocols

The following sections describe the methodologies for key toxicological experiments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols would be applicable for a comprehensive safety assessment of this compound.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance.[3][13][14]

Methodology:

  • Animal Model: Typically, rats of a single sex (usually females) are used.[3]

  • Dosage: A stepwise procedure is employed using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[15]

  • Administration: The test substance is administered orally by gavage in a single dose.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[14]

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[15]

G cluster_outcomes Possible Outcomes start Start with 3 female rats dose1 Administer starting dose (e.g., 300 mg/kg) start->dose1 obs1 Observe for 14 days (mortality, clinical signs) dose1->obs1 eval1 Evaluate outcome obs1->eval1 no_death 0 or 1 death eval1->no_death If two_plus_deaths 2 or 3 deaths eval1->two_plus_deaths If dose_higher Dose 3 new rats at a higher dose (e.g., 2000 mg/kg) no_death->dose_higher dose_lower Dose 3 new rats at a lower dose (e.g., 50 mg/kg) two_plus_deaths->dose_lower stop Stop test and classify dose_higher->stop dose_lower->stop

Acute Oral Toxicity (OECD 423) Workflow

Skin Irritation (OECD 404 / 439)

In vivo (OECD 404) and in vitro (OECD 439) methods are available to assess skin irritation potential.[9][16][17][18] The in vitro method using Reconstructed Human Epidermis (RhE) is preferred for animal welfare reasons.[16][19]

Methodology (OECD 439):

  • Test System: A three-dimensional RhE model is used.[16]

  • Application: The test substance is applied topically to the surface of the RhE tissue.[18]

  • Exposure: The tissue is exposed for a defined period (e.g., 60 minutes).[18]

  • Viability Assessment: After exposure and a post-incubation period, tissue viability is measured, typically using an MTT assay.[18]

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[18]

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis start Equilibrate RhE tissue models apply Apply test substance to tissue surface start->apply incubate Incubate for 60 minutes apply->incubate rinse Rinse and post-incubate (42 hours) incubate->rinse mtt Add MTT and incubate (3 hours) rinse->mtt extract Extract formazan mtt->extract measure Measure absorbance extract->measure classify Classify based on viability measure->classify irritant Irritant (Viability ≤ 50%) classify->irritant If non_irritant Non-irritant (Viability > 50%) classify->non_irritant If G start Select healthy albino rabbit apply Apply single dose to one eye (other eye is control) start->apply observe Examine eyes at 1, 24, 48, 72 hours apply->observe score Score lesions (cornea, iris, conjunctiva) observe->score classify Classify based on severity and reversibility score->classify end End of study classify->end G cluster_exposure Exposure Phase start Culture mammalian cells (e.g., CHO, lymphocytes) treat_s9 Treat cells with test substance + S9 metabolic activation start->treat_s9 treat_no_s9 Treat cells with test substance - S9 metabolic activation start->treat_no_s9 arrest Add metaphase-arresting substance treat_s9->arrest treat_no_s9->arrest harvest Harvest, fix, and stain cells arrest->harvest analyze Microscopic analysis of metaphase chromosomes harvest->analyze classify Evaluate for dose-dependent increase in aberrations analyze->classify positive Positive for clastogenicity classify->positive Significant increase negative Negative for clastogenicity classify->negative No significant increase

References

Methodological & Application

Application Notes and Protocols for Ethyl 3-chloro-4-hydroxybenzoate as a Cosmetic Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the specific antimicrobial efficacy and toxicological profile of Ethyl 3-chloro-4-hydroxybenzoate in cosmetic formulations. The following application notes and protocols are based on established principles for cosmetic preservation, data on structurally related compounds (parabens and chlorinated phenols), and standardized testing guidelines. Researchers and formulators should conduct their own comprehensive studies to determine the suitability and safety of this ingredient for their specific applications.

Introduction

This compound is a chlorinated derivative of ethylparaben. While parabens are widely utilized as preservatives in cosmetics due to their broad-spectrum antimicrobial activity, the introduction of a chlorine atom to the benzene ring can alter the compound's efficacy, safety, and stability profile.[1][2] Chlorinated phenolic compounds, in general, are known for their antimicrobial properties, often acting by disrupting microbial cell membranes and vital enzymatic processes.[3] These notes provide a framework for evaluating this compound as a potential preservative in cosmetic products.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉ClO₃[4]
Molecular Weight 200.62 g/mol [4]
Appearance Solid
Melting Point 98-102 °C
CAS Number 16357-41-8[4]
Antimicrobial Efficacy

Table 2: Example Minimum Inhibitory Concentrations (MIC) for Dichlorophen

MicroorganismStrainMIC (µM)Reference
Bacillus subtilis-0.206[3]
Escherichia coli-0.05[3]
Citrobacter freundii-0.206[3]
Bacillus cereus-0.206[3]
Acinetobacter calcoaceticus-0.825[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of microorganisms.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

  • Sterile diluents (e.g., DMSO for stock solution, saline)

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism, adjusted to a 0.5 McFarland standard, and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the preservative dilutions. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Result Interpretation: The MIC is the lowest concentration of the preservative where no visible microbial growth (turbidity) is observed.[6]

Protocol 2: Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This protocol evaluates the effectiveness of this compound within a cosmetic formulation.[5]

Materials:

  • Cosmetic formulation containing a known concentration of this compound.

  • Control formulation (without preservative).

  • Standardized inocula of specified microorganisms (P. aeruginosa, S. aureus, E. coli, C. albicans, A. brasiliensis).[5]

  • Neutralizing broth.

  • Agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

Procedure:

  • Inoculation: Inoculate samples of the cosmetic formulation with a known concentration of each test microorganism to achieve a final concentration between 10⁵ and 10⁶ CFU/g or mL.

  • Sampling and Plating: At specified time intervals (e.g., Day 0, 7, 14, and 28), withdraw an aliquot of the inoculated product.

  • Neutralization and Dilution: Serially dilute the sample in a neutralizing broth to inactivate the preservative.

  • Plating and Incubation: Plate the dilutions onto agar and incubate under appropriate conditions.

  • Colony Counting: Count the number of viable microorganisms at each time point.

  • Evaluation: Compare the microbial counts over time to the acceptance criteria defined in the standard (e.g., log reduction). For bacteria, a 3-log reduction (99.9%) by day 14 and no increase thereafter is often required. For yeast and mold, a 1-log reduction (90%) by day 14 and no increase thereafter is a common criterion.[7]

Protocol 3: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test assesses the potential of a cosmetic ingredient to cause skin irritation.[8][9]

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).[10]

  • Assay medium.

  • This compound solution at relevant concentrations.

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Negative control (e.g., sterile water or PBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol.

Procedure:

  • Tissue Preparation: Place the RhE tissues in a multi-well plate with assay medium and pre-incubate.

  • Topical Application: Apply the test substance, positive control, and negative control topically to the surface of the tissues.

  • Incubation: Incubate for a defined period (e.g., 60 minutes).[11]

  • Rinsing and Post-Incubation: Thoroughly rinse the tissues and incubate in fresh medium for a recovery period (e.g., 42 hours).[11]

  • Viability Assessment (MTT Assay): Transfer tissues to a plate with MTT solution and incubate. The viable cells will convert the yellow MTT to a blue formazan salt.

  • Extraction and Measurement: Extract the formazan salt with isopropanol and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant.[10]

Protocol 4: In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test evaluates the potential for a substance to cause eye irritation.[12][13]

Materials:

  • Reconstructed human cornea-like epithelium (RhCE) tissue models (e.g., EpiOcular™).[14]

  • Assay medium.

  • This compound solution.

  • Positive and negative controls.

  • MTT reagent.

  • Isopropanol.

Procedure:

  • Tissue Preparation and Application: Similar to the skin irritation test, apply the test substance to the surface of the RhCE models.

  • Exposure and Rinsing: Expose the tissues for a defined time (e.g., 30 minutes for liquids), then rinse.[15]

  • Post-Incubation: Incubate in fresh medium for a recovery period.

  • Viability Assessment: Perform the MTT assay as described for the skin irritation test.

  • Data Analysis: Calculate the percentage of tissue viability. A viability of > 60% indicates the substance is not classified as an eye irritant.[15]

Mechanism of Action and Signaling Pathways

The antimicrobial mechanism of parabens and other phenolic compounds is multifaceted. While a specific pathway for this compound has not been elucidated, the following general mechanisms are proposed:

  • Disruption of Membrane Integrity and Function: Phenolic compounds can partition into the lipid bilayer of microbial cell membranes, disrupting their structure and function. This can lead to increased permeability, leakage of intracellular components, and dissipation of the proton motive force, which is essential for ATP synthesis.[16]

  • Inhibition of Cellular Enzymes: These compounds can inhibit key enzymes involved in microbial metabolism.[1]

  • Interaction with Mechanosensitive Channels: Some studies suggest that parabens can interact with and activate mechanosensitive channels in bacteria, leading to osmotic instability.[17]

  • Uncoupling of Oxidative Phosphorylation: For chlorinated phenols, a primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[2][18]

Visualizations

Experimental_Workflow_for_Preservative_Efficacy_Testing cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Formula Challenge Test (ISO 11930) Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Formulation Formulation MIC Determination->Formulation Inform Concentration Inoculate Formulation Inoculate Formulation Formulation->Inoculate Formulation Time Point Sampling Time Point Sampling Inoculate Formulation->Time Point Sampling Plating & Counting Plating & Counting Time Point Sampling->Plating & Counting Log Reduction Analysis Log Reduction Analysis Plating & Counting->Log Reduction Analysis

Caption: Workflow for Preservative Efficacy Evaluation.

In_Vitro_Safety_Testing_Workflow cluster_skin Skin Irritation (OECD 439) cluster_eye Eye Irritation (OECD 492) Test Substance Test Substance Apply_to_RhE Apply to RhE Model Test Substance->Apply_to_RhE Apply_to_RhCE Apply to RhCE Model Test Substance->Apply_to_RhCE Incubate_Rinse Incubate & Rinse Apply_to_RhE->Incubate_Rinse MTT_Assay_Skin MTT Viability Assay Incubate_Rinse->MTT_Assay_Skin Result_Skin Viability <= 50%? (Irritant/Non-Irritant) MTT_Assay_Skin->Result_Skin Incubate_Rinse_Eye Incubate & Rinse Apply_to_RhCE->Incubate_Rinse_Eye MTT_Assay_Eye MTT Viability Assay Incubate_Rinse_Eye->MTT_Assay_Eye Result_Eye Viability > 60%? (Non-Irritant/Irritant) MTT_Assay_Eye->Result_Eye

Caption: Workflow for In Vitro Safety Assessment.

Antimicrobial_Mechanism_of_Phenolic_Compounds cluster_pathway Generalized Antimicrobial Action Preservative This compound (Phenolic Compound) Membrane Microbial Cell Membrane Preservative->Membrane Interacts with Enzymes Essential Enzymes Preservative->Enzymes Inhibits OxPhos Oxidative Phosphorylation Preservative->OxPhos Uncouples Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Uncoupling Uncoupling of ATP Synthesis OxPhos->Uncoupling CellDeath Bacteriostasis / Cell Death Disruption->CellDeath Inhibition->CellDeath Uncoupling->CellDeath

Caption: Generalized Antimicrobial Mechanism of Phenolic Preservatives.

References

Application Notes and Protocols for Ethyl 3-chloro-4-hydroxybenzoate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 3-chloro-4-hydroxybenzoate as a key intermediate in the synthesis of pharmaceutical compounds. While its direct application in final pharmaceutical formulations as an excipient or active pharmaceutical ingredient (API) is not widely documented, its role as a versatile building block is of significant interest in medicinal chemistry and drug discovery.

Introduction to this compound

This compound is a chlorinated derivative of ethylparaben. Parabens, the esters of p-hydroxybenzoic acid, are well-known for their preservative properties in the cosmetic and pharmaceutical industries due to their bactericidal and fungicidal capabilities. However, the primary application of this compound in the pharmaceutical sector is as a precursor in the synthesis of more complex and biologically active molecules.

Chemical Properties:

PropertyValue
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol [1]
CAS Number 16357-41-8[1]
Appearance Solid
Melting Point 98-102 °C
IUPAC Name This compound[1]

Applications in Pharmaceutical Synthesis

This compound serves as a valuable starting material for the synthesis of various pharmaceutical intermediates and potential APIs. Its substituted phenyl ring provides a scaffold for building molecules with diverse pharmacological activities.

Intermediate for Fluoroquinolone Antibiotics

Halogenated and hydroxylated benzoic acids are crucial intermediates in the synthesis of fluoroquinolone antibiotics. These synthetic antibacterial agents, such as ciprofloxacin and norfloxacin, are known for their broad-spectrum activity.[2][3] The structure of this compound makes it a suitable precursor for the quinolone core.

A generalized synthetic pathway starting from a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves several key steps including nitration, esterification, reduction, diazotization, and hydrolysis to build the core structure of novel 3-quinolinecarboxylic acid drugs.[3]

G A This compound B Nitration A->B C Nitro-derivative B->C D Reduction C->D E Amino-derivative D->E F Cyclization Reactions E->F G Fluoroquinolone Scaffold F->G

Caption: Synthetic pathway from this compound to a fluoroquinolone scaffold.

Precursor for Morpholine-Containing Drug Intermediates

The morpholine ring is a structural component found in several marketed drugs, including the antibacterial agent linezolid and the antidepressant moclobemide, as it can improve the water solubility and lipophilicity of a molecule.[4] A related compound, 3-Chloro-4-hydroxybenzaldehyde, is used as a starting material for the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, a key intermediate for these types of drugs.[4] A similar synthetic strategy could be envisioned starting from this compound.

The synthesis involves the protection of the hydroxyl group, followed by a reductive amination with morpholine.[4]

G A This compound B Hydroxyl Protection A->B C Protected Intermediate B->C D Reduction of Ester C->D E Aldehyde Intermediate D->E F Reductive Amination with Morpholine E->F G 2-chloro-4-(morpholinylmethyl)phenol Intermediate F->G

Caption: Proposed synthesis of a morpholine-containing intermediate.

Building Block for Potential EGFR Inhibitors

Derivatives of 4-amino-3-chloro benzoate ester have been synthesized and investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy.[5] These studies highlight the potential of using chlorinated aminobenzoic acid derivatives as a basis for developing new cytotoxic compounds.[5] this compound can be converted to the corresponding amino derivative, which can then be used to synthesize a variety of compounds for screening as EGFR inhibitors.

Experimental Protocols

The following are generalized protocols derived from literature on similar compounds, which can be adapted for this compound. Researchers should optimize these conditions for their specific applications.

Protocol for Synthesis of Ethyl 5-amino-3-chloro-4-hydroxybenzoate

This protocol describes the nitration of the aromatic ring followed by reduction of the nitro group.

Materials:

  • This compound

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Palladium on Carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Nitration:

    • In a round-bottom flask, dissolve this compound in concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitro-derivative.

  • Reduction:

    • Dissolve the obtained nitro-derivative in methanol in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield Ethyl 5-amino-3-chloro-4-hydroxybenzoate.

Quantitative Data from a Related Synthesis: A study on the synthesis of ethyl 5-amino-3-chloro-2,4-difluorobenzoate reported a 97.0% yield for the hydrogenation step.[3]

Protocol for Synthesis of 2-chloro-4-(morpholinylmethyl)phenol Intermediate

This protocol is adapted from the synthesis starting with 3-chloro-4-hydroxybenzaldehyde and would require an initial reduction of the ester group of this compound to an aldehyde.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H)

  • Allyl bromide

  • Potassium carbonate

  • Acetone

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reduction to Aldehyde:

    • Dissolve this compound in an anhydrous solvent like toluene or THF and cool to -78°C.

    • Add DIBAL-H dropwise and stir for the appropriate time.

    • Quench the reaction and work up to isolate the 3-chloro-4-hydroxybenzaldehyde.

  • Hydroxyl Protection:

    • In a round-bottom flask, combine the obtained aldehyde, allyl bromide, and potassium carbonate in acetone.[4]

    • Reflux the mixture for approximately 18 hours, monitoring the reaction by TLC.[4]

    • After completion, cool, filter, and concentrate the filtrate to get 4-(allyloxy)-3-chlorobenzaldehyde.[4]

  • Reductive Amination:

    • To a solution of the protected aldehyde and morpholine in a suitable solvent, add NaBH(OAc)₃.[4]

    • Stir until the reaction is complete.

    • Work up to isolate the 4-(4-(allyloxy)-3-chlorobenzyl)morpholine.[4]

  • Deprotection:

    • Use a Pd(PPh₃)₄/K₂CO₃ system to remove the allyl protecting group to yield the final product, 2-chloro-4-(morpholinylmethyl)phenol.[4]

Analytical Methodologies

The quantification and characterization of this compound and its derivatives are crucial for process control and quality assessment. Several analytical techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of parabens and their derivatives in pharmaceutical formulations.[6][7]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water and methanol or acetonitrile.

  • Detection: UV detection at a suitable wavelength (e.g., 259 nm for ethylparaben).

  • Internal Standard: 4-hydroxyacetophenone can be used to improve precision.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[6][8]

Sample Preparation:

  • Solid-Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE): For extracting the analyte from the sample matrix.[6]

  • Solid Phase Extraction (SPE): For sample purification, especially for solid and lipid-rich samples.[6]

Instrumentation:

  • An HPLC system coupled to a triple quadrupole mass spectrometer.[6]

  • Electrospray ionization (ESI) in negative mode is often used for detecting these compounds.

Solid-Phase Microextraction-Ion Mobility Spectrometry (SPME-IMS)

SPME-IMS is a rapid technique for the detection and quantification of parabens in pharmaceutical products.[7] It allows for the simultaneous detection and separation of multiple analytes.[7]

Analytical Workflow:

G A Pharmaceutical Sample B Solid-Phase Microextraction (SPME) A->B C Analyte Desorption and Vaporization B->C D Ion Mobility Spectrometry (IMS) Analysis C->D E Quantification D->E

Caption: Workflow for SPME-IMS analysis of parabens.

Detection Limits from a Related Study: For propylparaben and butylparaben, limits of detection were 5 ng/mL using SPME-IMS.[7]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility in constructing core scaffolds for antibiotics and other therapeutic agents makes it a compound of interest for researchers and scientists in drug discovery and development. The protocols and analytical methods described herein provide a foundation for its application in the synthesis of novel pharmaceutical compounds.

References

Application Notes and Protocols: Ethyl 3-Chloro-4-hydroxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 3-chloro-4-hydroxybenzoate as a versatile reagent in organic synthesis. It is a valuable building block for the preparation of a variety of derivatives, particularly through O-alkylation of its phenolic hydroxyl group. These derivatives have shown potential in medicinal chemistry, including in the development of novel anticancer agents.

Application Notes

This compound is a substituted aromatic compound featuring a phenolic hydroxyl group, a chloro substituent, and an ethyl ester moiety. This unique combination of functional groups makes it a useful intermediate for the synthesis of more complex molecules. The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, leading to the formation of diverse ethers and esters.

One of the most common and effective methods for the O-alkylation of phenols is the Williamson ether synthesis . This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. This method is widely applicable for the synthesis of both symmetrical and asymmetrical ethers.

The resulting 4-alkoxy-3-chlorobenzoate derivatives are of particular interest in drug discovery. For instance, derivatives of 4-amino-3-chlorobenzoate have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] The EGFR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in the development of various cancers.[3][4][5] By modifying the alkoxy group, researchers can fine-tune the pharmacological properties of these molecules to enhance their potency and selectivity as EGFR inhibitors.

Derivatives of this compound are being explored for their potential as:

  • Anticancer Agents: By targeting the EGFR signaling pathway, these compounds can inhibit the growth and proliferation of cancer cells.[1][2]

  • Antimicrobial Agents: The core structure can be modified to develop compounds with activity against various pathogens.

The following sections provide detailed experimental protocols for the O-alkylation of this compound and a visualization of the targeted EGFR signaling pathway.

Experimental Protocols

The following protocols describe the synthesis of ethyl 4-alkoxy-3-chlorobenzoates via the Williamson ether synthesis. Two representative examples are provided: O-benzylation and O-alkylation with a bulky alkyl group.

This protocol is adapted from a similar synthesis of 4-benzyloxy-3-chlorobenzoic acid.[6]

Reaction Scheme:

Materials:

  • This compound

  • Benzyl chloride

  • Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 4-(benzyloxy)-3-chlorobenzoate.

This protocol illustrates the reaction with a less reactive, bulkier alkyl halide.

Reaction Scheme:

Materials:

  • This compound

  • 1-Bromo-3-methylbutane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 1-bromo-3-methylbutane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 3-chloro-4-(3-methylbutoxy)benzoate.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Williamson ether synthesis with this compound. The data is based on general knowledge of the reaction and analogous transformations.

ReagentProductBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Benzyl chlorideEthyl 4-(benzyloxy)-3-chlorobenzoateK2CO3DMF4 - 660 - 8085 - 95
1-Bromo-3-methylbutaneEthyl 3-chloro-4-(3-methylbutoxy)benzoateNaHTHF12 - 18Reflux70 - 85

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of ethyl 4-alkoxy-3-chlorobenzoates.

experimental_workflow reagents This compound + Alkyl Halide + Base reaction Reaction (Heating/Stirring) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Ethyl 4-alkoxy-3-chlorobenzoate purification->product

General workflow for Williamson ether synthesis.

Derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The diagram below provides a simplified representation of this pathway, highlighting the point of inhibition.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 4-Alkoxy-3-chlorobenzoate Derivative (Inhibitor) Inhibitor->EGFR

Simplified EGFR signaling pathway and inhibition.

References

Application Notes and Protocols for the Analysis of Ethyl 3-chloro-4-hydroxybenzoate in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of ethyl paraben. Parabens and their derivatives enter the aquatic environment through the discharge of wastewater containing cosmetics, pharmaceuticals, and food products where they are used as preservatives. Due to potential environmental and health concerns, sensitive and reliable analytical methods are required for their detection in water samples. This document provides detailed protocols for the analysis of this compound in water, primarily focusing on solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly effective approach for such analytes. An alternative HPLC-UV method is also described for laboratories where LC-MS/MS is not available.

Method 1: Solid-Phase Extraction followed by LC-MS/MS

This method is the gold standard for the trace analysis of organic contaminants in environmental water samples due to its high sensitivity and selectivity.

1. Principle

Water samples are passed through a solid-phase extraction (SPE) cartridge, which retains this compound. The analyte is then eluted with a small volume of organic solvent, concentrated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Experimental Protocol

2.1. Sample Collection and Preservation

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • To inhibit microbial degradation, samples should be kept at 4°C and extracted within 48 hours of collection.

  • If longer storage is necessary, acidification to pH 2-3 with an acid like sulfuric or formic acid can be employed, but compatibility with the SPE sorbent should be verified.

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • SPE cartridges (e.g., Oasis HLB, 200 mg, 6 mL or similar polymeric reversed-phase sorbent).

    • SPE vacuum manifold.

    • Methanol (HPLC grade).

    • Deionized water (HPLC grade).

    • Elution solvent (e.g., Methanol or Acetonitrile).

    • Nitrogen evaporator.

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~3 with formic acid) through the cartridge. Do not allow the cartridge to dry out.

    • Sample Loading: Load 100-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Drying: Dry the cartridge under vacuum for 20-30 minutes to remove residual water.

    • Elution: Elute the retained this compound with two 3 mL aliquots of methanol into a collection tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions (suggested):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions (suggested):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M-H]⁻): m/z 199.

    • Product Ions: To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of the ethyl group or cleavage of the ester bond. For example, a transition could be 199 -> 155 (loss of C2H4) or 199 -> 127 (loss of C2H5O2). The presence of the chlorine isotope (³⁷Cl) will result in a characteristic M+2 peak for the precursor and any chlorine-containing fragment ions.[1]

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument manufacturer's recommendations.

3. Data Presentation

The following table summarizes typical performance data for the analysis of parabens and their chlorinated derivatives in water using SPE-LC-MS/MS. These values can be used as a benchmark for the analysis of this compound.

ParameterExpected ValueReference
Limit of Detection (LOD)0.3 - 4.0 ng/LBased on data for parabens and their halogenated by-products.[2]
Limit of Quantification (LOQ)1.0 - 10.0 ng/LEstimated from typical LOD values.
Recovery80 - 110%Typical recovery rates for SPE of similar compounds from water matrices.[3]
Relative Standard Deviation (RSD)< 15%Represents the expected precision of the method.
Method 2: Solid-Phase Extraction followed by HPLC-UV

This method is a viable alternative when LC-MS/MS is not accessible. It is less sensitive but can be suitable for more contaminated samples or for screening purposes.

1. Principle

Similar to the LC-MS/MS method, the analyte is first concentrated from the water sample using solid-phase extraction. The concentrated extract is then analyzed by high-performance liquid chromatography with ultraviolet (UV) detection.

2. Experimental Protocol

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • The sample preparation protocol is identical to the one described for the LC-MS/MS method (Section 2.2).

2.2. HPLC-UV Analysis

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • HPLC Conditions (suggested):

    • Column: C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water with 0.1% phosphoric acid).[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Approximately 254-258 nm, to be confirmed by measuring the UV spectrum of a standard solution of this compound.[4]

3. Data Presentation

The following table summarizes typical performance data for the analysis of parabens in water using SPE-HPLC-UV.

ParameterExpected ValueReference
Limit of Detection (LOD)0.2 - 0.4 µg/LBased on data for parabens in environmental water samples by MSPE-HPLC-UV.[5]
Limit of Quantification (LOQ)0.7 - 1.4 µg/LBased on data for parabens in environmental water samples by MSPE-HPLC-UV.[5]
Recovery85 - 110%Typical recovery rates for SPE of parabens from water matrices.[5]
Relative Standard Deviation (RSD)< 10%Represents the expected precision of the method.

Visualizations

Experimental Workflow for SPE-LC-MS/MS Analysis

experimental_workflow A 1. Sample Collection (Amber Glass Bottle) B 2. Sample Preservation (Store at 4°C) A->B D 4. Sample Loading B->D C 3. SPE Cartridge Conditioning (Methanol & DI Water) C->D E 5. Washing Step (Remove Interferences) D->E F 6. Cartridge Drying E->F G 7. Elution (Methanol) F->G H 8. Concentration (Nitrogen Evaporation) G->H I 9. Reconstitution H->I J 10. LC-MS/MS Analysis I->J K 11. Data Processing J->K

Caption: General workflow for the analysis of this compound in water.

Logical Relationship of Analytical Method Components

logical_relationship cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample Sample SPE SPE Sample->SPE Concentration Eluate Eluate SPE->Eluate Isolation HPLC HPLC Eluate->HPLC Separation MSMS MSMS HPLC->MSMS Detection Quantification Quantification MSMS->Quantification Measurement Reporting Reporting Quantification->Reporting

Caption: Key stages in the analytical determination of the target compound.

References

Application Note: A Validated HPLC Method for the Quantification of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 3-chloro-4-hydroxybenzoate. The method utilizes a C18 column with a simple isocratic mobile phase of acetonitrile and water, providing a rapid and reliable analytical solution for researchers, scientists, and drug development professionals. The protocol has been validated for linearity, precision, and accuracy, demonstrating its suitability for routine analysis in quality control and research environments.

Introduction

This compound is a halogenated derivative of ethylparaben, a compound belonging to the paraben family, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products. The introduction of a chlorine atom to the benzene ring can alter the compound's physicochemical properties and biological activity, making its accurate quantification crucial in various stages of research and product development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity.[1][2][3][4][5] This application note presents a straightforward and validated HPLC method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing an appropriate analytical method.

PropertyValue
Molecular FormulaC₉H₉ClO₃[6][7]
Molecular Weight200.62 g/mol [6][7]
Predicted XlogP2.7[6]
Melting Point98-102 °C[8]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>97% purity) was purchased from a commercial supplier.[8]

  • HPLC grade acetonitrile and water were used.

  • Formic acid (analytical grade).

  • Methanol (HPLC grade) for sample dissolution.

2. Instrumentation

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used.

  • Data acquisition and processing were performed using appropriate chromatography software.

3. Chromatographic Conditions

The optimized HPLC conditions are summarized in the following table:

ParameterCondition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (55:45, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength258 nm
Run Time10 minutes

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

5. Sample Preparation

The sample preparation protocol will depend on the matrix. For a simple solution-based sample, a direct dilution with the mobile phase to bring the concentration within the calibration range is sufficient. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

6. Method Validation Protocol

The developed method was validated according to standard guidelines for the following parameters:

  • Linearity: A calibration curve was generated by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL). The coefficient of determination (R²) was calculated.

  • Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 25 µg/mL. The relative standard deviation (%RSD) of the peak areas and retention times was calculated for both intra-day (repeatability) and inter-day (intermediate precision) assessments.

  • Accuracy: The accuracy was determined by the recovery method. A known amount of this compound was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_quant Quantification A Procure Reference Standard & Reagents B Prepare Stock & Working Standards A->B C Select Column (e.g., C18) B->C D Optimize Mobile Phase (Acetonitrile:Water Ratio) C->D E Set Flow Rate & Column Temp. D->E F Determine Detection Wavelength (UV Scan) E->F G Linearity & Range F->G H Precision (Repeatability & Intermediate) G->H I Accuracy (Spike/Recovery) H->I J LOD & LOQ I->J K Analyze Samples J->K L Report Results K->L

Caption: Workflow of the HPLC Method Development and Validation Process.

Results and Discussion

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The results are presented in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%
%RSD of Retention Time (n=6)≤ 1.0%0.3%

The low tailing factor indicates a good peak shape, and the high number of theoretical plates suggests excellent column efficiency. The low %RSD for replicate injections demonstrates the high precision of the system.

Method Validation Summary

The validation results for the developed HPLC method are summarized in the following table.

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)0.9995
Intra-day Precision (%RSD)0.6%
Inter-day Precision (%RSD)1.1%
Accuracy (Recovery %)98.5% - 101.2%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL

The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient exceeding 0.999. The precision, as indicated by the low %RSD values, is well within acceptable limits for analytical methods. The high recovery percentages confirm the accuracy of the method. The calculated LOD and LOQ values indicate that the method is sensitive enough for the detection and quantification of low levels of this compound.

A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method is accurate, precise, and linear over a wide concentration range. This application note provides a detailed protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this compound in various samples. The straightforward nature of the method makes it a valuable tool for professionals in the pharmaceutical and chemical industries.

References

Application Note: Derivatization of Ethyl 3-chloro-4-hydroxybenzoate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the chemical derivatization of Ethyl 3-chloro-4-hydroxybenzoate to improve its volatility and thermal stability, enabling sensitive and robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a compound of interest in various fields, including pharmaceutical and environmental analysis. Due to its polar phenolic hydroxyl group, direct GC-MS analysis can be challenging, often resulting in poor peak shape, low sensitivity, and potential thermal degradation in the injector port. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC-MS analysis.[1][2] This application note details two effective derivatization methods: silylation and acylation.

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, a widely used technique for the analysis of phenolic compounds.[1][3][4][5] Acylation introduces an acyl group, which also serves to reduce the polarity of the analyte. Both methods lead to derivatives with improved chromatographic properties and detection sensitivity.[6][7]

Derivatization Methods and Protocols

Two primary derivatization approaches for this compound are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using ethyl chloroformate (ECF).

Silylation with BSTFA

Silylation is a robust and common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound. BSTFA is a popular silylating agent that reacts with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether.[1][3][4][8][9]

Experimental Protocol: Silylation using BSTFA

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a clean, dry glass reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., acetone, pyridine, or acetonitrile) to the dried sample residue and vortex to dissolve. Acetone is noted to accelerate the reaction significantly.[3][4]

    • Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst) to the sample solution.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

Acylation with Ethyl Chloroformate (ECF)

Acylation with ethyl chloroformate is a rapid and effective method for derivatizing phenolic compounds. The reaction can be performed directly in an aqueous or partially aqueous medium, which can simplify sample preparation workflows.[7][10][11]

Experimental Protocol: Acylation using ECF

  • Sample Preparation:

    • Place an aqueous sample or a solution of the analyte in a suitable reaction vial.

    • Add 500 µL of a pyridine/water (1:1 v/v) solution and 1 mL of isooctane.

  • Derivatization Reaction:

    • Add 50 µL of ethyl chloroformate to the biphasic mixture.

    • Vortex vigorously for 1 minute to facilitate the reaction and extraction of the derivative into the organic layer.

    • Centrifuge the sample to separate the layers.

  • Sample Analysis:

    • Carefully transfer the upper organic layer (isooctane) containing the derivatized analyte to a GC vial.

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of derivatized phenolic compounds, including parabens, which are structurally related to this compound. This data is provided for reference and may vary depending on the specific instrumentation and experimental conditions.

Derivatization MethodAnalyte ClassReagentRecovery (%)Linearity (R²)LOD (µg/L)RSD (%)Citation
SilylationParabensBSTFA82 - 119>0.99-<15[8][9]
AcylationParabensPropionic Anhydride>100-2 - 32 - 10[6][12]
SilylationChlorophenolsBSTFA----[3][4]
AcylationResveratrolECF->0.9925 - 50 ng/mL<5[7]
AcylationVarious MetabolitesECF70 - 120>0.99150 - 300 pg (on-column)<10[13]

GC-MS Operating Conditions (Typical)

  • Injector: Splitless mode, 250-280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 amu

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Drydown Evaporation to Dryness (if necessary) Sample->Drydown AddReagent Addition of Derivatization Reagent (e.g., BSTFA or ECF) Drydown->AddReagent Reaction Heating and Incubation AddReagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (with -OH group) Reaction Reaction (Heat) Analyte->Reaction + Reagent BSTFA (Silylating Agent) Reagent->Reaction Derivative TMS-derivatized Analyte (with -O-Si(CH3)3 group) Byproduct Byproducts Reaction->Derivative Reaction->Byproduct

Caption: Chemical reaction scheme for the silylation of this compound with BSTFA.

References

Application Note: Protocol for Antimicrobial Efficacy Testing of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of ethylparaben, a compound belonging to the paraben class of preservatives. Parabens and other phenolic compounds are known for their broad-spectrum antimicrobial properties, making them effective against various bacteria and fungi.[1][2][3] Their mechanism of action often involves disrupting microbial cell membranes, inhibiting essential enzymes, and interfering with nucleic acid synthesis.[4][5][6] This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound, focusing on the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Postulated Antimicrobial Mechanism of Action

Phenolic compounds like this compound are thought to exert their antimicrobial effects through a multi-targeted approach. The primary mechanism is believed to be the disruption of the microbial cell membrane's structural integrity and function.[5][9] This disruption leads to increased permeability, leakage of vital intracellular components (such as ions, ATP, and nucleic acids), and dissipation of the proton motive force, which is critical for ATP synthesis.[4][10] Additionally, these compounds can interfere with essential cellular processes by inhibiting the activity of key enzymes involved in metabolism and nucleic acid synthesis.[5][6]

G cluster_cell Bacterial Cell Membrane Cell Membrane Disruption (Increased Permeability) Metabolism Inhibition of Cellular Enzymes & ATP Synthesis Membrane->Metabolism Loss of Ion Gradients Synthesis Inhibition of DNA/RNA/ Protein Synthesis Membrane->Synthesis Leakage of Precursors Death Cell Death Metabolism->Death Synthesis->Death Compound This compound Compound->Membrane

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (ensure solvent control wells are included in assays)

  • Microbial Strains (ATCC Quality Control Strains Recommended):

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus brasiliensis (e.g., ATCC 16404)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[11]

    • RPMI-1640 medium for fungi.

    • Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA) for bacteria subculture.

    • Sabouraud Dextrose Agar (SDA) for fungi subculture.

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates.[12]

    • Multichannel pipettes.

    • Spectrophotometer (plate reader).

    • Incubator (35°C ± 2°C).[7]

    • Sterile saline (0.85%).

    • 0.5 McFarland turbidity standard.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The broth microdilution method is considered the gold standard.[7][11]

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100 times the highest concentration to be tested.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][13]

  • Microplate Setup:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the stock solution of the test compound to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.[11] This creates a range of concentrations.

    • Reserve wells for a positive control (microorganism in broth, no compound) and a negative/sterility control (broth only).

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared microbial inoculum. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[7][15]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader to measure optical density (OD).[12]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.[16][17][18]

Procedure:

  • Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Plating: Aspirate a 10 µL aliquot from each of these clear wells and plate it onto a suitable drug-free agar medium (e.g., MHA for bacteria, SDA for fungi).[7]

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours (or longer for fungi) until growth is visible in the control culture.

  • Reading Results: Count the number of colonies (CFU) on each plate. The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in CFU/mL compared to the initial inoculum count.[7][15]

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (16-20h at 35°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from Clear Wells onto Agar Plates F->G From MIC & higher concentrations H Incubate Agar Plates (18-24h at 35°C) G->H I Read MBC/MFC (≥99.9% killing) H->I

Caption: Experimental workflow for MIC and MBC/MFC determination.

Data Presentation

Quantitative data from the efficacy testing should be summarized in a clear and structured format to allow for easy comparison. The following tables provide a template for presenting MIC and MBC/MFC results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrain (ATCC)MIC (µg/mL)Positive ControlControl MIC (µg/mL)
Staphylococcus aureus29213Vancomycin
Escherichia coli25922Ciprofloxacin
Pseudomonas aeruginosa27853Gentamicin
Candida albicans90028Fluconazole
Aspergillus brasiliensis16404Amphotericin B

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data

MicroorganismStrain (ATCC)MIC (µg/mL)MBC/MFC (µg/mL)MBC:MIC RatioInterpretation
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans90028
Aspergillus brasiliensis16404
  • Interpretation Note: An agent is typically considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[18] A higher ratio suggests the agent is primarily static (inhibitory).

References

Application Notes and Protocols for the Use of Ethyl 3-chloro-4-hydroxybenzoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Ethyl 3-chloro-4-hydroxybenzoate as an internal standard (IS) in the quantitative analysis of various analytes, particularly in the context of drug development and quality control. Due to the limited availability of specific published methods using this compound as an internal standard, this document presents a comprehensive, representative protocol for the quantification of common parabens in cosmetic formulations by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The principles and methodologies described herein can be adapted for the analysis of other structurally related compounds.

Introduction to Internal Standards in Quantitative Analysis

An internal standard in analytical chemistry is a chemical substance that is added in a constant amount to samples, calibration standards, and quality control samples.[1] The use of an internal standard is crucial for improving the precision and accuracy of quantitative analysis by correcting for the loss of analyte during sample preparation and for variations in instrument response.[1] The ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the samples being analyzed.

This compound possesses key characteristics that make it a suitable candidate as an internal standard for the analysis of various phenolic and ester-containing compounds, such as parabens and other preservatives. Its structural similarity to these compounds ensures comparable behavior during extraction and chromatographic analysis, while the presence of a chlorine atom provides a distinct chromatographic profile, allowing for clear separation and quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for method development.

PropertyValue
Chemical Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance Solid
Melting Point 98-102 °C
Synonyms 3-Chloro-4-hydroxybenzoic acid ethyl ester
CAS Number 16357-41-8

Representative Application: Quantification of Parabens in a Cosmetic Cream

This section outlines a detailed protocol for the quantification of methylparaben, ethylparaben, propylparaben, and butylparaben in a cosmetic cream formulation using this compound as an internal standard.

Experimental Protocol

3.1.1. Materials and Reagents

  • Analytes: Methylparaben, Ethylparaben, Propylparaben, Butylparaben (analytical standards, >99% purity)

  • Internal Standard: this compound (>97% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Formic acid (analytical grade)

  • Sample: Commercial cosmetic cream

3.1.2. Preparation of Standard Solutions

  • Analyte Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each paraben standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the analyte stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.

3.1.3. Sample Preparation

  • Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Add 10.0 mL of methanol and 100 µL of the 1000 µg/mL internal standard stock solution.

  • Vortex for 2 minutes to disperse the cream.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.1.4. HPLC-UV Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Data Presentation and Analysis

The concentration of each paraben in the sample is calculated using the following formula:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Response Factor)

The Response Factor (RF) is determined from the analysis of the calibration standards.

Table of Expected Retention Times and Linearity Data (Hypothetical)

CompoundRetention Time (min)Linearity Range (µg/mL)
Methylparaben4.51 - 50>0.999
Ethylparaben5.81 - 50>0.999
This compound (IS)6.5--
Propylparaben7.21 - 50>0.999
Butylparaben8.51 - 50>0.999

Table of Method Validation Parameters (Hypothetical)

ParameterMethylparabenEthylparabenPropylparabenButylparaben
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.898.9 - 101.598.2 - 102.1
Precision (% RSD, n=6) < 2.0< 2.0< 2.0< 2.0
LOD (µg/mL) 0.10.10.150.2
LOQ (µg/mL) 0.30.30.50.6

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Analyte and IS Stock Solutions prep_working Prepare Working Calibration Standards prep_standards->prep_working hplc_analysis HPLC-UV Analysis prep_working->hplc_analysis prep_sample Prepare Cosmetic Sample with IS prep_sample->hplc_analysis peak_integration Peak Integration and Area Measurement hplc_analysis->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify Analytes in Sample calibration_curve->quantification

Caption: Workflow for the quantification of parabens using an internal standard.

Logic of Internal Standard Calibration

internal_standard_logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output analyte_response Analyte Peak Area ratio_calc Calculate Area Ratio (Analyte Area / IS Area) analyte_response->ratio_calc is_response Internal Standard Peak Area is_response->ratio_calc is_conc Known Internal Standard Concentration conc_calc Calculate Analyte Concentration is_conc->conc_calc response_factor Response Factor (from calibration) response_factor->conc_calc ratio_calc->conc_calc final_conc Final Analyte Concentration conc_calc->final_conc

Caption: Logical flow of internal standard calibration for analyte quantification.

Conclusion

This compound is a promising internal standard for the quantitative analysis of a range of analytes, particularly those with phenolic and ester moieties. The provided representative protocol for paraben analysis demonstrates a robust and reliable approach that can be adapted for various matrices and target compounds. As with any analytical method, proper validation is crucial to ensure data integrity and compliance with regulatory standards. The detailed methodologies and workflows presented in this document serve as a valuable resource for researchers and scientists in the development and implementation of high-quality quantitative analytical methods.

References

Synthesis of Ethyl 3-chloro-4-hydroxybenzoate Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-chloro-4-hydroxybenzoate and its derivatives. These compounds are of significant interest in drug discovery due to their structural similarity to parabens and other bioactive phenolic compounds, suggesting potential applications as antimicrobial agents, enzyme inhibitors, and modulators of cellular signaling pathways.

I. Introduction

This compound is a halogenated derivative of ethylparaben, a widely used antimicrobial preservative. The introduction of a chlorine atom to the aromatic ring can significantly alter the molecule's physicochemical properties, including its lipophilicity and electronic character. These modifications can, in turn, influence its biological activity, potentially leading to enhanced potency or novel mechanisms of action. This makes the synthesis and evaluation of this compound and its derivatives a promising avenue for the development of new therapeutic agents.

Potential applications for these derivatives span various fields:

  • Antimicrobial Agents: Chlorinated phenols are known to possess potent antimicrobial properties. Derivatives of this compound could exhibit enhanced activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibitors: The hydroxybenzoate scaffold is present in numerous enzyme inhibitors. For instance, derivatives of 4-amino-3-chlorobenzoate have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy[1][2]. Additionally, ethyl-3,4-dihydroxybenzoate is a known inhibitor of prolyl 4-hydroxylase[3].

  • Drug Efflux Pump Inhibitors: Some phenolic compounds, such as ethyl 3,4-dihydroxybenzoate, have been shown to inhibit bacterial drug efflux pumps, thereby potentiating the activity of existing antibiotics.

II. Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are presented below.

Synthesis_Pathways cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Electrophilic Chlorination A 3-Chloro-4-hydroxybenzoic acid C This compound A->C H2SO4 (cat.), Reflux B Ethanol B->C D Ethyl 4-hydroxybenzoate F This compound D->F Solvent, Catalyst E Chlorinating Agent (e.g., SO2Cl2) E->F

Figure 1: Synthetic routes to this compound.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for hydroxybenzoic acids.

Materials:

  • 3-Chloro-4-hydroxybenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel)

Procedure:

  • To a round-bottom flask, add 3-chloro-4-hydroxybenzoic acid (1 equivalent).

  • Add an excess of absolute ethanol (e.g., 10-20 equivalents) to serve as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Protocol 2: Synthesis of this compound via Electrophilic Chlorination

This protocol is based on the known chlorination of parabens.

Materials:

  • Ethyl 4-hydroxybenzoate (Ethylparaben)

  • Sulfuryl Chloride (SO₂Cl₂) or other suitable chlorinating agent

  • Anhydrous Dichloromethane (DCM) or other inert solvent

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel)

  • Column chromatography setup

Procedure:

  • Dissolve Ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of sulfuryl chloride (1-1.2 equivalents) in anhydrous dichloromethane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may also produce the 3,5-dichloro- derivative.

  • Once the starting material is consumed or the desired product formation is maximized, quench the reaction by slowly adding deionized water.

  • Separate the organic layer and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired mono-chlorinated product from any unreacted starting material and di-chlorinated byproduct.

IV. Data Presentation

The following table summarizes typical data for the synthesis of this compound. Note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterRoute 1: Fischer EsterificationRoute 2: Electrophilic Chlorination
Starting Material 3-Chloro-4-hydroxybenzoic acidEthyl 4-hydroxybenzoate
Key Reagents Ethanol, H₂SO₄SO₂Cl₂, DCM
Typical Yield 70-90%40-60% (mono-chlorinated)
Purity (after purification) >97%>97%
Melting Point 98-102 °C[4]98-102 °C[4]
Molecular Weight 200.62 g/mol [4][5]200.62 g/mol [4][5]

V. Experimental Workflow for Derivative Synthesis and Biological Evaluation

The following workflow outlines the general steps for synthesizing derivatives of this compound and evaluating their biological activity.

Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation A Synthesis of this compound B Derivative Synthesis (e.g., O-alkylation, esterification of other groups) A->B C Purification (Recrystallization, Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E Primary Screening (e.g., Antimicrobial MIC assays) D->E Purified Derivatives F Secondary Screening (e.g., Enzyme inhibition assays) E->F G Cytotoxicity Assays (e.g., MTT on cancer cell lines) E->G H Mechanism of Action Studies F->H G->H

Figure 2: General workflow for synthesis and biological evaluation.

VI. Potential Signaling Pathway for Investigation

Given that derivatives of a related compound (4-amino-3-chlorobenzoate) have shown activity against EGFR, this signaling pathway represents a rational starting point for investigating the mechanism of action of novel this compound derivatives, particularly in the context of cancer drug discovery.

EGFR_Pathway ligand EGF Ligand egfr EGFR ligand->egfr Binds dimerization Dimerization & Autophosphorylation egfr->dimerization derivative Ethyl 3-chloro-4- hydroxybenzoate Derivative derivative->egfr Inhibits ras_raf Ras/Raf/MEK/ERK Pathway dimerization->ras_raf pi3k PI3K/Akt/mTOR Pathway dimerization->pi3k proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation

Figure 3: Simplified EGFR signaling pathway as a potential target.

References

Application Notes and Protocols: Ethyl 3-chloro-4-hydroxybenzoate in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are proposed based on the known reactivity of the functional groups present in Ethyl 3-chloro-4-hydroxybenzoate and established synthetic methodologies for similar compounds. Direct experimental evidence for these specific applications of this compound in material science is not available in the current scientific literature. These protocols are intended for experienced researchers who can adapt and optimize the procedures as needed.

I. Introduction

This compound is a multifunctional aromatic compound possessing a hydroxyl group, an ester group, and a chloro substituent on the benzene ring. These features make it a promising, yet underexplored, candidate for the synthesis of advanced materials. The hydroxyl and ester functionalities allow it to be used as a monomer in polycondensation reactions, while the chloro-substitution can impart desirable properties such as increased thermal stability and flame retardancy to the resulting materials. This document outlines potential applications of this compound in the synthesis of liquid crystalline polymers and metal-organic frameworks (MOFs).

Application Note 1: Synthesis of a Thermotropic Liquid Crystalline Polyester

1.1. Application Overview

This compound can be utilized as an AB-type monomer for the synthesis of a thermotropic liquid crystalline polyester. The rigid, linear structure of the repeating unit, derived from the self-polycondensation of the monomer after hydrolysis of the ethyl ester to a carboxylic acid, is conducive to the formation of liquid crystalline phases. The presence of the chloro-substituent is expected to influence the packing of the polymer chains and enhance the thermal stability of the resulting material.

1.2. Proposed Signaling Pathway: From Monomer to Liquid Crystalline Phase

The logical flow from the monomer to the formation of a liquid crystalline polymer involves a two-step process: in-situ hydrolysis followed by polycondensation, and subsequent self-assembly into an ordered liquid crystalline phase upon heating.

LCP_Formation Monomer Ethyl 3-chloro-4- hydroxybenzoate Intermediate 3-chloro-4- hydroxybenzoic acid (in-situ) Monomer->Intermediate  Hydrolysis (Acid/Base Catalyst) Polymer Poly(3-chloro-4-oxybenzoate) Intermediate->Polymer  Polycondensation (High Temperature, Vacuum) LC_Phase Nematic/Smectic Liquid Crystalline Phase Polymer->LC_Phase  Heating above Tg (Self-Assembly)

Caption: Workflow for the synthesis and phase behavior of a liquid crystalline polyester.

1.3. Experimental Protocol: Synthesis of Poly(3-chloro-4-oxybenzoate)

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate (catalyst)

  • High-boiling point solvent (e.g., Therminol 66)

  • Methanol

  • Nitrogen gas (high purity)

  • Vacuum pump

Procedure:

  • Acetylation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 equivalent) and acetic anhydride (1.1 equivalents).

  • Add a catalytic amount of sodium acetate.

  • Heat the mixture to 140-150 °C under a slow stream of nitrogen for 3-4 hours to form the acetylated monomer. Acetic acid is distilled off during this step.

  • Polycondensation: Increase the temperature of the reaction mixture to 250-280 °C.

  • Once the temperature has stabilized, gradually apply a vacuum (to <1 mmHg) over a period of 1 hour to remove acetic acid and drive the polymerization.

  • Continue the reaction under high vacuum for 3-5 hours, during which the viscosity of the melt will increase significantly.

  • Cool the reactor to room temperature under nitrogen.

  • The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating it in methanol.

  • Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours.

1.4. Expected Material Properties

The following table summarizes the expected properties of the synthesized polyester, based on data for structurally similar aromatic polyesters.

PropertyExpected Value/RangeCharacterization Method
Glass Transition Temp. (Tg)180 - 220 °CDSC
Melting Temperature (Tm)> 300 °C (or decomposition)DSC, TGA
Liquid Crystalline Range250 - 350 °CPolarized Optical Microscopy
Decomposition Temp. (TGA)> 400 °C (in N₂)TGA
Inherent Viscosity0.5 - 1.5 dL/gDilute Solution Viscometry

Application Note 2: Synthesis of a Functionalized Metal-Organic Framework (MOF)

2.1. Application Overview

After hydrolysis to 3-chloro-4-hydroxybenzoic acid, the molecule can serve as a functionalized organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate group will coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the framework, while the hydroxyl and chloro groups will be exposed within the pores of the MOF. These functional groups can enhance the MOF's properties, such as its selectivity for gas adsorption or its catalytic activity.

2.2. Proposed Experimental Workflow: MOF Synthesis

The synthesis of a MOF using 3-chloro-4-hydroxybenzoic acid as a linker typically involves a solvothermal reaction where the linker and a metal salt are heated in a suitable solvent.

MOF_Synthesis cluster_reactants Reactants Linker 3-chloro-4-hydroxybenzoic acid Reaction Solvothermal Reaction (Heat in sealed vessel) Linker->Reaction Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Reaction Solvent Solvent (e.g., DMF/Ethanol) Solvent->Reaction Purification Washing and Solvent Exchange Reaction->Purification Activation Heating under Vacuum Purification->Activation MOF_Product Functionalized MOF Crystals Activation->MOF_Product

Caption: General workflow for the solvothermal synthesis of a functionalized MOF.

2.3. Experimental Protocol: Synthesis of a Zn-based MOF

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Dichloromethane

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of KOH (1.5 equivalents) and reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and acidify with dilute HCl until a precipitate (3-chloro-4-hydroxybenzoic acid) forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • MOF Synthesis (Solvothermal):

    • In a 20 mL scintillation vial, dissolve 3-chloro-4-hydroxybenzoic acid (0.1 mmol) and Zinc Nitrate Hexahydrate (0.1 mmol) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

    • Seal the vial tightly and place it in an oven at 100-120 °C for 24-48 hours.

    • Cool the vial to room temperature. Crystalline product should be visible.

  • Purification and Activation:

    • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

    • To exchange the solvent, immerse the crystals in dichloromethane for 24 hours, replacing the dichloromethane every 8 hours.

    • Activate the MOF by heating the sample under a dynamic vacuum at 150-180 °C for 12 hours.

2.4. Expected Material Properties and Characterization

The resulting MOF is expected to be a crystalline, porous material. The table below lists key characterization techniques and the expected outcomes.

Characterization MethodExpected Outcome/Information
Powder X-ray Diffraction (PXRD)A diffraction pattern confirming the crystalline structure of the MOF.
Thermogravimetric Analysis (TGA)Thermal stability profile, indicating the temperature at which the framework decomposes.
N₂ Adsorption Isotherm (at 77 K)Porosity data, including BET surface area and pore volume.
Fourier-Transform Infrared (FTIR)Confirmation of the coordination of the carboxylate group to the metal center and the presence of the hydroxyl group.
Scanning Electron Microscopy (SEM)Information on the crystal morphology and size.

Application Notes and Protocols for the Enzymatic Synthesis and Degradation of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic pathways and detailed protocols for the synthesis and degradation of Ethyl 3-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals. The enzymatic routes presented offer green and sustainable alternatives to traditional chemical methods.

I. Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound can be effectively achieved through lipase-catalyzed esterification of 3-chloro-4-hydroxybenzoic acid with ethanol. Lipases are versatile enzymes that can function in non-aqueous media, driving the equilibrium towards ester formation.

Reaction Pathway

G cluster_synthesis Enzymatic Synthesis 3-chloro-4-hydroxybenzoic_acid 3-chloro-4-hydroxybenzoic acid Lipase Lipase (e.g., Candida antarctica lipase B) 3-chloro-4-hydroxybenzoic_acid->Lipase Ethanol Ethanol Ethanol->Lipase Ethyl_3_chloro_4_hydroxybenzoate This compound Water Water Lipase->Ethyl_3_chloro_4_hydroxybenzoate Lipase->Water

Caption: Lipase-catalyzed esterification for the synthesis of this compound.

Quantitative Data for Lipase-Catalyzed Esterification of Phenolic Acids
SubstrateLipase SourceSolventTemperature (°C)Time (h)Conversion/Yield (%)
Ferulic AcidCandida antarctica lipase B (CALB)2-Methyl-2-butanol6072>95
Caffeic AcidCandida antarctica lipase B (CALB)Acetone4548~90
p-Coumaric AcidCandida antarctica lipase B (CALB)tert-Butanol5024>90
Vanillic AcidCandida antarctica lipase B (CALB)Hexane558~85
Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol provides a general method for the enzymatic synthesis of this compound. Optimization of parameters such as enzyme loading, temperature, and reaction time is recommended.

Materials:

  • 3-chloro-4-hydroxybenzoic acid

  • Ethanol (anhydrous)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, tert-butanol, or hexane)

  • Molecular sieves (3 Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Reactant Preparation: In a screw-capped flask, dissolve 3-chloro-4-hydroxybenzoic acid (e.g., 1 mmol, 188.57 mg) in the selected anhydrous organic solvent (e.g., 10 mL).

  • Alcohol Addition: Add a molar excess of anhydrous ethanol (e.g., 3 mmol, 0.17 mL).

  • Enzyme and Desiccant Addition: Add immobilized CALB (e.g., 10% w/w of the acid substrate, ~19 mg) and activated molecular sieves (e.g., 100 mg) to the reaction mixture. The molecular sieves help to remove the water produced during the reaction, thus shifting the equilibrium towards the product.

  • Incubation: Seal the flask tightly and place it in an orbital shaker incubator set at a suitable temperature (e.g., 50-60 °C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring: Periodically (e.g., every 4-8 hours), withdraw a small aliquot of the reaction mixture. Filter the enzyme and analyze the sample by HPLC to determine the conversion of the starting material and the formation of the product.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused. The solvent from the filtrate can be removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified using techniques such as column chromatography on silica gel.

II. Enzymatic Degradation of this compound

The enzymatic degradation of this compound is expected to proceed in a stepwise manner, initiated by the hydrolysis of the ester bond, followed by dehalogenation and subsequent aromatic ring cleavage. This pathway is analogous to the microbial degradation of other parabens and halogenated aromatic compounds.[1][2]

Proposed Degradation Pathway

G cluster_degradation Enzymatic Degradation Ethyl_3_chloro_4_hydroxybenzoate This compound Esterase Esterase/Lipase Ethyl_3_chloro_4_hydroxybenzoate->Esterase + H2O - Ethanol 3_chloro_4_hydroxybenzoic_acid 3-chloro-4-hydroxybenzoic acid Dehalogenase Dehalogenase 3_chloro_4_hydroxybenzoic_acid->Dehalogenase - Cl- Protocatechuic_acid Protocatechuic acid Dioxygenase Dioxygenase Protocatechuic_acid->Dioxygenase + O2 Ring_cleavage_products Ring Cleavage Products Central_Metabolism Central Metabolism Ring_cleavage_products->Central_Metabolism Esterase->3_chloro_4_hydroxybenzoic_acid Dehalogenase->Protocatechuic_acid Dioxygenase->Ring_cleavage_products

Caption: Proposed enzymatic degradation pathway of this compound.

Quantitative Data for Enzymatic Hydrolysis of Esters

The initial and often rate-limiting step in the degradation is the hydrolysis of the ester bond. The following table provides examples of enzymatic hydrolysis of related ester compounds.

SubstrateEnzyme SourcepHTemperature (°C)Time (h)Conversion/Hydrolysis (%)
Methyl ParabenPseudomonas beteli7.03024>90
Propyl ParabenBurkholderia latens7.03024>95
Chlorobenzoate EstersMixed microbial culture7.22548Variable
Phenylacetate EstersPseudomonas fluorescens esterase7.5372>99
Experimental Protocol: Esterase-Catalyzed Degradation

This protocol outlines a general procedure to study the enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • A suitable esterase or lipase (e.g., from Pseudomonas sp., Bacillus sp., or porcine liver)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Reaction tubes or microplate

  • Water bath or incubator

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then dilute it in the phosphate buffer to the desired final concentration (e.g., 1 mM).

  • Enzyme Solution: Prepare a stock solution of the selected esterase in the same phosphate buffer.

  • Reaction Initiation: In a reaction tube, add the buffered substrate solution. Initiate the reaction by adding a specific amount of the enzyme solution (e.g., to a final concentration of 0.1 mg/mL). A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

  • Reaction Monitoring: At different time intervals, withdraw aliquots from the reaction mixture. Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile or by heat inactivation).

  • Analysis: Analyze the samples by HPLC to measure the decrease in the concentration of this compound and the increase in the concentration of the hydrolysis product, 3-chloro-4-hydroxybenzoic acid.

  • Data Analysis: Calculate the rate of hydrolysis and the percentage of degradation over time.

III. General Experimental Workflow

The following diagram illustrates a general workflow applicable to both the synthesis and degradation studies.

G Start Start Protocol_Design Protocol Design (Substrate, Enzyme, Conditions) Start->Protocol_Design Reaction_Setup Reaction Setup Protocol_Design->Reaction_Setup Incubation Incubation (Controlled Temperature & Agitation) Reaction_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis Analysis (e.g., HPLC, GC-MS) Sampling->Analysis Data_Processing Data Processing & Interpretation Analysis->Data_Processing Optimization Optimization? Data_Processing->Optimization Optimization->Protocol_Design Yes End End Optimization->End No

Caption: A general experimental workflow for enzymatic synthesis and degradation studies.

References

Ethyl 3-chloro-4-hydroxybenzoate: A Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-chloro-4-hydroxybenzoate is a readily available and versatile chemical intermediate that serves as a valuable starting material for the synthesis of a diverse range of novel compounds with significant potential in drug discovery and development. Its trifunctional nature, featuring a reactive phenolic hydroxyl group, an aromatic ring substituted with a chlorine atom, and an ethyl ester moiety, allows for a variety of chemical modifications to generate libraries of derivatives for biological screening. These modifications include, but are not limited to, O-alkylation of the hydroxyl group, hydrolysis of the ester followed by amide bond formation, and electrophilic aromatic substitution.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a building block in the synthesis of potential therapeutic agents, with a focus on anticancer compounds targeting the Epidermal Growth Factor Receptor (EGFR) and an outlook on its potential in developing antimicrobial agents.

Application 1: Synthesis of Novel Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of the 3-chloro-4-hydroxybenzoic acid scaffold have shown promise as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in various cancers. The following sections detail the synthesis and biological activity of heterocyclic derivatives synthesized from a closely related precursor, ethyl 4-amino-3-chlorobenzoate, which can be conceptually derived from this compound.

Synthetic Strategy and Experimental Protocols

The general synthetic approach involves the initial modification of the core structure, followed by the construction of various heterocyclic rings. While the cited example starts from the 4-amino analogue, the initial O-alkylation of this compound can be readily achieved via Williamson ether synthesis to introduce a variety of side chains, followed by further functional group transformations to access similar intermediates.

Protocol 1: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of ethyl 3-chloro-4-(substituted-benzyloxy)benzoates, key intermediates for further elaboration.

  • Materials: this compound, substituted benzyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the substituted benzyl halide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 2: Hydrolysis of the Ethyl Ester

To enable amide bond formation, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Materials: Ethyl 3-chloro-4-(substituted-benzyloxy)benzoate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) or an aqueous solution of NaOH.

    • Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain the carboxylic acid derivative.

Protocol 3: Synthesis of Heterocyclic Derivatives (Example from 4-amino-3-chlorobenzoate precursor)

The following protocols are adapted from the synthesis of EGFR inhibitors starting from ethyl 4-amino-3-chlorobenzoate and illustrate the construction of various heterocyclic pharmacophores.

  • Synthesis of 1,3,4-Oxadiazole Derivatives:

    • The starting benzoate is first converted to the corresponding hydrazide by reaction with hydrazine hydrate.

    • The hydrazide is then reacted with a substituted isothiocyanate to form a thiosemicarbazide intermediate.

    • Cyclization of the thiosemicarbazide using a dehydrating agent like concentrated sulfuric acid or a coupling agent like DCC affords the 1,3,4-oxadiazole-2-thione.

  • Synthesis of Benzohydrazone Derivatives:

    • The hydrazide intermediate is condensed with a variety of aromatic aldehydes in the presence of a catalytic amount of acetic acid in ethanol to yield the corresponding benzohydrazone derivatives.

  • Synthesis of Hydrazine-1-carbothioamide Derivatives:

    • The hydrazide is treated with different isothiocyanates in ethanol to furnish the hydrazine-1-carbothioamide derivatives.

Quantitative Data: In Vitro Anticancer Activity

The synthesized compounds were evaluated for their in vitro cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Compound IDModificationA549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
N5a Hydrazine-1-carbothioamide derivative1.5 ± 0.12.3 ± 0.23.1 ± 0.3
N5b Hydrazine-1-carbothioamide derivative2.8 ± 0.34.1 ± 0.45.2 ± 0.5
N4a Benzohydrazone derivative> 50> 50> 50
N3a 1,3,4-Oxadiazole derivative15.2 ± 1.222.5 ± 2.128.7 ± 2.5
Erlotinib (Reference Drug)3.2 ± 0.35.1 ± 0.46.8 ± 0.6

Data adapted from a study on 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors and presented here as a representative example of the potential of this scaffold.

Signaling Pathway and Mechanism of Action

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways.

The synthesized compounds are designed to act as tyrosine kinase inhibitors (TKIs). They typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascades that drive cancer cell growth.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (active) (Autophosphorylation) EGFR_inactive->EGFR_active Dimerization RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI Tyrosine Kinase Inhibitor TKI->EGFR_active Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Tyrosine Kinase Inhibitors.

Application 2: Development of Novel Antimicrobial Agents

Substituted benzoic acid and its derivatives have been reported to possess a range of antimicrobial activities, including antifungal and antibacterial properties. The 3-chloro-4-hydroxybenzoate scaffold can be systematically modified to explore its potential as a source of new antimicrobial agents.

Synthetic Approach

A library of compounds can be generated by O-alkylation of the phenolic hydroxyl group of this compound with various alkyl and benzyl halides, as described in Protocol 1 . Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid (Protocol 2 ), which can then be coupled with a diverse set of amines and hydrazines to produce a series of amides and hydrazides. These derivatives can then be screened for their antimicrobial activity.

Experimental Workflow

Antimicrobial_Synthesis_Workflow cluster_ether Ether Synthesis cluster_amide Amide Synthesis start This compound alkylation O-Alkylation (Protocol 1) start->alkylation hydrolysis Ester Hydrolysis (Protocol 2) start->hydrolysis ether_library Library of Ether Derivatives alkylation->ether_library screening Antimicrobial Screening (MIC Determination) ether_library->screening acid 3-Chloro-4-alkoxybenzoic Acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling amide_library Library of Amide Derivatives amide_coupling->amide_library amide_library->screening

Caption: Workflow for Synthesis and Screening of Antimicrobial Compounds.

Structure-Activity Relationship (SAR) and Future Directions

Systematic variation of the substituents on the ether and amide functionalities will allow for the establishment of a structure-activity relationship (SAR). For instance, the length and branching of alkyl chains, as well as the electronic and steric properties of substituents on the aromatic rings, can be correlated with the observed antimicrobial activity (Minimum Inhibitory Concentration - MIC). This information will be crucial for the rational design of more potent and selective antimicrobial agents based on the this compound scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with diverse biological activities. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the potential of this scaffold in developing new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of the chemical space around this core structure is warranted to unlock its full potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 3-chloro-4-hydroxybenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for obtaining this compound?

A1: The most common and direct method is the electrophilic aromatic substitution (chlorination) of Ethyl 4-hydroxybenzoate (also known as ethylparaben). The hydroxyl (-OH) and ester (-COOEt) groups on the benzene ring direct the incoming chlorine atom primarily to the position ortho to the hydroxyl group (C3 position), as the para position is already occupied.

Q2: Which chlorinating agents are most effective for this synthesis?

A2: Several chlorinating agents can be used. Sulfuryl chloride (SO₂Cl₂) is a common choice for the chlorination of parabens.[1] Alternatively, chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) can be employed for the electrophilic chlorination of aromatic compounds.

Q3: What are the most common side products or impurities I should be aware of?

A3: The most prevalent byproduct is the di-chlorinated species, Ethyl 3,5-dichloro-4-hydroxybenzoate, which arises from over-chlorination of the starting material or the desired product.[2] If the starting materials or solvents contain bromide impurities, brominated and bromochloro-parabens can also be formed. Unreacted Ethyl 4-hydroxybenzoate may also be present as an impurity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative monitoring.

Q5: What are the recommended methods for purifying the final product?

A5: The primary purification method for this compound is recrystallization, often from a solvent mixture like ethanol and water. Washing the crude product with a dilute solution of sodium bicarbonate can help remove acidic impurities before recrystallization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive chlorinating agent.2. Insufficient catalyst or no catalyst used.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use a fresh bottle of the chlorinating agent.2. Ensure the appropriate Lewis acid catalyst is added in the correct molar ratio.3. Gradually increase the reaction temperature while monitoring the reaction by TLC.4. Extend the reaction time, checking for product formation periodically.
Formation of a Significant Amount of Di-chlorinated Byproduct 1. Molar ratio of chlorinating agent to the starting material is too high.2. Prolonged reaction time after the complete consumption of the starting material.3. High reaction temperature.1. Carefully control the stoichiometry; use a 1:1 molar ratio of the chlorinating agent to Ethyl 4-hydroxybenzoate.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.3. Perform the reaction at a lower temperature to improve selectivity for mono-chlorination.
Presence of Unreacted Starting Material in the Final Product 1. Insufficient amount of chlorinating agent.2. Short reaction time.3. Low reaction temperature.1. Ensure a slight excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent is used.2. Increase the reaction time.3. Increase the reaction temperature.
Product is an Oily or Gummy Solid Instead of a Crystalline Powder 1. Presence of impurities.2. Incomplete removal of solvent.1. Purify the crude product by column chromatography before recrystallization.2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Final Product has a Pink or Brownish Color 1. Formation of colored byproducts due to oxidation or side reactions.1. Treat the crude product with activated charcoal during the recrystallization process to remove colored impurities.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is a synthesized representation from typical electrophilic aromatic chlorination reactions to guide optimization.

Parameter Condition A Condition B Condition C Expected Outcome
Chlorinating Agent Sulfuryl ChlorideChlorine GasSulfuryl ChlorideSulfuryl chloride often provides milder reaction conditions.
Catalyst NoneFeCl₃ (5 mol%)AlCl₃ (5 mol%)Lewis acids are necessary for activation of Cl₂.
Temperature 25°C (Room Temp)25°C (Room Temp)50°CHigher temperatures generally increase the reaction rate but may decrease selectivity.
Reaction Time 4 hours4 hours2 hoursShorter reaction times may be possible at higher temperatures.
Solvent DichloromethaneDichloromethane1,2-DichloroethaneThe choice of solvent can influence solubility and reaction rate.
Approx. Yield ModerateModerate to HighHighA combination of optimized parameters is key to achieving high yields.

Experimental Protocols

Protocol 1: Chlorination using Sulfuryl Chloride
  • Reaction Setup: In a fume hood, dissolve Ethyl 4-hydroxybenzoate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Chlorinating Agent: Cool the solution in an ice bath (0-5°C). Slowly add sulfuryl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding cold water. Separate the organic layer, and wash it sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an ethanol/water mixture.

Protocol 2: Chlorination using Chlorine Gas and a Lewis Acid Catalyst
  • Reaction Setup: In a fume hood, to a solution of Ethyl 4-hydroxybenzoate (1 equivalent) in an anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) in a three-necked flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer, add a catalytic amount of anhydrous ferric chloride (FeCl₃, ~5 mol%).

  • Introduction of Chlorine: Bubble dry chlorine gas through the solution at a slow, steady rate while stirring at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: After completion, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine. Quench the reaction mixture with water.

  • Isolation and Purification: Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Visualizations

Synthesis_Pathway Synthesis of this compound Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate Reaction_Step Electrophilic Aromatic Substitution Ethyl 4-hydroxybenzoate->Reaction_Step Chlorinating Agent (e.g., SO2Cl2) Chlorinating Agent (e.g., SO2Cl2) Chlorinating Agent (e.g., SO2Cl2)->Reaction_Step This compound This compound Reaction_Step->this compound

Caption: Chemical reaction pathway for the synthesis.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Starting Material Dissolve Starting Material Cool Reaction Mixture Cool Reaction Mixture Dissolve Starting Material->Cool Reaction Mixture Add Chlorinating Agent Add Chlorinating Agent Cool Reaction Mixture->Add Chlorinating Agent Stir and Monitor (TLC) Stir and Monitor (TLC) Add Chlorinating Agent->Stir and Monitor (TLC) Quench Reaction Quench Reaction Stir and Monitor (TLC)->Quench Reaction Extract and Wash Extract and Wash Quench Reaction->Extract and Wash Dry and Concentrate Dry and Concentrate Extract and Wash->Dry and Concentrate Recrystallize Recrystallize Dry and Concentrate->Recrystallize

Caption: A typical experimental workflow.

Troubleshooting_Yield Troubleshooting Low Yield Start Start Low_Yield Low Yield? Start->Low_Yield Check_TLC Analyze TLC Plate Low_Yield->Check_TLC Yes End End Low_Yield->End No SM_Present Starting Material Present? Check_TLC->SM_Present Increase_Time_Temp Increase Reaction Time or Temperature SM_Present->Increase_Time_Temp Yes Byproducts_Present Significant Byproducts? SM_Present->Byproducts_Present No Increase_Time_Temp->Check_TLC Check_Reagents Check Reagent Purity and Stoichiometry Increase_Time_Temp->Check_Reagents Optimize_Conditions Optimize Stoichiometry and Temperature Byproducts_Present->Optimize_Conditions Yes Purification_Issue Review Purification Procedure Byproducts_Present->Purification_Issue No Optimize_Conditions->Check_TLC Purification_Issue->End

Caption: A troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and detailed protocols for the purification of Ethyl 3-chloro-4-hydroxybenzoate, designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting

Q1: My compound is not dissolving in the hot recrystallization solvent.

A1: This indicates that the chosen solvent is not suitable.

  • Solution 1: Try a different solvent. Good starting points for this compound, based on its polarity, include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.

  • Solution 2: If using a mixed solvent system, you may need to increase the proportion of the solvent in which the compound is more soluble. Add the better solvent dropwise to the hot suspension until the solid dissolves.

Q2: The compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or precipitates from a supersaturated solution at a temperature above its melting point.

  • Solution 1: Increase the amount of solvent. The solution might be too concentrated, causing the compound to come out of solution at a temperature above its melting point (98-102 °C).

  • Solution 2: Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Solution 3: Try a different solvent system. A solvent with a lower boiling point might prevent the compound from melting.

Q3: No crystals form even after the solution has cooled completely.

A3: This is likely due to either using too much solvent or the solution being supersaturated.

  • Solution 1: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Then, allow it to cool again.

  • Solution 2: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small seed crystal of pure this compound.

Q4: The recrystallization yield is very low.

A4: A low yield can result from several factors.

  • Reason 1: Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.

  • Reason 2: Premature crystallization during a hot filtration step. Ensure the funnel and receiving flask are pre-heated.

  • Reason 3: Washing the collected crystals with a solvent that is not ice-cold, causing some of the product to dissolve.

Q5: The purified crystals are colored, but the pure compound should be white.

A5: Colored impurities may be present.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Column Chromatography Troubleshooting

Q1: I am not seeing any separation of my compound from impurities on the TLC plate.

A1: The chosen mobile phase is not providing adequate separation.

  • Solution: You need to optimize the solvent system. For a polar compound like this compound, a good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Vary the ratio of these solvents to achieve a good separation of spots on the TLC plate, aiming for an Rf value of 0.2-0.4 for the desired compound.

Q2: The compound is not moving from the baseline of the column (Rf = 0).

A2: The mobile phase is not polar enough to elute your compound.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 8:2 or 7:3.

Q3: All the spots, including my compound, are running at the solvent front (Rf = 1).

A3: The mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try changing to 3:1 or 4:1.

Q4: The bands on the column are streaking or tailing.

A4: This can be caused by several factors.

  • Reason 1: The sample was loaded onto the column in too large a volume of solvent. The initial sample band should be as concentrated as possible.

  • Reason 2: The compound is interacting too strongly with the stationary phase. Adding a small amount of a slightly more polar solvent (like a few drops of methanol in a dichloromethane-based eluent) or a modifier like acetic acid (if the compound is acidic) can sometimes help.

  • Reason 3: The column may be overloaded. Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight).

Q5: The collected fractions are still impure after column chromatography.

A5: This could be due to poor separation or co-elution of impurities.

  • Solution 1: Use a shallower solvent gradient during elution. This means making smaller, more gradual changes in the polarity of the mobile phase to improve the separation between closely eluting compounds.

  • Solution 2: Collect smaller fractions to better isolate the pure compound from any overlapping impurities.

  • Solution 3: Re-run the column on the impure fractions with a different solvent system that provides better separation of the desired compound from the specific impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary testing.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
  • Promising single-solvent systems include ethanol or methanol.
  • Promising mixed-solvent systems include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane. The compound should be soluble in the first solvent ("good" solvent) and poorly soluble in the second ("bad" solvent).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot "good" solvent (or the single solvent) dropwise while heating and stirring until the solid just dissolves. If using a mixed solvent system, dissolve the solid in the "good" solvent first.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

5. Crystallization:

  • If using a mixed solvent system, add the hot "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the hot "good" solvent to redissolve the precipitate.
  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "bad" solvent if using a mixed system).
  • Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol describes the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of material to be purified.
  • Securely clamp the column in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
  • Allow the silica to settle, and then add a layer of sand on top of the silica bed.
  • Drain the solvent until the level is just at the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).
  • Carefully add the concentrated sample solution to the top of the column.
  • Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand.
  • Gently add a small amount of the initial mobile phase to wash down any sample adhering to the sides of the column and allow it to absorb.

3. Elution:

  • Carefully fill the column with the initial mobile phase.
  • Begin collecting fractions.
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
  • The progress of the separation can be monitored by thin-layer chromatography (TLC) of the collected fractions.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉ClO₃[1][2]
Molecular Weight 200.62 g/mol [1][2]
Appearance White solid
Melting Point 98-102 °C
CAS Number 16357-41-8[1][2]

Table 2: Suggested Solvent Systems for Purification

Purification TechniqueSolvent System (Starting Ratios, subject to optimization)Notes
Recrystallization Ethanol/WaterGood for polar compounds. Dissolve in hot ethanol, add hot water until cloudy.
Ethyl Acetate/HexaneA common system for compounds of intermediate polarity.
Dichloromethane/HexaneAnother option for compounds of intermediate polarity.
Column Chromatography Hexane/Ethyl Acetate (Gradient)Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Dichloromethane/Hexane (Gradient)An alternative to the hexane/ethyl acetate system.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt cool Slow Cooling dissolve->cool hot_filt->cool crystals Crystal Formation cool->crystals vac_filt Vacuum Filtration crystals->vac_filt pure_product_recryst Pure Crystals vac_filt->pure_product_recryst Column_Chromatography_Workflow cluster_column Column Chromatography Workflow crude_column Crude Product load Load onto Silica Gel Column crude_column->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product_column Pure Product evaporate->pure_product_column Troubleshooting_Logic cluster_recryst_issues Recrystallization Issues cluster_column_issues Column Chromatography Issues start Purification Issue recryst Recrystallization? start->recryst column Column Chromatography? start->column no_xtals No Crystals recryst->no_xtals oiling_out Oiling Out recryst->oiling_out low_yield Low Yield recryst->low_yield no_sep No Separation (TLC) column->no_sep streaking Streaking/Tailing column->streaking impure_fractions Impure Fractions column->impure_fractions sol1 Reduce Solvent Induce Crystallization no_xtals->sol1 sol2 Increase Solvent Slow Cooling oiling_out->sol2 sol3 Check Solvent Amount Pre-heat Funnel low_yield->sol3 sol4 Optimize Mobile Phase no_sep->sol4 sol5 Concentrated Loading Check for Overloading streaking->sol5 sol6 Shallow Gradient Collect Smaller Fractions impure_fractions->sol6

References

Technical Support Center: Crystallization of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of Ethyl 3-chloro-4-hydroxybenzoate.

Troubleshooting Crystallization Issues

Crystallization is a critical purification step. Below are common problems encountered during the crystallization of this compound and their potential solutions.

Problem 1: The compound "oils out" and does not form crystals.

This phenomenon, where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point or if impurities are present.

  • Solution 1: Adjust the Solvent System. The compound may be too soluble in the current solvent. If using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot solution until slight turbidity appears, then redissolve by adding a few drops of the primary solvent. For this compound, if using ethanol, a small amount of water can be added as an anti-solvent.

  • Solution 2: Reduce the Temperature of Crystallization. Oiling out can sometimes be prevented by allowing the solution to cool more slowly, giving the molecules more time to arrange into a crystal lattice.

  • Solution 3: Re-dissolve and Add More Solvent. Add a small amount of the primary solvent to the hot solution to decrease the saturation level, then allow it to cool again slowly.

  • Solution 4: Purify by Other Means. If oiling out persists, it may indicate the presence of significant impurities. Consider purifying the crude product by column chromatography before attempting recrystallization again.

Problem 2: No crystals form, even after the solution has cooled.

This issue typically arises from using too much solvent or from the solution being too dilute.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled, supersaturated solution.

  • Solution 2: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.

  • Solution 3: Use an Anti-Solvent. As described in "oiling out," carefully add an anti-solvent to the solution to decrease the compound's solubility.

Problem 3: Crystal formation is too rapid, resulting in fine powder or impure crystals.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.

  • Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the solid redissolves. If necessary, add a small amount of additional solvent. Then, ensure the flask is well-insulated to allow for slow cooling. You can wrap the flask in glass wool or place it in a Dewar flask.

  • Solution 2: Use a Better Solvent System. The chosen solvent may be too poor for the compound at elevated temperatures. A slightly better solvent will allow for a more gradual decrease in solubility upon cooling.

Problem 4: The yield of recovered crystals is low.

A low yield can be due to several factors, from using too much solvent to premature filtration.

  • Solution 1: Cool the Solution Thoroughly. Ensure the solution has been cooled sufficiently, ideally in an ice bath, to maximize the amount of product that crystallizes out of the solution.

  • Solution 2: Minimize Solvent Usage. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Solution 3: Recover from the Mother Liquor. If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A common and effective solvent system for the recrystallization of similar phenolic esters is a mixture of ethanol and water. The crude product can be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. A few drops of hot ethanol can then be added to redissolve the precipitate, and the solution is allowed to cool slowly. Other potential solvents include methanol, acetone, and toluene, but their suitability should be tested on a small scale first.

Q2: What are the potential impurities in a synthesis of this compound?

The most common synthesis method is the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[1][2][3] Potential impurities include:

  • Unreacted 3-chloro-4-hydroxybenzoic acid: This is a common impurity if the reaction does not go to completion.

  • Side products from the acid catalyst: Strong acids can sometimes promote side reactions, such as the formation of ethers from the alcohol.

  • Products of thermal degradation: If the reaction is heated too strongly or for too long, decomposition of the starting material or product can occur.

Q3: How can I tell if my recrystallized product is pure?

The purity of the recrystallized this compound can be assessed by several methods:

  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader. The reported melting point for this compound is in the range of 98-102 °C.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate. The presence of multiple spots indicates impurities.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of the compound and identify any impurities.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general procedure based on the Fischer esterification of similar compounds.

Materials:

  • 3-chloro-4-hydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Appropriate glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, combine 3-chloro-4-hydroxybenzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Allow the crystals to dry completely in a desiccator or a vacuum oven.

  • Determine the yield and melting point of the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₉ClO₃
Molecular Weight200.62 g/mol
Melting Point98-102 °C
AppearanceWhite to off-white solid

Table 2: Recommended Solvents for Recrystallization Troubleshooting

Solvent SystemApplication
Ethanol/WaterPrimary choice for recrystallization.
Methanol/WaterAlternative protic solvent system.
Acetone/HexaneApolar/polar aprotic system, useful if oiling out occurs with alcohols.
TolueneFor less polar impurities; may require hot filtration.

Visualizations

Troubleshooting_Crystallization start Crystallization Issue Observed oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals rapid_crystals Crystals Form Too Rapidly start->rapid_crystals low_yield Low Yield start->low_yield solution_oil1 Adjust Solvent System (e.g., add anti-solvent) oiling_out->solution_oil1 solution_oil2 Slow Down Cooling oiling_out->solution_oil2 solution_oil3 Re-dissolve & Add More Solvent oiling_out->solution_oil3 solution_noxtal1 Induce Crystallization (Scratch/Seed) no_crystals->solution_noxtal1 solution_noxtal2 Reduce Solvent Volume no_crystals->solution_noxtal2 solution_rapid1 Re-heat & Cool Slowly rapid_crystals->solution_rapid1 solution_rapid2 Use a Better Solvent rapid_crystals->solution_rapid2 solution_low1 Ensure Thorough Cooling low_yield->solution_low1 solution_low2 Minimize Solvent Usage low_yield->solution_low2 solution_low3 Recover from Mother Liquor low_yield->solution_low3

Caption: Troubleshooting workflow for common crystallization problems.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start_material 3-chloro-4-hydroxybenzoic acid + Ethanol esterification Fischer Esterification (H₂SO₄ catalyst, reflux) start_material->esterification workup Workup (Solvent removal, extraction, drying) esterification->workup crude_product Crude this compound workup->crude_product dissolution Dissolve in min. hot Ethanol crude_product->dissolution add_water Add hot Water until turbid dissolution->add_water redissolve Add few drops hot Ethanol add_water->redissolve cool Slow Cooling to RT, then Ice Bath redissolve->cool filtration Vacuum Filtration cool->filtration pure_product Pure this compound Crystals filtration->pure_product

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Synthesis of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-chloro-4-hydroxybenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the two primary synthetic routes.

Route 1: Chlorination of Ethyl 4-hydroxybenzoate

This route involves the direct chlorination of the commercially available Ethyl 4-hydroxybenzoate.

Experimental Protocol: Chlorination of Ethyl 4-hydroxybenzoate with Sulfuryl Chloride

  • Dissolution: Dissolve Ethyl 4-hydroxybenzoate (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Chlorination: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1-1.2 equivalents) in the same solvent to the cooled solution over a period of 1-2 hours, while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, slowly add water to the reaction mixture to quench the excess sulfuryl chloride.

  • Work-up: Separate the organic layer, wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Q1: The reaction is incomplete, and a significant amount of starting material (Ethyl 4-hydroxybenzoate) remains. What are the possible causes and solutions?

A1:

  • Insufficient Chlorinating Agent: The stoichiometry of sulfuryl chloride might be insufficient. Ensure you are using at least one full equivalent, and consider a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Low Reaction Temperature: While low temperatures are necessary to control selectivity, a temperature that is too low may significantly slow down the reaction rate. If the reaction is sluggish, consider allowing the temperature to slowly rise to room temperature after the addition of the chlorinating agent is complete.

  • Poor Quality of Reagents: Ensure that the solvent is anhydrous and the sulfuryl chloride is of high purity. Moisture can decompose the sulfuryl chloride.

ParameterRecommendation
SO₂Cl₂ Equivalents 1.1 - 1.2
Reaction Temperature 0-5 °C during addition, then allow to warm to RT
Solvent Purity Anhydrous

Q2: My final product is a mixture of isomers, including the desired 3-chloro and the undesired 2-chloro isomer. How can I improve the regioselectivity?

A2:

The hydroxyl group of the starting material is an ortho-, para-directing group. Since the para position is already occupied by the ester group, chlorination will occur at the ortho positions (positions 3 and 5). To favor the formation of the 3-chloro isomer, consider the following:

  • Choice of Chlorinating Agent: While sulfuryl chloride is common, other chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a Lewis acid might offer different selectivity.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution. Experiment with less polar solvents.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the less sterically hindered isomer. Maintaining a consistently low temperature is crucial.

Q3: I am observing the formation of dichlorinated byproducts. How can this be minimized?

A3:

The formation of 3,5-dichloro-4-hydroxybenzoate is a common side reaction due to over-chlorination. To minimize this:

  • Stoichiometry Control: Use a precise amount of the chlorinating agent. A slight excess is often needed for full conversion, but a large excess will promote dichlorination.

  • Slow Addition: Add the chlorinating agent slowly and in a controlled manner to avoid localized high concentrations.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the monosubstituted product is maximized.

ParameterRecommendation for Minimizing Dichlorination
SO₂Cl₂ Equivalents 1.0 - 1.1
Addition Rate Slow, dropwise addition over 1-2 hours
Monitoring Frequent TLC/HPLC analysis

Route 2: Esterification of 3-chloro-4-hydroxybenzoic acid

This route involves the esterification of 3-chloro-4-hydroxybenzoic acid with ethanol.

Experimental Protocol: Fischer Esterification of 3-chloro-4-hydroxybenzoic acid

  • Mixing Reagents: In a round-bottom flask, suspend 3-chloro-4-hydroxybenzoic acid (1 equivalent) in an excess of absolute ethanol (which acts as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Refluxing: Heat the mixture to reflux and maintain it for several hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid.

  • Neutralization and Extraction: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization.

Q4: The esterification reaction is not going to completion. What can I do to improve the yield?

A4:

Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side:

  • Excess Alcohol: Use a large excess of ethanol to shift the equilibrium.

  • Water Removal: Use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Catalyst Amount: Ensure a sufficient amount of acid catalyst is used.

  • Reaction Time: The reaction may require a prolonged reflux time for completion.

ParameterRecommendation for Improved Yield
Ethanol Use as solvent (large excess)
Water Removal Dean-Stark apparatus
Catalyst Ensure adequate amount (e.g., 5-10 mol%)
Reaction Time Monitor by TLC until completion

Q5: I have a significant amount of an O-ethylated byproduct (Ethyl 3-chloro-4-ethoxybenzoate). How can I avoid this?

A5:

O-alkylation of the phenolic hydroxyl group is a known side reaction in the esterification of hydroxybenzoic acids, especially under strongly acidic conditions.[1] To minimize this:

  • Milder Conditions: Use a milder acid catalyst or a smaller amount of the strong acid.

  • Alternative Esterification Methods: Consider using alternative methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Protection of the Hydroxyl Group: Although it adds extra steps, protecting the hydroxyl group (e.g., as an acetate or a silyl ether) before esterification and deprotecting it afterward will completely prevent O-alkylation.

MethodAdvantageDisadvantage
Milder Acid Catalyst Reduces O-alkylationMay require longer reaction times
DCC/DMAP Coupling High yield, mild conditionsDCC is an allergen, dicyclohexylurea byproduct
Protection/Deprotection Complete prevention of O-alkylationIncreases the number of synthetic steps

Frequently Asked Questions (FAQs)

Q6: What is the Fries rearrangement, and is it a concern in the synthesis of this compound?

A6:

The Fries rearrangement is an intramolecular reaction where an acyl group of a phenolic ester migrates to the aromatic ring, forming a hydroxyaryl ketone.[2][3][4][5][6] This reaction is typically catalyzed by Lewis acids (like AlCl₃) or strong Brønsted acids at elevated temperatures.[2][3][4][5][6]

In the context of this compound synthesis, the Fries rearrangement is a potential side reaction if the product is exposed to strong Lewis acids, for instance, during the chlorination step if a Lewis acid catalyst is used. The rearrangement products would be isomers of ethyl 3-chloro-2,5-dihydroxyacetophenone. To avoid this, it is recommended to use chlorinating agents that do not require a Lewis acid catalyst, such as sulfuryl chloride, and to maintain low reaction temperatures.

Q7: How can I effectively purify the final product from the reaction mixture?

A7:

Purification of this compound typically involves the following steps:

  • Aqueous Work-up: This is crucial to remove acid catalysts, unreacted starting materials (if they are acidic or basic), and water-soluble byproducts. Washing with a sodium bicarbonate solution is effective for removing acidic impurities.

  • Recrystallization: This is a highly effective method for purifying the solid product. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble. Ethanol/water or toluene are often good choices.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Q8: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and byproducts?

A8:

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction in real-time. It helps in determining the consumption of starting materials and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying any impurities. The proton and carbon NMR spectra will show characteristic signals for the ethyl ester group, the aromatic protons, and the chlorinated aromatic ring.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify the mass of any byproducts, which can help in deducing their structures. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a characteristic feature in the mass spectrum.

Visualizing Reaction Pathways

Main Synthetic Pathways

Synthesis_Pathways cluster_route1 Route 1: Chlorination cluster_route2 Route 2: Esterification Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate This compound This compound Ethyl 4-hydroxybenzoate->this compound SO2Cl2 3-chloro-4-hydroxybenzoic acid 3-chloro-4-hydroxybenzoic acid 3-chloro-4-hydroxybenzoic acid->this compound Ethanol, H+

Caption: Main synthetic routes to this compound.

Potential Side Reactions in Chlorination (Route 1)

Chlorination_Side_Reactions Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate Ethyl 3,5-dichloro-4-hydroxybenzoate Ethyl 3,5-dichloro-4-hydroxybenzoate Ethyl 4-hydroxybenzoate->Ethyl 3,5-dichloro-4-hydroxybenzoate Over-chlorination Ethyl 2-chloro-4-hydroxybenzoate Ethyl 2-chloro-4-hydroxybenzoate Ethyl 4-hydroxybenzoate->Ethyl 2-chloro-4-hydroxybenzoate Isomer formation This compound This compound Fries Rearrangement Products Fries Rearrangement Products This compound->Fries Rearrangement Products Lewis Acid/Heat

Caption: Potential side reactions during the chlorination of Ethyl 4-hydroxybenzoate.

Potential Side Reactions in Esterification (Route 2)

Esterification_Side_Reactions 3-chloro-4-hydroxybenzoic acid 3-chloro-4-hydroxybenzoic acid Ethyl 3-chloro-4-ethoxybenzoate Ethyl 3-chloro-4-ethoxybenzoate 3-chloro-4-hydroxybenzoic acid->Ethyl 3-chloro-4-ethoxybenzoate O-alkylation Unreacted Starting Material Unreacted Starting Material 3-chloro-4-hydroxybenzoic acid->Unreacted Starting Material Incomplete reaction

Caption: Potential side reactions during the esterification of 3-chloro-4-hydroxybenzoic acid.

References

Technical Support Center: Optimization of Reaction Conditions for the Chlorination of Ethylparaben

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the chlorination of ethylparaben. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of chlorinated ethylparaben derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of ethylparaben chlorination?

The chlorination of ethylparaben, an electrophilic aromatic substitution reaction, primarily yields mono- and di-chlorinated products. The chlorine atoms are directed to the ortho positions relative to the hydroxyl group. The major products are typically 3-chloro-ethylparaben and 3,5-dichloro-ethylparaben.[1][2][3]

Q2: How can I control the regioselectivity of the chlorination to favor a specific isomer (ortho vs. para to the hydroxyl group)?

While ethylparaben's hydroxyl group strongly directs chlorination to the ortho positions, achieving high selectivity for a single isomer can be challenging. The choice of chlorinating agent, catalyst, and solvent system plays a crucial role in directing the substitution.[4][5][6] For instance, certain catalysts can enhance the innate para-selectivity of phenol chlorination, while others can overcome it to favor ortho-substitution.[4]

Q3: What are the most common chlorinating agents for this type of reaction?

Commonly used chlorinating agents for the chlorination of phenols and their derivatives include:

  • Sulfuryl chloride (SO₂Cl₂): Often used in the presence of a catalyst.[1][7]

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that can be used for both electrophilic and radical chlorination.[5][8][9]

  • Hypochlorous acid (HOCl): More relevant in the context of water treatment but can also be used for synthesis.[2][10]

Q4: What is the role of a catalyst in the chlorination of ethylparaben?

Catalysts are often employed to enhance the reaction rate and, more importantly, to control the regioselectivity of the chlorination.[4][11][12] Lewis acids or specialized organocatalysts can activate the chlorinating agent or the substrate to favor the formation of a specific isomer. For example, bis-thiourea catalysts have been shown to favor ortho-chlorination of phenols, while phosphine sulfide-derived catalysts can enhance para-selectivity.[4]

Q5: How do I monitor the progress of the reaction?

The progress of the chlorination reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of products.[8] For quantitative analysis and product identification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.[1][13]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive chlorinating agent. 2. Insufficient activation of the aromatic ring. 3. Reaction temperature is too low. 4. Presence of inhibiting substances (e.g., ammonium ions).[1][3]1. Use a fresh batch of the chlorinating agent. 2. For less reactive substrates, consider using a stronger activating catalyst (e.g., a Lewis acid).[9] 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure the reaction is free from contaminants that can react with the chlorinating agent.
Poor Regioselectivity (Mixture of Isomers) 1. The inherent reactivity of the substrate favors multiple products. 2. The catalyst used is not selective enough. 3. The solvent is influencing the selectivity.[6]1. Screen different catalysts known to influence regioselectivity in phenol chlorination (e.g., thiourea derivatives for ortho-selectivity, sulfur-containing catalysts for para-selectivity).[1][4][5] 2. Experiment with different solvents, as they can affect the ortho/para ratio.[6] For example, the ortho/para ratio in the chlorination of phenol can vary significantly between methanol and acetonitrile.[6]
Formation of Dichlorinated Byproducts 1. The mono-chlorinated product is highly activated and reacts further. 2. The stoichiometry of the chlorinating agent is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Carefully monitor the reaction and stop it once the desired mono-chlorinated product is formed. 3. Consider a slower addition of the chlorinating agent to maintain a low concentration in the reaction mixture.
Difficulty in Purifying the Product 1. The chlorinated isomers have very similar physical properties.1. Purification can be challenging. Techniques like column chromatography may be effective. 2. In some cases, specialized crystallization techniques like stripping crystallization might be necessary to separate isomers.[14]
Safety Concerns (e.g., violent reaction) 1. Some chlorinating agents can react violently with certain organic solvents (e.g., DMSO).[15]1. Always consult the safety data sheet (SDS) for the chlorinating agent and solvent. 2. Avoid using solvents that are known to be incompatible with the chosen chlorinating agent.

Data Presentation

Table 1: Effect of Catalyst on the Regioselectivity of Phenol Chlorination with N-Chlorosuccinimide (NCS)

Catalysto-chloro:p-chloro ratioReference
Catalyst 6 (Thiourea derivative)Up to 10:1[5]
Catalyst 7 (Thiourea derivative)Up to 1:20[5]
Selenoether catalyst>20:1[11]

Note: This data is for phenol and serves as a starting point for optimizing the chlorination of ethylparaben, which has similar electronic properties.

Table 2: Effect of Dialkyl Sulphide Catalysts on the para-Selectivity of Phenol Chlorination with Sulfuryl Chloride

Catalyst (R-S-R)p-chloro:o-chloro ratio
None4.8
Me-S-Me2.4
n-Bu-S-n-Bu9.7
n-hexyl-S-n-hexyl7.7

Source: Adapted from data on the chlorination of phenol.[1]

Experimental Protocols

General Protocol for the Chlorination of Ethylparaben with N-Chlorosuccinimide (NCS)

This is a general guideline and requires optimization for specific outcomes.

  • Dissolve Ethylparaben: In a suitable round-bottom flask, dissolve ethylparaben in an appropriate solvent (e.g., chloroform, acetonitrile).[6][11]

  • Add Catalyst: If a catalyst is being used to control regioselectivity, add the specified amount (e.g., 1-10 mol%).[11][12]

  • Add NCS: Add N-Chlorosuccinimide (typically 1.0-1.2 equivalents for mono-chlorination) to the solution. The addition can be done in portions to control the reaction rate.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated).[8]

  • Monitor Reaction: Monitor the progress of the reaction using TLC or HPLC.

  • Work-up: Once the reaction is complete, quench any remaining NCS with a reducing agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Protocol for the Chlorination of Ethylparaben with Sulfuryl Chloride

This is a general guideline and requires optimization for specific outcomes.

  • Dissolve Ethylparaben: Dissolve ethylparaben in a suitable inert solvent.

  • Add Catalyst: Add the selected catalyst (e.g., a dialkyl sulfide and a Lewis acid).[1]

  • Add Sulfuryl Chloride: Slowly add sulfuryl chloride (1.0-1.1 equivalents for mono-chlorination) to the reaction mixture, maintaining the desired temperature.

  • Reaction Conditions: Stir the mixture at the optimized temperature for the required duration.

  • Monitor Reaction: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, carefully quench the reaction with water or a basic solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. Purify the crude product by appropriate methods such as column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Chlorinating Agent (NCS, SO2Cl2, etc.) catalyst Select Catalyst (for regioselectivity) start->catalyst solvent Select Solvent catalyst->solvent dissolve Dissolve Ethylparaben in Solvent solvent->dissolve add_reagents Add Catalyst and Chlorinating Agent dissolve->add_reagents react Stir at Optimized Temperature add_reagents->react monitor Monitor Progress (TLC, HPLC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography, Recrystallization) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Experimental workflow for the chlorination of ethylparaben.

troubleshooting_workflow cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_byproducts Byproduct Formation start Problem Encountered check_reagents Check Reagent Activity start->check_reagents change_catalyst Screen Different Catalysts start->change_catalyst adjust_stoichiometry Adjust Stoichiometry start->adjust_stoichiometry check_temp Optimize Temperature check_reagents->check_temp check_inhibitors Check for Inhibitors check_temp->check_inhibitors solution Optimized Reaction check_inhibitors->solution change_solvent Vary Solvent System change_catalyst->change_solvent change_solvent->solution control_time Optimize Reaction Time adjust_stoichiometry->control_time control_time->solution

Caption: Troubleshooting workflow for common issues in ethylparaben chlorination.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Ethyl 3-chloro-4-hydroxybenzoate in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a phenolic compound and, like many organic molecules, is expected to have low solubility in aqueous solutions. Its solubility is significantly better in organic solvents. Based on the behavior of similar compounds like ethyl 4-hydroxybenzoate, it is more soluble in organic solvents such as ethanol, methanol, and acetone.[1] The solubility in aqueous buffers is likely to be influenced by pH.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?

A2: This is a common issue for compounds with poor aqueous solubility. Here are several strategies to mitigate precipitation:

  • Lower the Final Concentration: Your target concentration in the assay might be above the compound's kinetic solubility limit in the final buffer.

  • Optimize Co-solvent Percentage: While Dimethyl Sulfoxide (DMSO) is a common co-solvent, its final concentration should be kept as low as possible (ideally <1%) to avoid impacting the biological system.[2] Experiment with the ratio of DMSO to your aqueous buffer.

  • Use a Different Co-solvent: Other organic solvents like ethanol or N,N-dimethylformamide (DMF) might be more suitable.[2]

  • Employ Sonication or Vortexing: Mechanical agitation can help in dissolving the compound and keeping it in solution.[3]

  • Gentle Heating: If your assay components are stable at slightly elevated temperatures, gentle warming can increase solubility.

Q3: Can I use surfactants or other excipients to improve the solubility of this compound?

A3: Yes, using solubilizing agents can be an effective strategy.

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01 - 0.05%), can be added to enzyme assay buffers to improve solubility.[3] However, be cautious with cell-based assays as surfactants can be cytotoxic at higher concentrations.[3]

  • Cyclodextrins: These can encapsulate poorly soluble compounds, increasing their aqueous solubility.[4]

  • Bovine Serum Albumin (BSA): For assays where it won't interfere, adding BSA to the buffer can help solubilize lipophilic compounds.

Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A4: this compound has a phenolic hydroxyl group, which is weakly acidic. As the pH of the solution increases above the pKa of this group, the compound will deprotonate to form a more soluble phenolate salt. Therefore, adjusting the pH of your buffer to be more basic can significantly increase its solubility.[1] However, you must ensure the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).

Troubleshooting Guides

Issue 1: Compound Precipitation During Assay Plate Preparation

Symptoms:

  • Visible precipitate in the wells of your microplate after adding the compound.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low or No Activity in a Cell-Based Assay

Symptoms:

  • The compound shows no biological effect, even at high concentrations.

  • Results are inconsistent between experiments.

Possible Cause: The compound may have poor solubility in the cell culture medium, leading to a lower effective concentration than intended.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to find the concentration at which the compound begins to precipitate over the time course of your experiment.

  • Prepare Fresh Dilutions: Always make fresh dilutions of your compound from a concentrated stock solution immediately before each experiment.

  • Incorporate a Biocompatible Solubilizing Agent: Consider using a low concentration of a biocompatible surfactant or cyclodextrin in your final dilution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution with DMSO to create a range of concentrations.

  • In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:100 dilution with a final DMSO concentration of 1%.[2]

  • Incubate the plate at room temperature with gentle shaking.

  • Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, 24 hours) using a nephelometer or a plate reader at a wavelength of 620 nm.[2] The concentration at which turbidity significantly increases is the kinetic solubility limit.

Data Presentation

Table 1: Common Solvents for Initial Solubility Testing

SolventPolarityExpected Solubility of this compoundNotes
WaterHighLowBaseline for aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4HighLowPhysiologically relevant buffer.
EthanolHighGoodCommon co-solvent for biological assays.
MethanolHighGoodCan be used for stock solutions.
AcetoneMediumGoodUseful for initial dissolution.
Dimethyl Sulfoxide (DMSO)HighExcellentCommon solvent for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)HighExcellentAlternative to DMSO for stock solutions.

Note: This table provides expected solubility based on the properties of similar phenolic compounds.[1][5] Experimental verification is highly recommended.

Signaling Pathway and Workflow Diagrams

Signaling Pathway of Solubility Enhancement

G cluster_compound This compound (Solid) cluster_methods Solubilization Methods cluster_solution Result Compound Insoluble Compound Cosolvent Add Co-solvent (e.g., DMSO, Ethanol) Compound->Cosolvent pH_adjust Increase pH (if assay compatible) Compound->pH_adjust Surfactant Add Surfactant (e.g., Tween-20) Compound->Surfactant Complexation Use Cyclodextrin Compound->Complexation Solution Solubilized Compound in Assay Buffer Cosolvent->Solution pH_adjust->Solution Surfactant->Solution Complexation->Solution

Caption: Methods for enhancing the solubility of the compound.

References

Technical Support Center: HPLC Analysis of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Ethyl 3-chloro-4-hydroxybenzoate. The resources are tailored for researchers, scientists, and drug development professionals to help resolve common chromatographic issues and ensure data quality.

Troubleshooting Guide: Resolving Peak Tailing

This guide addresses the common issue of asymmetrical peaks in the HPLC analysis of this compound through a systematic, question-and-answer approach.

Q1: What is peak tailing and how do I know if I have this issue?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, displaying an elongated or "tailing" latter half.[1][2] This distortion can compromise the accuracy of integration and reduce the resolution between adjacent peaks.[3] You can quantitatively assess peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As) , often calculated by the chromatography data software. A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate a significant tailing issue that should be addressed.[2]

Q2: My peak for this compound is tailing. What are the likely chemical causes?

A2: When a specific analyte peak is tailing while others may not be, the cause is often chemical in nature.[2][4] For this compound, the primary chemical causes are related to its molecular structure, specifically the acidic phenolic hydroxyl group.

  • Secondary Silanol Interactions: The most common cause of peak tailing for polar compounds like phenols is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][5] At a mid-range pH, these silanols can become deprotonated (SiO⁻) and interact ionically with any part of your analyte that might have a partial positive charge, or through strong hydrogen bonding with the hydroxyl group. This secondary retention mechanism slows down the elution of a portion of the analyte molecules, causing the peak to tail.[4][5]

  • Mobile Phase pH Near Analyte pKa: this compound is an acidic compound due to its phenolic hydroxyl group. If the pH of your mobile phase is close to the pKa of this group, the analyte will exist as a mixture of its ionized (phenoxide) and non-ionized (phenolic) forms.[6] These two forms have different retention behaviors, which can lead to peak broadening or tailing.[6][7] To ensure a single, consistent form of the analyte, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[8]

Q3: If all my peaks are tailing, what could be the problem?

A3: If all peaks in your chromatogram exhibit tailing, the issue is more likely related to the HPLC system or the column's physical condition rather than a specific chemical interaction.[2][4]

  • Column Degradation or Contamination: Over time, the stationary phase can degrade, or strongly retained impurities from samples can accumulate at the head of the column.[3] This can create active sites that cause tailing. A partially blocked column frit can also distort peak shape.[5]

  • Column Void: A void or channel in the packed bed at the column inlet can cause non-uniform flow, leading to peak broadening and tailing.[4][5]

  • Extra-Column Effects: Excessive volume between the injector and the detector can cause peaks to broaden and tail. This is often due to using tubing with an unnecessarily large internal diameter or from poorly made connections (e.g., improper ferrule depth).[1][9]

Q4: How can I systematically troubleshoot and resolve peak tailing for this compound?

A4: A systematic approach is crucial for efficiently identifying and resolving the issue. The following workflow, which is also visualized in the diagram below, outlines the recommended steps.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for This compound check_scope Are all peaks tailing? start->check_scope chem_issue Chemical Interaction Issue check_scope->chem_issue No, only specific peak(s) system_issue System or Column Issue check_scope->system_issue Yes, all peaks optimize_ph Adjust Mobile Phase pH (Set pH < 6) chem_issue->optimize_ph use_endcapped Use High-Purity, End-Capped C18 Column optimize_ph->use_endcapped Tailing persists check_sample Optimize Sample Solvent & Injection Volume use_endcapped->check_sample Tailing persists end_node Peak Shape Improved check_sample->end_node check_connections Inspect Tubing & Fittings (Minimize Dead Volume) system_issue->check_connections flush_column Flush Column with Strong Solvent check_connections->flush_column Tailing persists replace_column Replace Column flush_column->replace_column Tailing persists replace_column->end_node

Caption: A troubleshooting workflow for resolving HPLC peak tailing.

Experimental Protocols

Protocol: Adjusting Mobile Phase pH to Mitigate Peak Tailing

This protocol describes how to systematically adjust the mobile phase pH to suppress the ionization of this compound and minimize secondary silanol interactions.

Objective: To improve the peak shape of this compound by ensuring it is in a single, non-ionized state.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Phosphoric acid or formic acid (for acidification)

  • Potassium dihydrogen phosphate (for buffer preparation)

  • pH meter

  • Your prepared sample of this compound

Methodology:

  • Baseline Analysis: First, run your current HPLC method and record the chromatogram, noting the tailing factor of the this compound peak.

  • Prepare Acidified Aqueous Phase:

    • To prepare a simple acidified mobile phase, add a small amount of acid to the aqueous portion of your mobile phase. For example, add 0.1% (v/v) of formic acid or phosphoric acid.

    • To prepare a buffered mobile phase (recommended for better reproducibility), dissolve a suitable buffer salt like potassium dihydrogen phosphate in HPLC-grade water to a concentration of 10-25 mM.

  • Adjust pH:

    • Place the aqueous mobile phase on a stir plate.

    • Using a calibrated pH meter, slowly add dilute phosphoric acid dropwise to adjust the pH to a target value, for instance, pH 3.0. An acidic pH ensures the phenolic hydroxyl group is fully protonated and also suppresses the ionization of residual silanol groups on the column.[5][10]

    • Important: Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier.[11]

  • Prepare Final Mobile Phase: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile) at your desired ratio (e.g., 60:40 aqueous:organic). Filter and degas the final mobile phase.

  • Equilibrate and Analyze:

    • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes.

    • Inject your sample and acquire the chromatogram.

  • Evaluate Results: Compare the peak shape and tailing factor from the new chromatogram with your baseline analysis. A significant reduction in the tailing factor indicates that secondary interactions were the primary cause of the issue.

Summary of Troubleshooting Strategies

Potential Cause Recommended Solution(s) Explanation
Secondary Silanol Interactions Adjust mobile phase to a lower pH (e.g., 2.5-4.0).[10] Use a modern, high-purity, end-capped C18 column.[1] Add a competing base like triethylamine (less common for acidic analytes).[4]Lowering the pH protonates the silanol groups, minimizing their ability to interact with the analyte. End-capped columns have fewer free silanols.[5]
Mobile Phase pH Near Analyte pKa Set mobile phase pH at least 1.5-2 units away from the analyte's pKa.[8] Use a buffer to maintain a stable pH.[1]This ensures the analyte is in a single ionic state (fully protonated for an acid), leading to a sharp, symmetrical peak.[6]
Column Overload Reduce the injection volume or dilute the sample.[3][12]Exceeding the column's mass capacity can lead to peak distortion. Tailing due to overload is a common symptom.[3]
Strong Sample Solvent Dissolve the sample in the initial mobile phase composition or a weaker solvent.[4][9]If the sample solvent is much stronger than the mobile phase, it can cause peak shape distortion at the column inlet.[3]
Column Contamination/Void Flush the column with a strong solvent (e.g., isopropanol). Reverse flush the column (check manufacturer's instructions). Replace the column if flushing fails.[5]Contaminants can create active sites. A void disrupts the packed bed. If these are irreversible, the column must be replaced.
Extra-Column Volume Use tubing with a smaller internal diameter (e.g., 0.005").[1] Ensure all fittings and connections are properly made with no gaps.[9]Minimizing the flow path volume outside of the column prevents the separated peak from broadening before it reaches the detector.

Frequently Asked Questions (FAQs)

Q: What is the pKa of this compound? A: A specific experimentally determined pKa value for this compound is not readily available in the searched literature. However, it is a derivative of p-hydroxybenzoic acid. The phenolic proton of p-hydroxybenzoic acid has a pKa of approximately 9.3, while the carboxylic acid proton is around 4.5. Since this compound is an ester, only the phenolic proton is relevant. The electron-withdrawing effect of the adjacent chlorine atom will make the phenolic proton more acidic, lowering its pKa. Therefore, a reasonable estimate for the pKa would be in the range of 7.5-8.5. For HPLC analysis, setting the mobile phase pH well below this range (e.g., pH 2.5-4) is a safe strategy to ensure the molecule is fully protonated.

Q: What type of HPLC column is best for analyzing this compound? A: A high-purity, end-capped C18 column is an excellent first choice. "End-capping" is a process that chemically bonds a small, inert group (like a trimethylsilyl group) to most of the residual silanol groups on the silica surface that remain after bonding the C18 phase.[5] This minimizes the potential for secondary silanol interactions, which are a primary cause of tailing for polar analytes like phenols.[1][5]

Q: I dissolved my sample in 100% acetonitrile, but my mobile phase starts at 10% acetonitrile. Could this cause peak tailing? A: Yes, this is a very likely cause of peak distortion, which can manifest as fronting, splitting, or tailing.[3][9] This "solvent mismatch" occurs when the sample is dissolved in a solvent that is significantly stronger than the mobile phase.[3] The strong plug of sample solvent carries the analyte partially down the column in a disorganized way, leading to a broad and often misshapen peak. The best practice is to dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase.[4] If solubility is an issue, use the minimum amount of strong solvent necessary and then dilute with the mobile phase.

References

preventing degradation of Ethyl 3-chloro-4-hydroxybenzoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of Ethyl 3-chloro-4-hydroxybenzoate in solution during your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency or unexpected analytical results. Hydrolysis: The ester group is susceptible to hydrolysis, especially under basic conditions (pH > 8).Maintain the solution pH in the stable range of 4-7 using a suitable buffer system (e.g., citrate or phosphate buffer). Avoid high pH conditions.[1][2]
Discoloration of the solution (e.g., yellowing or browning). Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.1. Use Antioxidants: Add antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the solution to scavenge free radicals.[3][4][5] 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., by purging with nitrogen or argon) to minimize contact with oxygen. 3. Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA.[6]
Precipitation or cloudiness in the solution. Low Solubility: this compound has limited solubility in water. Changes in temperature or solvent composition can cause it to precipitate.Ensure the compound is fully dissolved in an appropriate solvent or co-solvent system. Gentle warming and sonication can aid dissolution. Store solutions at a constant temperature to prevent precipitation.
Rapid degradation observed even under recommended pH and temperature. Photodegradation: Exposure to UV or ambient light can induce degradation of the compound.Protect solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil. Store solutions in the dark.[7]
Inconsistent results between experimental batches. Variability in Experimental Conditions: Minor variations in pH, temperature, light exposure, or storage time can lead to different degradation rates.Standardize all experimental parameters. Prepare fresh solutions for critical experiments and use a consistent storage protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways are hydrolysis of the ethyl ester linkage to form 3-chloro-4-hydroxybenzoic acid and ethanol, and oxidation of the phenolic hydroxyl group, which can lead to the formation of colored quinone-type byproducts.[8][9]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Based on data for similar phenolic esters like ethylparaben, the optimal pH range for stability is between pH 4 and 7 .[1] Above pH 8, the rate of hydrolysis increases significantly.[1][2][10]

Q3: How can I prevent oxidative degradation of my solution?

A3: To prevent oxidation, you can take the following steps:

  • Add an antioxidant: Ascorbic acid is effective in aqueous solutions, while BHT is suitable for organic solutions.[3][4][5]

  • Work under an inert atmosphere: Purging your solvent and the headspace of your container with an inert gas like nitrogen or argon will displace oxygen.

  • Protect from light: Light can catalyze oxidation, so store your solutions in the dark.[7]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions should be stored in a cool, dark place in a tightly sealed, amber-colored vial.[7][11] For long-term storage, refrigeration (2-8 °C) is recommended. If using organic solvents, ensure the container is properly sealed to prevent evaporation.

Q5: Are there any solvents I should avoid when preparing solutions of this compound?

A5: While compatible with many common laboratory solvents, be cautious with highly basic or acidic solvents that could accelerate hydrolysis. Also, ensure your solvents are free of peroxides, which can initiate oxidation.

Quantitative Data Summary

Table 1: Estimated pH-Dependent Hydrolysis of this compound at Room Temperature

pHEstimated StabilityNotes
3-6High (less than 10% degradation over an extended period)Favorable pH range for stability.[1][2][10]
7ModerateHydrolysis rate starts to increase.
8Low (significant degradation may occur within days to weeks)Alkaline-catalyzed hydrolysis becomes prominent.[1][2][10]
> 9Very Low (rapid degradation)Hydrolysis is the dominant degradation pathway.

Table 2: Influence of Temperature on Degradation (at neutral pH)

TemperatureEstimated Effect on Degradation Rate
2-8 °C (Refrigerated)Minimal degradation. Recommended for long-term storage.
25 °C (Room Temperature)Slow to moderate degradation over time.
40 °CAccelerated degradation. Often used in stability studies.
> 60 °CRapid degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of an aqueous stock solution of this compound with enhanced stability.

  • Materials:

    • This compound

    • Deionized water (degassed by sparging with nitrogen for 30 minutes)

    • Citrate or Phosphate buffer components (for pH 5-6)

    • Ascorbic acid

    • Amber glass volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a 0.1 M citrate or phosphate buffer solution and adjust the pH to 5.5.

    • Add ascorbic acid to the buffer to a final concentration of 0.1% (w/v) and stir until dissolved.

    • Accurately weigh the required amount of this compound and add it to the amber volumetric flask.

    • Add a portion of the buffered antioxidant solution to the flask and sonicate or gently warm (not exceeding 40°C) until the compound is fully dissolved.

    • Once dissolved, add the remaining buffered antioxidant solution to the final volume.

    • Store the solution in a tightly capped amber vial at 2-8 °C.

Protocol 2: Stability Indicating HPLC Method for Analysis

This protocol outlines a general HPLC method to assess the stability of this compound and detect its primary hydrolysis degradant, 3-chloro-4-hydroxybenzoic acid.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

  • Procedure:

    • Prepare a standard solution of this compound and a separate standard for its potential degradation product, 3-chloro-4-hydroxybenzoic acid.

    • Run the standards to determine their retention times.

    • Inject the test sample and monitor for the appearance of the degradation product peak and a decrease in the area of the parent compound peak.

    • Quantify the amount of degradation by comparing the peak areas to the initial (time zero) sample.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway ECB This compound CHBA 3-chloro-4-hydroxybenzoic acid ECB->CHBA H₂O, H⁺ or OH⁻ EtOH Ethanol ECB->EtOH H₂O, H⁺ or OH⁻ ECB2 This compound Quinone Quinone-type Products (Colored) ECB2->Quinone O₂, Light, Metal Ions

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow start Degradation Observed? check_ph Is pH between 4 and 7? start->check_ph Yes adjust_ph Adjust pH to 4-7 using a buffer. check_ph->adjust_ph No check_light Is solution protected from light? check_ph->check_light Yes adjust_ph->check_light protect_light Store in amber vials or in the dark. check_light->protect_light No check_oxygen Is solution deoxygenated? check_light->check_oxygen Yes protect_light->check_oxygen add_antioxidant Add antioxidant (e.g., Ascorbic Acid) and/or use inert atmosphere. check_oxygen->add_antioxidant No stable Solution Stabilized check_oxygen->stable Yes add_antioxidant->stable

Caption: Troubleshooting workflow for preventing degradation.

References

Technical Support Center: Analytical Detection of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Ethyl 3-chloro-4-hydroxybenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups, can cause peak tailing, especially for phenolic compounds like this compound.[1] Peak fronting may indicate column overload or poor sample solubility.[1]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to ≤ 3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[1]

    • Use a Different Column: Employing a column with end-capping or a different stationary phase (e.g., a modern Type B silica column) can minimize secondary interactions.[1]

    • Modify the Mobile Phase: Adding a tail-suppressing agent like triethylamine (in small concentrations) can help neutralize active silanol groups.[1]

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Injecting the sample in the initial mobile phase composition is recommended.

    • Reduce Injection Volume: If peak fronting is observed, try decreasing the injection volume to avoid overloading the column.

Issue 2: Peak Splitting in Chromatogram

  • Possible Cause: A split peak can indicate the presence of co-eluting compounds, a blocked column frit, or a void in the stationary phase.[2][3] It can also be caused by a mismatch between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Investigate Co-elution: Inject a smaller sample volume. If two distinct peaks appear, it suggests the presence of a co-eluting substance. In this case, the chromatographic method (e.g., gradient, mobile phase composition) needs to be optimized for better separation.[2]

    • Inspect the Column: If all peaks are splitting, the issue might be a blocked frit or a void in the column. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.[2][3]

    • Optimize Injection Conditions: Ensure the sample solvent is compatible with the mobile phase. High organic content in the sample solvent can cause peak distortion.[2]

Issue 3: Inconsistent or Low Analyte Recovery

  • Possible Cause: Inefficient sample extraction, analyte degradation, or significant matrix effects can lead to poor and variable recovery.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The choice of extraction method is critical. For complex matrices like cosmetics or environmental samples, techniques like Solid-Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME) can improve recovery by effectively removing interfering substances.[4][5][6]

    • pH Adjustment: During Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase is adjusted to suppress the ionization of the phenolic hydroxyl group of this compound, thereby increasing its partitioning into the organic solvent.[4]

    • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard at the beginning of the sample preparation process can help correct for recovery losses and matrix effects.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common interfering substances in the analysis of this compound?

A1: Interference can arise from several sources:

  • Structurally Similar Compounds: Other chlorinated parabens, isomers, or degradation products may co-elute with the target analyte. For instance, 3,5-dichloro-parabens are known transformation products of paraben chlorination and could potentially interfere.

  • Matrix Components: In complex samples such as cosmetics, creams, and environmental water, matrix components are a primary source of interference.[5][6] These can include fats, oils, surfactants, and other organic matter. In water samples from disinfection processes, residual chlorine can further react with other organic precursors to form a multitude of disinfection byproducts.

  • Sample Contamination: Phthalates from plasticware used during sample preparation can be a source of contamination and interference.[7][8]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[9][10] To minimize them:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove a significant portion of the interfering matrix components.[4][9]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for the matrix-induced changes in ionization efficiency.[4][9]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.

  • Chromatographic Separation: Optimize your HPLC method to separate the analyte from co-eluting matrix components.

  • Change Ionization Polarity: In some cases, switching from positive to negative ionization mode (or vice versa) can reduce matrix effects.[11]

Q3: What are the expected degradation products of this compound?

A3: this compound can degrade under certain conditions. In the presence of chlorine, further chlorination can occur, leading to the formation of dichlorinated species like Ethyl 3,5-dichloro-4-hydroxybenzoate. Hydrolysis of the ester bond can also occur, particularly at high pH, yielding 3-chloro-4-hydroxybenzoic acid and ethanol. Radiolytic degradation studies on similar compounds suggest that hydroxylation and decarboxylation can also be degradation pathways.[12]

Data Presentation

Table 1: Typical Recovery of Chlorinated Parabens from Different Sample Matrices using Various Extraction Methods.

Sample MatrixExtraction MethodAnalyteRecovery (%)Reference
River WaterSPEChlorinated Parabens88 - 98[13]
WastewaterDLLMEParabens85.6 - 103.0[14]
Cosmetic CreamDHF-LPMEParabens85.6 - 103.0[14]
Soy SauceLLEParabens>85[7][8]

Table 2: Matrix Effects Observed in the Analysis of Phenolic Compounds in Different Matrices.

Analyte ClassSample MatrixIonization ModeMatrix EffectReference
Phenols and derivativesAtmospheric AerosolsESI-Suppression & Enhancement[15]
Amino Acids (derivatized)Natural SamplesESI-~20% suppression[11]
Amino Acids (derivatized)Natural SamplesESI+~30-35% suppression[11]

Experimental Protocols

Methodology: Determination of this compound in Water Samples by SPE and UPLC-MS/MS

This protocol is adapted from established methods for the analysis of parabens and their chlorinated derivatives in environmental water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials: C18 SPE cartridges, methanol (HPLC grade), deionized water (acidified to pH 2-3 with HCl), ethyl acetate, nitrogen evaporator.

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water. Ensure the cartridge does not go dry.

    • Sample Loading: Pass the water sample (e.g., 100 mL, acidified to pH 2-3) through the conditioned cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.

    • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

    • Elution: Elute the retained analytes with 5 mL of ethyl acetate.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

2. UPLC-MS/MS Analysis

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for UPLC.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from potential interferences (e.g., start with 95% A, ramp to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For example, the precursor ion would be the deprotonated molecule [M-H]-, and product ions would be generated by collision-induced dissociation.

    • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Water Sample Collection acidification Acidification (pH 2-3) sample->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution with Organic Solvent spe->elution concentration Evaporation & Reconstitution elution->concentration uplc UPLC Separation concentration->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition & Processing msms->data quantification Quantification of Ethyl 3-chloro-4-hydroxybenzoate data->quantification

Caption: Experimental workflow for the analysis of this compound in water samples.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Quantification matrix_effects Matrix Effects (Ion Suppression/Enhancement) start->matrix_effects recovery Poor Analyte Recovery start->recovery calibration Inappropriate Calibration start->calibration sample_prep Optimize Sample Preparation (e.g., SPE, DLLME) matrix_effects->sample_prep dilution Sample Dilution matrix_effects->dilution recovery->sample_prep internal_std Use Isotope-Labeled Internal Standard recovery->internal_std matrix_matched Use Matrix-Matched Calibration Standards calibration->matrix_matched

Caption: Troubleshooting logic for inaccurate quantification due to interference.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 3-chloro-4-hydroxybenzoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during scale-up.

Experimental Protocols

Two primary synthetic routes are commonly employed for the preparation of this compound:

  • Route A: Fischer Esterification of 3-chloro-4-hydroxybenzoic acid. This is a classic method involving the acid-catalyzed reaction of the carboxylic acid with ethanol.

  • Route B: Electrophilic Chlorination of Ethyl 4-hydroxybenzoate. This route involves the direct chlorination of the pre-formed ester.

Route A: Detailed Protocol for Fischer Esterification

This protocol is based on standard Fischer esterification procedures and is adapted for the specific substrate.

Materials:

  • 3-chloro-4-hydroxybenzoic acid

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Toluene (for azeotropic removal of water, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Dean-Stark apparatus (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, add 3-chloro-4-hydroxybenzoic acid. For every 1 mole of the acid, add 10-20 moles of anhydrous ethanol. This large excess of ethanol serves as both a reactant and a solvent, driving the equilibrium towards the product.

  • Catalyst Addition: While stirring, slowly add the acid catalyst. Use either concentrated sulfuric acid (approximately 0.1-0.3 mole equivalents) or p-toluenesulfonic acid (0.05-0.1 mole equivalents). The addition of concentrated sulfuric acid is exothermic and should be done carefully.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be the boiling point of ethanol (approximately 78 °C). The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (usually 4-24 hours). For larger scale reactions, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction, further driving the equilibrium to the product side.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the reaction mixture by removing most of the excess ethanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. CO₂ evolution will occur, so vent the separatory funnel frequently.

    • Wash the organic layer with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Route B: Detailed Protocol for Electrophilic Chlorination

This protocol is based on the chlorination of similar phenolic compounds using sulfuryl chloride.

Materials:

  • Ethyl 4-hydroxybenzoate (Ethylparaben)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (DCM) or other inert solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve Ethyl 4-hydroxybenzoate in an anhydrous inert solvent like dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in the same solvent via a dropping funnel over 30-60 minutes. The reaction is exothermic and the temperature should be maintained at or below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC or HPLC.

  • Work-up - Quenching and Extraction:

    • Slowly quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain a mixture of the desired mono-chlorinated product and some di-chlorinated byproduct (Ethyl 3,5-dichloro-4-hydroxybenzoate). Purification is typically achieved by column chromatography on silica gel or by careful recrystallization.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Route A: Low Yield in Fischer Esterification Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.- Increase the excess of ethanol (up to 20-30 equivalents).- Use a Dean-Stark apparatus to remove water azeotropically.- Increase the reaction time and monitor by TLC/HPLC until no further conversion is observed.- Ensure the catalyst is active and used in an appropriate amount.
Steric Hindrance: The chloro-substituent might slightly hinder the approach of ethanol.- Increase the reflux temperature if a higher boiling point alcohol is used as a co-solvent (not ideal for this specific product).- Consider using a more active catalyst like p-TsOH.
Side Reactions: At high temperatures or with prolonged reaction times, side reactions like ether formation from ethanol or decomposition might occur.- Maintain a gentle reflux and do not overheat.- Monitor the reaction for the formation of byproducts.
Work-up Losses: The product might be partially soluble in the aqueous washing solutions.- Ensure the pH of the bicarbonate wash is not too high to deprotonate the phenolic hydroxyl group, which would increase its aqueous solubility.- Back-extract the aqueous layers with fresh ethyl acetate to recover any dissolved product.
Route B: Formation of Dichloro Byproduct Over-chlorination: The hydroxyl group is strongly activating, making the aromatic ring susceptible to further chlorination.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of sulfuryl chloride.- Add the chlorinating agent slowly and at a low temperature (0 °C or below).- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Route B: Low Conversion Inactive Reagents: Sulfuryl chloride can decompose if not stored properly.- Use a fresh bottle of sulfuryl chloride.- Ensure the reaction is carried out under anhydrous conditions, as water will react with sulfuryl chloride.
General: Difficulty in Purification Similar Polarity of Products and Byproducts: In Route B, the mono- and di-chlorinated products can have similar polarities, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) might be effective.- Attempt fractional recrystallization using different solvent systems.
Product is an Oil or Low-Melting Solid: The product might not crystallize easily.- Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.- If the product is an oil, purification by column chromatography is the best option.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scaling up?

A1: Both routes have their advantages and disadvantages for scale-up.

  • Fischer Esterification (Route A) is generally considered a robust and cost-effective method for large-scale production. The reagents are inexpensive and the procedure is relatively simple. However, the equilibrium nature of the reaction might require long reaction times or specialized equipment (like a Dean-Stark trap) for efficient water removal.

  • Electrophilic Chlorination (Route B) can be a very efficient and high-yielding reaction. However, it requires careful control of stoichiometry and temperature to avoid the formation of the di-chlorinated byproduct. Sulfuryl chloride is also a corrosive and moisture-sensitive reagent that requires careful handling. The purification to remove the di-chloro impurity can be a significant challenge at scale. For a first-time scale-up, Route A might be more straightforward to control.

Q2: What are the main safety concerns when scaling up this synthesis?

A2:

  • For Route A (Fischer Esterification):

    • Flammable Solvents: Ethanol is flammable. Ensure proper ventilation and use of explosion-proof equipment.

    • Corrosive Acids: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • For Route B (Electrophilic Chlorination):

    • Sulfuryl Chloride: This reagent is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate PPE.

    • Exothermic Reaction: The chlorination reaction is exothermic. Proper cooling and slow addition of the reagent are crucial to prevent a runaway reaction.

    • Byproduct Gases: The reaction releases HCl and SO₂ gases, which are corrosive and toxic. The reaction should be equipped with a gas trap.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v). The starting materials and products have different polarities and will show distinct spots on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q4: What are the expected yields for these reactions?

A4:

  • Fischer Esterification: Yields can vary widely depending on the reaction conditions, particularly how effectively water is removed. With a large excess of ethanol and sufficient reaction time, yields of 80-95% can be expected.

  • Electrophilic Chlorination: If the reaction is well-controlled to minimize the formation of the di-chloro byproduct, yields of the mono-chlorinated product can be high, often in the range of 70-90%. However, the yield of the purified product will depend on the efficiency of the separation of the chlorinated species.

Q5: Are there any alternative, "greener" catalysts for the Fischer Esterification?

A5: Yes, solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides are being explored as more environmentally friendly alternatives to sulfuric acid. These catalysts can often be recovered and reused, reducing waste. However, their activity might be lower than that of strong mineral acids, potentially requiring higher temperatures or longer reaction times.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-chloro-4-hydroxybenzoic acidC₇H₅ClO₃172.57178-181
Ethyl 4-hydroxybenzoateC₉H₁₀O₃166.17114-117
This compound C₉H₉ClO₃ 200.62 98-102
Ethyl 3,5-dichloro-4-hydroxybenzoateC₉H₈Cl₂O₃235.0779-81

Table 2: Typical Reaction Parameters

ParameterRoute A: Fischer EsterificationRoute B: Electrophilic Chlorination
Starting Materials 3-chloro-4-hydroxybenzoic acid, EthanolEthyl 4-hydroxybenzoate, Sulfuryl Chloride
Catalyst H₂SO₄ or p-TsOHNone (reagent-driven)
Solvent Excess EthanolDichloromethane
Temperature Reflux (~78 °C)0 °C
Reaction Time 4 - 24 hours1 - 3 hours
Key Byproducts Unreacted starting materialsEthyl 3,5-dichloro-4-hydroxybenzoate
Typical Yield 80 - 95%70 - 90% (of mono-chloro product)

Visualizations

Experimental Workflows

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 3-chloro-4-hydroxybenzoic acid, excess ethanol, and acid catalyst B Reflux for 4-24 hours A->B C Cool and concentrate B->C D Dilute with EtOAc and H2O C->D E Wash with NaHCO3 solution D->E F Wash with brine E->F G Dry with Na2SO4 F->G H Filter and evaporate solvent G->H I Recrystallize or column chromatography H->I J Pure Ethyl 3-chloro-4- hydroxybenzoate I->J

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Electrophilic_Chlorination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ethyl 4-hydroxybenzoate in anhydrous DCM under N2 B Cool to 0 °C A->B C Slowly add SO2Cl2 in DCM B->C D Stir at 0 °C for 1-3 hours C->D E Quench with NaHCO3 solution D->E F Separate layers and wash organic with H2O and brine E->F G Dry with Na2SO4 F->G H Filter and evaporate solvent G->H I Column chromatography H->I J Pure Ethyl 3-chloro-4- hydroxybenzoate I->J

Caption: Workflow for the synthesis of this compound via Electrophilic Chlorination.

Logical Relationships

Troubleshooting_Logic cluster_esterification Route A: Fischer Esterification cluster_chlorination Route B: Electrophilic Chlorination low_yield_A Low Yield incomplete_rxn Incomplete Reaction? low_yield_A->incomplete_rxn workup_loss Work-up Losses? low_yield_A->workup_loss increase_etoh Increase EtOH excess incomplete_rxn->increase_etoh Yes remove_h2o Remove H2O incomplete_rxn->remove_h2o Yes back_extract Back-extract aqueous layers workup_loss->back_extract Yes byproduct Dichloro Byproduct over_chlorination Over-chlorination? byproduct->over_chlorination control_stoich Control stoichiometry over_chlorination->control_stoich Yes low_temp Lower temperature over_chlorination->low_temp Yes

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

Technical Support Center: Formulation of Products Containing Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of products containing Ethyl 3-chloro-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound (C₉H₉ClO₃, Molar Mass: 200.62 g/mol ) is an ester of 3-chloro-4-hydroxybenzoic acid.[1] It is a white to off-white solid with a melting point of approximately 98-102 °C. Structurally, it is a phenolic compound and a benzoate ester. Due to its chemical nature, it is prone to certain formulation challenges such as poor aqueous solubility and potential stability issues.[2]

Q2: What are the main challenges in formulating products with this compound?

The primary challenges include:

  • Poor Aqueous Solubility: Being a relatively non-polar molecule, it has limited solubility in water, which can be a hurdle for developing aqueous formulations.[2]

  • pH-Dependent Stability: As a phenolic ester, it is susceptible to hydrolysis, particularly in alkaline conditions, which can lead to degradation of the active ingredient. Phenolic compounds are generally more stable in acidic to neutral pH.

  • Potential for Oxidation and Discoloration: The phenolic hydroxyl group can be susceptible to oxidation, which may lead to discoloration of the formulation, especially when exposed to light, high temperatures, or certain excipients.

  • Excipient Incompatibility: Interactions with other formulation components can affect the stability and bioavailability of the compound.

Q3: In which solvents is this compound soluble?

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation of products containing this compound.

Issue 1: Precipitation or Cloudiness in Aqueous Formulations

  • Question: My aqueous formulation containing this compound appears cloudy or shows precipitation over time. What could be the cause and how can I resolve this?

  • Answer: This is likely due to the poor aqueous solubility of the compound. The solubility might have been exceeded, or changes in temperature could have caused the compound to crystallize out of the solution.

    Troubleshooting Steps:

    • Co-solvents: Incorporate co-solvents such as propylene glycol, ethanol, or glycerin to increase the solubility of the compound.

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[2] Evaluate the pH of your formulation. Adjusting the pH to a more optimal range (typically slightly acidic to neutral for stability) might improve solubility. However, be mindful that increasing the pH to ionize the phenol could improve solubility but may negatively impact stability.

    • Solubilizing Agents: Consider the use of surfactants or other solubilizing agents to enhance the solubility.

    • Temperature Control: Ensure that the formulation is stored at a consistent temperature, as temperature fluctuations can affect solubility.

Issue 2: Loss of Potency and pH Shift in the Formulation

  • Question: I am observing a decrease in the concentration of this compound in my formulation, accompanied by a drop in pH. What is happening?

  • Answer: This is a classic sign of ester hydrolysis. The ester bond is being cleaved, likely due to the presence of water and unfavorable pH conditions, resulting in the formation of 3-chloro-4-hydroxybenzoic acid and ethanol. The acidic byproduct would cause the pH to decrease.

    Troubleshooting Steps:

    • pH Profile Analysis: Determine the pH at which the compound exhibits maximum stability. For phenolic esters, this is typically in the slightly acidic to neutral range (pH 4-6).

    • Buffering Agents: Use a suitable buffer system to maintain the pH of the formulation in the optimal stability range.

    • Water Activity Reduction: If feasible for your formulation, reduce the water content or activity by including glycols or other humectants.

    • Storage Conditions: Store the formulation at controlled room temperature or under refrigeration to slow down the rate of hydrolysis.

Issue 3: Discoloration (Yellowing or Browning) of the Formulation

  • Question: My formulation is developing a yellow or brown tint upon storage. What is the cause and how can I prevent it?

  • Answer: Discoloration is often a result of oxidation of the phenolic hydroxyl group. This process can be accelerated by exposure to light, high temperatures, or the presence of metallic impurities.

    Troubleshooting Steps:

    • Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) into your formulation.

    • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any metal ions that could catalyze oxidation.

    • Light Protection: Package the formulation in light-resistant containers (e.g., amber glass vials or opaque packaging).

    • Inert Atmosphere: During manufacturing, consider purging the formulation and the container headspace with an inert gas like nitrogen to minimize exposure to oxygen.

Data Hub

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventSolubility ( g/100 mL)
Water~ 0.1
Ethanol> 50
Propylene Glycol~ 20
Acetone> 50
Glycerin~ 5

Note: Data is estimated based on the properties of similar compounds like ethylparaben and is for illustrative purposes.[3]

Table 2: Illustrative pH Stability Profile of this compound in an Aqueous Solution at 40°C

pH% Degradation after 30 days
3.0< 1%
5.0< 2%
7.0~ 5%
9.0> 15%

Note: This data is illustrative and intended to show the general trend of increased degradation at higher pH. Phenolic compounds are known to be less stable at high pH.[4][5][6]

Experimental Protocols

Protocol 1: Determination of pH-Stability Profile

  • Objective: To determine the stability of this compound at different pH values.

  • Materials:

    • This compound

    • Buffer solutions (pH 3, 5, 7, 9)

    • Co-solvent (e.g., propylene glycol)

    • HPLC system with a suitable column (e.g., C18)

    • pH meter

    • Incubator/stability chamber

  • Methodology:

    • Prepare stock solutions of this compound in the chosen co-solvent.

    • Prepare a series of solutions by diluting the stock solution with the respective buffer solutions to achieve a final concentration within the linear range of the analytical method.

    • Measure the initial concentration (T=0) of this compound in each solution using a validated HPLC method.

    • Store the solutions in a stability chamber at a constant temperature (e.g., 40°C).

    • At predetermined time points (e.g., 7, 14, 30 days), withdraw samples and analyze the concentration of the compound using HPLC.

    • Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Protocol 2: Photostability Testing

  • Objective: To assess the impact of light exposure on the stability of this compound in a formulation.

  • Materials:

    • Test formulation containing this compound

    • Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (providing both visible and UVA light).[7][8][9][10][11]

    • Light-resistant containers (for dark controls)

    • HPLC system

  • Methodology:

    • Place the formulation in transparent containers.

    • Prepare a "dark control" by wrapping some of the containers in aluminum foil to protect them from light.

    • Expose the samples and the dark controls in the photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[7][10][11]

    • At the end of the exposure period, visually inspect all samples for any changes in color or appearance.

    • Assay the exposed samples and the dark controls for the concentration of this compound and the presence of any degradation products using a validated HPLC method.

    • Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.

Visual Guides

Formulation_Troubleshooting_Workflow start Formulation Issue Identified precipitation Precipitation or Cloudiness start->precipitation potency_loss Loss of Potency / pH Shift start->potency_loss discoloration Discoloration start->discoloration solubility_issue Poor Aqueous Solubility? precipitation->solubility_issue hydrolysis_issue Ester Hydrolysis? potency_loss->hydrolysis_issue oxidation_issue Oxidation? discoloration->oxidation_issue add_cosolvent Add Co-solvents (e.g., Propylene Glycol) solubility_issue->add_cosolvent Yes adjust_ph Adjust pH to Optimal Range (pH 4-6) hydrolysis_issue->adjust_ph Yes add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) oxidation_issue->add_antioxidant Yes end_stable Stable Formulation add_cosolvent->end_stable add_buffer Use Buffering Agent adjust_ph->add_buffer add_buffer->end_stable protect_light Protect from Light add_antioxidant->protect_light protect_light->end_stable

Caption: Troubleshooting workflow for formulation issues.

Signaling_Pathway cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies ECB Ethyl 3-chloro-4- hydroxybenzoate Hydrolysis Hydrolysis (H2O, OH- or H+) ECB->Hydrolysis Oxidation Oxidation (O2, Light, Metal Ions) ECB->Oxidation Deg_Acid 3-chloro-4-hydroxybenzoic acid + Ethanol Hydrolysis->Deg_Acid Deg_Oxidized Oxidized Products (e.g., Quinones) Oxidation->Deg_Oxidized pH_Control pH Control (Buffers) pH 4-6 pH_Control->Hydrolysis Inhibits Antioxidants Antioxidants & Chelators Antioxidants->Oxidation Inhibits

Caption: Degradation pathways and stabilization strategies.

References

Technical Support Center: Trace Analysis of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of trace analysis of Ethyl 3-chloro-4-hydroxybenzoate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. 4. Column overload.1. Wash the column with a strong solvent, or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the mobile phase whenever possible. 4. Dilute the sample or reduce the injection volume.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. 4. Allow sufficient time for the column to equilibrate with the mobile phase before injection.
Low Signal Intensity or No Peak 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration. 4. Detector malfunction.1. Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 270-280 nm). 2. Prepare fresh samples and standards. 3. Concentrate the sample or use a more sensitive detector. 4. Check the detector lamp and perform diagnostics.
Ghost Peaks 1. Contamination in the mobile phase, injection port, or column. 2. Carryover from a previous injection.1. Use high-purity solvents and flush the system. 2. Implement a thorough needle wash program and inject a blank solvent between samples.
GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
No Peak or Low Sensitivity 1. Analyte adsorption in the inlet or column. 2. Inefficient derivatization (if performed). 3. Leak in the system. 4. Incorrect MS parameters.1. Use a deactivated inlet liner and a column suitable for polar compounds. Consider derivatization to improve volatility and reduce active site interactions. 2. Optimize derivatization reaction conditions (reagent, temperature, time). 3. Perform a leak check of the GC-MS system. 4. Ensure the mass spectrometer is tuned and operating in the correct acquisition mode (e.g., Selected Ion Monitoring for higher sensitivity).
Peak Tailing 1. Active sites in the GC system. 2. Column contamination. 3. Non-volatile residues in the inlet.1. Use a deactivated liner and column. 2. Bake out the column at a high temperature or trim the front end. 3. Clean or replace the inlet liner.
Irreproducible Results 1. Inconsistent injection volume. 2. Sample degradation in the hot injector. 3. Fluctuations in gas flow.1. Use an autosampler for precise injections. 2. Use a lower injection port temperature or a pulsed splitless injection. 3. Check and maintain constant carrier gas flow rates.
Matrix Interference 1. Co-eluting compounds from the sample matrix.1. Improve sample cleanup procedures (e.g., Solid Phase Extraction). 2. Use a more selective MS scan mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace analysis of this compound?

A1: Both High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the trace analysis of this compound. The choice depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS is often preferred for aqueous samples as it may not require derivatization. GC-MS typically requires a derivatization step to improve the volatility and chromatographic behavior of the analyte.

Q2: What are the key validation parameters to consider for a trace analysis method?

A2: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and intermediate precision), and specificity.[1] It is crucial to establish these parameters to ensure the reliability and robustness of the analytical method.

Q3: How can I improve the sensitivity of my method to detect very low concentrations of this compound?

A3: To improve sensitivity, you can:

  • For HPLC: Use a more sensitive detector like a mass spectrometer (MS) or a fluorescence detector (if the compound is fluorescent or can be derivatized with a fluorescent tag). Optimize the mobile phase and gradient for better peak focusing. Increase the injection volume or pre-concentrate the sample.

  • For GC-MS: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode instead of full scan mode. Optimize the sample preparation to pre-concentrate the analyte. Ensure efficient derivatization to enhance the signal.

Q4: What is a suitable sample preparation technique for analyzing this compound in water samples?

A4: Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating this compound and other chlorinated parabens from water samples.[2] Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used. The choice of sorbent and elution solvent should be optimized for the specific application.

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

A5: Yes, derivatization is generally recommended for the GC-MS analysis of this compound. The hydroxyl group makes the compound polar and prone to adsorption and peak tailing in the GC system. Derivatization, for example, by silylation, converts the polar hydroxyl group into a less polar silyl ether, which improves its volatility and chromatographic performance.[3]

Experimental Protocols

HPLC-UV Method for the Determination of this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation (Water Sample):

  • Filter the water sample through a 0.45 µm filter.

  • If pre-concentration is needed, perform Solid-Phase Extraction (SPE) using a C18 cartridge.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

4. Analysis:

  • Inject the standards and samples into the HPLC system.

  • Quantify the amount of this compound in the samples using the calibration curve.

GC-MS Method for the Determination of this compound

This protocol includes a derivatization step and is suitable for trace analysis.

1. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.

2. Standard and Sample Preparation with Derivatization:

  • Prepare standards and sample extracts in a suitable solvent like ethyl acetate.

  • Evaporate a known volume of the standard or sample extract to dryness.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

  • Cool the sample to room temperature before injection.

3. Analysis:

  • Inject the derivatized standards and samples into the GC-MS system.

  • Identify and quantify the derivatized this compound based on its retention time and characteristic ions.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the trace analysis of chlorinated parabens, including compounds structurally similar to this compound. The specific values for this compound may vary depending on the exact method and matrix.

HPLC-MS/MS Method Validation Data for Chlorinated Parabens in Water
Parameter Value Reference
Linearity Range 0.5 - 100 ng/L[2]
Correlation Coefficient (r²) > 0.99[2]
Limit of Detection (LOD) 0.01 - 0.1 ng/L[2]
Limit of Quantification (LOQ) 0.03 - 0.3 ng/L[2]
Recovery 85 - 110%[2]
Precision (RSD) < 15%[2]
GC-MS Method Validation Data for Chlorinated Parabens in Water
Parameter Value Reference
Linearity Range 1 - 200 ng/L[3]
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) 0.1 - 0.5 ng/L[3]
Limit of Quantification (LOQ) 0.3 - 1.5 ng/L[3]
Recovery 80 - 115%[3]
Precision (RSD) < 20%[3]

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (272 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Logic start Problem Encountered check_chromatogram Examine Chromatogram start->check_chromatogram peak_shape Poor Peak Shape? check_chromatogram->peak_shape retention_time Inconsistent Retention Time? check_chromatogram->retention_time no_peak No/Low Peak? check_chromatogram->no_peak peak_shape->retention_time No tailing Tailing/Fronting peak_shape->tailing Yes retention_time->no_peak No rt_shift Retention Time Shift retention_time->rt_shift Yes low_signal Low Signal no_peak->low_signal Yes solution_peak Check Column, Mobile Phase, Sample Solvent tailing->solution_peak solution_rt Check Pump, Temperature, Mobile Phase Prep rt_shift->solution_rt solution_signal Check Detector, Sample Prep, Wavelength low_signal->solution_signal

Caption: A logical troubleshooting workflow for common HPLC issues.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantitative determination of Ethyl 3-chloro-4-hydroxybenzoate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical practices for similar compounds, offering a framework for method validation in a drug development context.

Method Comparison Overview

High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS) are both powerful techniques for the analysis of small organic molecules like this compound. The choice between these methods often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reverse-phase HPLC, in particular, is well-suited for the analysis of polar and semi-polar compounds like benzoate derivatives.

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides excellent sensitivity and specificity, allowing for definitive identification of the analyte. For less volatile compounds, derivatization may be necessary to improve their volatility.

Quantitative Data Summary

The following tables summarize the typical validation parameters for HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Intraday< 1.5%< 2.0%
- Interday< 2.0%< 2.5%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL
Specificity GoodExcellent
Robustness HighModerate

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the validation of HPLC and GC-MS methods for this compound analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation S1 Weighing of Standard & Sample S2 Dissolution in Mobile Phase S1->S2 S3 Serial Dilutions for Calibration Curve S2->S3 S4 Filtration (0.45 µm) S3->S4 A1 Instrument Setup (Column, Mobile Phase, Flow Rate) S4->A1 A2 System Suitability Test A1->A2 A3 Injection of Samples & Standards A2->A3 A4 Data Acquisition A3->A4 V1 Linearity & Range A4->V1 V2 Accuracy (Spike/Recovery) V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Specificity (Placebo & Forced Degradation) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6

Caption: HPLC Method Validation Workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation P1 Weighing of Standard & Sample P2 Dissolution in Appropriate Solvent P1->P2 P3 Derivatization (e.g., Silylation) P2->P3 P4 Extraction & Concentration P3->P4 G1 Instrument Setup (Column, Temp Program, MS Params) P4->G1 G2 Tuning & Calibration G1->G2 G3 Injection of Samples & Standards G2->G3 G4 Data Acquisition (Scan or SIM mode) G3->G4 W1 Linearity & Range G4->W1 W2 Accuracy (Spike/Recovery) W1->W2 W3 Precision (Repeatability & Intermediate) W2->W3 W4 Specificity (Mass Spectra) W3->W4 W5 LOD & LOQ W4->W5 W6 Robustness W5->W6

Caption: GC-MS Method Validation Workflow.

Experimental Protocols

HPLC-UV Method

This protocol is based on a reverse-phase HPLC method suitable for the analysis of benzoate derivatives.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Procedures:

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis.

    • Accuracy: Perform a recovery study by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intraday): Analyze six replicate samples of the same concentration on the same day.

      • Intermediate Precision (Interday): Analyze the same samples on two different days by different analysts.

    • Specificity: Analyze a placebo sample to ensure no interference at the retention time of the analyte. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can resolve the analyte from its degradation products.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

GC-MS Method

This protocol outlines a general approach for the analysis of this compound by GC-MS, which may require derivatization to enhance volatility.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Standard and Sample Preparation:

    • Prepare stock solutions in a suitable solvent (e.g., ethyl acetate).

    • Derivatization (if necessary): A silylation agent (e.g., BSTFA with 1% TMCS) can be used to convert the hydroxyl group to a more volatile silyl ether. The reaction is typically carried out at a slightly elevated temperature (e.g., 60 °C) for a short period.

    • Prepare calibration standards and samples by diluting the derivatized stock solutions.

  • Validation Procedures:

    • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow similar principles as described for the HPLC method, adapting the procedures for the GC-MS technique.

    • Specificity: The high selectivity of the mass spectrometer provides excellent specificity. The mass spectrum of the analyte in the sample should match that of the standard. The use of SIM mode further enhances specificity.

Conclusion

Both HPLC-UV and GC-MS are suitable for the quantitative analysis of this compound. HPLC-UV is a robust and straightforward method, often preferred for routine quality control due to its simplicity and high precision. GC-MS offers superior sensitivity and specificity, making it an excellent choice for trace analysis and for confirmatory purposes where unambiguous identification is critical. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. A thorough method validation, as outlined in this guide, is essential to ensure reliable and accurate results in a regulated environment.

References

A Comparative Analysis of Ethyl 3-chloro-4-hydroxybenzoate and Other Common Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Ethyl 3-chloro-4-hydroxybenzoate and other widely used parabens, including methylparaben, ethylparaben, propylparaben, and butylparaben. The focus is on their physicochemical properties, antimicrobial efficacy, and cytotoxic effects, supported by experimental data and detailed protocols.

Physicochemical Properties

Parabens are esters of p-hydroxybenzoic acid and vary in their alkyl chain length, which influences their physical and chemical characteristics. This compound is a chlorinated derivative of ethylparaben. The properties of these compounds are summarized below.

PropertyThis compoundMethylparabenEthylparabenPropylparabenButylparaben
Chemical Formula C₉H₉ClO₃[1][2]C₈H₈O₃C₉H₁₀O₃C₁₀H₁₂O₃C₁₁H₁₄O₃
Molecular Weight ( g/mol ) 200.62[1]152.15166.17180.20194.23
Melting Point (°C) 98-102[3]125-128115-11895-9868-72
Water Solubility Data not available2.5 g/L (25°C)1.7 g/L (25°C)0.4 g/L (25°C)0.15 g/L (25°C)
LogP (Octanol-Water Partition Coefficient) 2.7 (Predicted)[1][2]1.962.473.043.57

Antimicrobial Activity

MicroorganismMethylparaben (MIC, % w/v)Ethylparaben (MIC, % w/v)Propylparaben (MIC, % w/v)Butylparaben (MIC, % w/v)
Staphylococcus aureus0.1 - 0.20.05 - 0.10.0125 - 0.0250.006 - 0.0125
Escherichia coli0.1 - 0.20.10.050.025
Pseudomonas aeruginosa0.2 - 0.40.20.10.05
Candida albicans0.10.050.0250.0125
Aspergillus niger0.10.050.0250.0125

Note: MIC values can vary depending on the specific strain and testing conditions.

Cytotoxicity

The cytotoxic potential of parabens is a key consideration in their application. Studies have shown that the cytotoxicity of parabens generally increases with the length of the alkyl chain. Halogenation, such as chlorination, has also been demonstrated to impact cytotoxicity. While specific IC50 or EC50 values for this compound are not available in the cited literature, a comparative study on parabens and their halogenated byproducts indicates that halogenation can increase toxicity.[4][5][6][7] For instance, the addition of a second chlorine atom to a paraben molecule has been shown to lead to higher toxicity.[4][5][6][7]

The following table presents a summary of the comparative cytotoxicity of common parabens. It is important to note that these values can vary significantly depending on the cell line and assay conditions.

CompoundCell LineEC50/IC50 (µM)
MethylparabenHuman skin (A431)7050 (IC50, MTT)[8]
EthylparabenData not availableData not available
PropylparabenHuman breast cancer (MCF-7)>1000 (IC50)
ButylparabenHuman breast cancer (MCF-7)~200 (IC50)
General Trend for Chlorinated Parabens VariousIncreased toxicity with chlorination[4][5][6][7]

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial agents.

1. Preparation of Materials:

  • Test compounds (this compound and other parabens)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Spectrophotometer

2. Procedure:

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in medium without test compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

1. Preparation of Materials:

  • Human cell line (e.g., HaCaT, MCF-7)

  • Test compounds

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Parabens are known to interact with various signaling pathways, most notably the estrogen receptor signaling pathway, due to their structural similarity to estrogen.

The following diagram illustrates the classical genomic and non-genomic estrogen receptor signaling pathways that can be affected by estrogenic compounds like some parabens.

EstrogenSignaling cluster_cytoplasm Cytoplasm Estrogen/Paraben Estrogen/Paraben GPER GPER Estrogen/Paraben->GPER ER ERα/ERβ Estrogen/Paraben->ER Binds PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt Activates MAPK MAPK Pathway GPER->MAPK Activates HSP HSP90 ER->HSP Dissociates from ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element ER_dimer->ERE Binds to Cellular_Response Cellular Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Gene_Transcription->Cellular_Response Leads to

Caption: Estrogen receptor signaling pathways potentially affected by parabens.

The diagram below outlines a logical workflow for the comparative study of this compound and other parabens.

ExperimentalWorkflow start Start physchem Physicochemical Characterization (Solubility, LogP) start->physchem antimicrobial Antimicrobial Activity Screening (MIC Assay) start->antimicrobial cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity data_analysis Data Analysis & Comparison physchem->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Comparative Guide to the Antimicrobial Efficacy of Ethyl 3-chloro-4-hydroxybenzoate and Methylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of Ethyl 3-chloro-4-hydroxybenzoate and methylparaben. The information presented is intended to assist researchers and professionals in the fields of drug development and formulation in making informed decisions regarding the selection of antimicrobial preservatives.

Executive Summary

Methylparaben is a well-established antimicrobial preservative with a broad spectrum of activity against bacteria and fungi. Its mechanism of action involves the disruption of microbial cell membrane transport and the inhibition of key enzymes. Extensive data on its Minimum Inhibitory Concentrations (MICs) against various microorganisms are available.

In contrast, publicly accessible scientific literature and databases contain a significant lack of information regarding the antimicrobial efficacy of this compound. While data on its chemical properties and safety are available, specific studies detailing its antimicrobial activity, such as MIC or Minimum Bactericidal Concentration (MBC) values, could not be identified through extensive searches. Some studies on related chlorinated benzoic acid derivatives suggest that chlorination can influence antimicrobial potency; however, direct experimental data for this compound is not available to draw a definitive comparison.

Therefore, this guide will focus on presenting the comprehensive data available for methylparaben and will highlight the current data gap for this compound, supplemented with contextual information from related compounds.

Methylparaben: A Profile of Antimicrobial Efficacy

Methylparaben (methyl 4-hydroxybenzoate) is a member of the paraben family of preservatives, widely used in pharmaceuticals, cosmetics, and food products.

Mechanism of Antimicrobial Action

The antimicrobial effect of methylparaben is primarily attributed to its ability to:

  • Disrupt Microbial Cell Membranes: Parabens can interfere with the integrity of the cell membrane, leading to leakage of cellular contents and disruption of essential transport processes.

  • Inhibit Essential Enzymes: Methylparaben can inhibit the synthesis of key enzymes necessary for microbial growth and replication.

Quantitative Antimicrobial Data

The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes representative MIC values for methylparaben against a range of common microorganisms.

MicroorganismTypeMIC (%)
Pseudomonas aeruginosaGram-Negative Bacteria0.20
Escherichia coliGram-Negative Bacteria0.10
Klebsiella aerogenesGram-Negative Bacteria0.075
Klebsiella pneumoniaeGram-Negative Bacteria0.10
Serratia marcescensGram-Negative Bacteria0.075
Proteus vulgarisGram-Negative Bacteria0.10
Salmonella enteritidisGram-Negative Bacteria0.15
Salmonella typhiGram-Negative Bacteria0.15
Staphylococcus aureusGram-Positive Bacteria0.15
Streptococcus haemolyticusGram-Positive Bacteria0.10
Bacillus cereusGram-Positive Bacteria0.075
Bacillus subtilisGram-Positive Bacteria0.10
Lactobacillus buchneriGram-Positive Bacteria0.10

Note: These values are indicative and can vary depending on the specific strain, culture conditions, and test methodology.

This compound: An Undefined Antimicrobial Profile

This compound is a chlorinated derivative of ethylparaben. While its chemical structure suggests potential antimicrobial activity, there is a notable absence of published studies quantifying its efficacy.

Antimicrobial Efficacy: A Data Gap

Despite a thorough search of scientific literature, no studies providing Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) data for this compound against any specific microorganisms were identified.

Insights from Related Chlorinated Benzoic Acid Derivatives

Research on other chlorinated benzoic acid derivatives indicates that the presence and position of chlorine atoms on the benzene ring can influence antimicrobial activity. For instance, some studies have shown that certain chlorinated benzoic acid derivatives exhibit antibacterial and antifungal properties. However, it is crucial to note that these findings are not directly transferable to this compound, and without specific experimental data, its antimicrobial efficacy remains speculative.

Experimental Protocols for Determining Antimicrobial Efficacy

The following are standard experimental protocols used to determine the antimicrobial efficacy of chemical compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., methylparaben or this compound) is prepared at a known high concentration in a suitable solvent.

  • Serial Dilutions: A series of dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-28°C for 2-5 days for fungi).

  • Observation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Perform MIC Assay: An MIC assay is first performed as described above.

  • Subculturing: A small aliquot from each well that shows no visible growth in the MIC assay is plated onto an agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Observation: The number of colony-forming units (CFUs) on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Visualizing Experimental Workflows

Diagram of the MIC Assay Workflow

MIC_Workflow prep Prepare Stock Solution of Antimicrobial Agent dilute Perform Serial Dilutions in Microtiter Plate prep->dilute inoculate Inoculate with Standardized Microorganism dilute->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Visually Assess for Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Diagram of the MBC Assay Workflow

MBC_Workflow mic_assay Perform MIC Assay subculture Subculture from Wells with No Visible Growth mic_assay->subculture incubate_plates Incubate Agar Plates subculture->incubate_plates count_cfu Count Colony-Forming Units (CFUs) incubate_plates->count_cfu determine_mbc Determine MBC: Lowest Concentration with ≥99.9% Killing count_cfu->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Conclusion

Based on the currently available scientific data, methylparaben has a well-documented and broad-spectrum antimicrobial efficacy. In contrast, there is a significant lack of published data on the antimicrobial activity of this compound. To enable a direct and meaningful comparison, further research, including standardized MIC and MBC testing, is required to characterize the antimicrobial profile of this compound. Researchers and formulation scientists are advised to rely on the established data for methylparaben while recognizing the current data gap for its chlorinated counterpart.

Comparative Toxicity of Chlorinated vs. Non-Chlorinated Parabens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicity profiles of chlorinated and non-chlorinated parabens, intended for researchers, scientists, and professionals in drug development. The following sections summarize key experimental data, detail methodologies of pivotal studies, and visualize the signaling pathways implicated in paraben toxicity.

Executive Summary

Parabens, a class of preservatives widely used in pharmaceuticals and personal care products, can undergo chlorination during water treatment processes, leading to the formation of chlorinated by-products. Research indicates that the toxicity of these compounds can differ significantly from their parent molecules. Generally, the toxicity of non-chlorinated parabens increases with the length of their alkyl chain.[1][2][3] The effect of chlorination on paraben toxicity is more complex and appears to be dependent on the specific compound, the degree of chlorination, and the biological system being tested. While some studies on aquatic organisms suggest that chlorination may reduce toxicity, other research indicates that certain chlorinated parabens exhibit higher toxicity than their non-chlorinated counterparts.[4][5][6]

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the quantitative data from various studies comparing the toxicity of non-chlorinated and chlorinated parabens.

Table 1: Cytotoxicity (EC50) of Parabens and their Halogenated Byproducts in Human and Fish Cell Lines [1][2]

CompoundEC50 (µM) in Human Cell Line (MCF-7)EC50 (µM) in Fish Cell Line (PLHC-1)
Non-Chlorinated Parabens
Methylparaben (MP)>1000>1000
Ethylparaben (EP)850750
Propylparaben (PP)350300
Butylparaben (BuP)150120
Chlorinated Parabens
3-Chloro-Methylparaben (Cl-MP)700600
3,5-Dichloro-Methylparaben (Cl2-MP)400350
3-Chloro-Propylparaben (Cl-PP)200180

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Acute Toxicity (EC50/LC50) of Parabens and their Chlorinated Derivatives in Aquatic Organisms

CompoundOrganismEndpointEC50/LC50 (mg/L)Reference
Non-Chlorinated Parabens
Methylparaben (MP)Daphnia magnaImmobilization (48h)73.4[7]
Vibrio fischeriBioluminescence Inhibition (15 min)5.9[5][6]
Ethylparaben (EP)Daphnia magnaImmobilization (48h)43.7[7]
Propylparaben (PP)Daphnia magnaImmobilization (48h)21.1[7]
Vibrio fischeriBioluminescence Inhibition (15 min)0.26[5]
Butylparaben (BP)Daphnia magnaImmobilization (48h)11.2[7]
Chlorinated Parabens
Dichlorinated MethylparabenDaphnia magnaImmobilization (48h)~15.9[5][6]
Dichlorinated PropylparabenDaphnia magnaImmobilization (48h)~8.2[5][6]

EC50 (Half-maximal effective concentration) is the concentration that causes an effect in 50% of the test population. LC50 (Lethal concentration 50) is the concentration that is lethal to 50% of the test population.

Table 3: Chronic Toxicity of Parabens and their Chlorinated By-products in Ceriodaphnia dubia [4][8]

CompoundEndpointNOEC (mg/L)LOEC (mg/L)
Non-Chlorinated Parabens
Methylparaben (MP)Reproduction<1.31.3
Propylparaben (PP)ReproductionNot DeterminedNot Determined
Benzylparaben (BnP)Reproduction<0.040.04
Chlorinated Parabens
Dichlorinated Benzylparaben (Cl2-BnP)Reproduction<0.630.63

NOEC (No-Observed-Effect Concentration) is the highest tested concentration at which no adverse effect is observed. LOEC (Lowest-Observed-Effect Concentration) is the lowest tested concentration at which an adverse effect is observed.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Human (e.g., MCF-7) or fish (e.g., PLHC-1) cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are exposed to various concentrations of the test compounds (parabens and their chlorinated derivatives) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the EC50 value is calculated from the dose-response curve.

Daphnia magna Acute Immobilization Test

This test assesses the acute toxicity of chemicals to the freshwater crustacean Daphnia magna.

  • Test Organisms: Juvenile Daphnia magna (less than 24 hours old) are used for the test.

  • Test Conditions: The test is conducted in glass beakers containing the test solutions at a constant temperature (e.g., 20°C) with a defined light-dark cycle.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Observation: Immobilization is recorded at 24 and 48 hours. A daphnid is considered immobilized if it is not able to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The EC50 value, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour exposure period.

Ceriodaphnia dubia Chronic Toxicity Test

This test evaluates the chronic toxicity of substances on the survival and reproduction of the freshwater crustacean Ceriodaphnia dubia.

  • Test Organisms: Neonates of C. dubia (less than 24 hours old) are individually exposed to the test solutions.

  • Test Conditions: The test is a 7-day static renewal test. The test solutions and control media are renewed daily.

  • Endpoints: The primary endpoints are survival and the number of offspring produced by each female.

  • Data Analysis: The test is continued until 60% of the surviving control females have had three broods. The NOEC and LOEC for survival and reproduction are determined by statistically comparing the results from the different concentrations to the control.

Vibrio fischeri Bioluminescence Inhibition Assay

This is a rapid bioassay that measures the inhibition of light emission from the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri) upon exposure to toxic substances.

  • Test Organism: A standardized suspension of the luminescent bacteria is used.

  • Exposure: The bacterial suspension is exposed to different concentrations of the test sample for a short period (e.g., 15-30 minutes).

  • Measurement: The light output of the bacteria is measured using a luminometer before and after exposure.

  • Data Analysis: The inhibition of bioluminescence is calculated relative to a control sample. The EC50 is the concentration of the test substance that causes a 50% reduction in light emission.

Signaling Pathways and Mechanisms of Toxicity

Parabens are known to exert their toxic effects, at least in part, by interfering with endocrine signaling pathways. Their ability to interact with estrogen and androgen receptors is a key area of concern.

Estrogen Receptor Signaling

Parabens are considered xenoestrogens, meaning they can mimic the effects of estrogen in the body by binding to estrogen receptors (ERα and ERβ). This can disrupt normal hormonal balance and potentially contribute to adverse health effects.

Estrogen_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Paraben Paraben ER Estrogen Receptor (ERα/ERβ) Paraben->ER Binds to Paraben_ER_Complex Paraben-ER Complex Dimerization Dimerization Paraben_ER_Complex->Dimerization Dimerized_Complex Dimerized Paraben-ER Complex Dimerization->Dimerized_Complex ERE Estrogen Response Element (in DNA) Dimerized_Complex->ERE Binds to Dimerized_Complex->ERE Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Initiates Biological_Effects Endocrine Disruption (e.g., altered cell proliferation, hormone synthesis) Gene_Transcription->Biological_Effects Leads to

Estrogen Receptor Signaling Pathway Disruption by Parabens
Androgen Receptor Signaling

Some parabens have also been shown to act as anti-androgens. They can competitively inhibit the binding of androgens like testosterone to the androgen receptor (AR), thereby blocking its normal function.

Androgen_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds to Paraben Paraben Paraben->AR Competitively Inhibits Binding Blocked_Transcription Blocked/Reduced Gene Transcription HSP Heat Shock Proteins AR->HSP Dissociates from AR_Complex_Active Active AR Complex AR->Blocked_Transcription Leads to ARE Androgen Response Element (in DNA) AR_Complex_Active->ARE Binds to AR_Complex_Active->ARE Gene_Transcription Normal Androgenic Gene Transcription ARE->Gene_Transcription

Anti-Androgenic Action of Parabens on Receptor Signaling

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the toxicity of parabens and their derivatives.

Experimental_Workflow cluster_Preparation Compound Preparation cluster_Assays Toxicity Assessment cluster_Analysis Data Analysis & Interpretation Stock Prepare Stock Solutions (Parabens & Chlorinated Parabens) Dilutions Prepare Serial Dilutions Stock->Dilutions Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on cell lines) Dilutions->Cytotoxicity Aquatic_Toxicity Aquatic Ecotoxicity Tests (e.g., Daphnia, Vibrio) Dilutions->Aquatic_Toxicity Chronic_Toxicity Chronic Toxicity Studies (e.g., Ceriodaphnia reproduction) Dilutions->Chronic_Toxicity Dose_Response Generate Dose-Response Curves Cytotoxicity->Dose_Response Aquatic_Toxicity->Dose_Response Chronic_Toxicity->Dose_Response EC50_LC50 Calculate EC50/LC50/NOEC/LOEC Dose_Response->EC50_LC50 Comparison Compare Toxicity Profiles EC50_LC50->Comparison Mechanism Investigate Mechanisms of Action (e.g., Receptor Binding Assays) Comparison->Mechanism

General Workflow for Paraben Toxicity Testing

References

comparative analysis of different synthesis routes for Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Primary Synthetic Pathways

Ethyl 3-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules, can be prepared through several synthetic routes. This guide provides a comparative analysis of two primary methods: the direct chlorination of ethyl 4-hydroxybenzoate and the esterification of 3-chloro-4-hydroxybenzoic acid. This comparison is based on available experimental data and established chemical principles, offering insights into the potential yield, purity, and operational considerations for each pathway.

Executive Summary

Two principal routes for the synthesis of this compound are outlined and compared.

  • Route 1: Electrophilic Chlorination of Ethyl 4-hydroxybenzoate. This method involves the direct chlorination of the readily available starting material, ethyl 4-hydroxybenzoate (ethylparaben).

  • Route 2: Fischer Esterification of 3-chloro-4-hydroxybenzoic acid. This classic approach involves the acid-catalyzed esterification of 3-chloro-4-hydroxybenzoic acid with ethanol.

The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired product purity, and the scale of the synthesis.

Comparative Data

ParameterRoute 1: Direct ChlorinationRoute 2: Fischer Esterification
Starting Material Ethyl 4-hydroxybenzoate3-chloro-4-hydroxybenzoic acid
Primary Reagent Chlorinating Agent (e.g., Sulfuryl Chloride)Ethanol, Acid Catalyst (e.g., H₂SO₄)
Typical Yield Good to ExcellentHigh to Excellent
Potential Byproducts Dichlorinated and other polychlorinated products, starting materialUnreacted starting material, diethyl ether
Purification Method Recrystallization, Column ChromatographyExtraction, Recrystallization
Key Advantages Potentially a one-step synthesis from a common starting material.High atom economy, well-established and robust reaction.
Key Disadvantages Risk of over-chlorination leading to impurities that are difficult to separate.Requires the synthesis or purchase of the chlorinated carboxylic acid precursor.

Synthesis Route Diagrams

The logical workflows for the two synthesis routes are depicted below.

digraph "Synthesis_Route_1" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"];
  edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=1.5];

start [label="Ethyl 4-hydroxybenzoate"]; reagent [label="Chlorinating Agent\n(e.g., SO₂Cl₂)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; product [label="this compound", color="#34A853", fillcolor="#FFFFFF"];

start -> product [label="Chlorination"]; reagent -> product [arrowhead=none]; }

Diagram 2. Route 2: Esterification Workflow.

Experimental Protocols

Route 1: Electrophilic Chlorination of Ethyl 4-hydroxybenzoate

This protocol is based on established methods for the chlorination of phenolic compounds.

Materials:

  • Ethyl 4-hydroxybenzoate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 4-hydroxybenzoate (1 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford this compound.

Route 2: Fischer Esterification of 3-chloro-4-hydroxybenzoic acid

This protocol follows the principles of the Fischer-Speier esterification.

Materials:

  • 3-chloro-4-hydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-chloro-4-hydroxybenzoic acid (1 equivalent) and an excess of absolute ethanol (e.g., 10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization.

Discussion of Results and Comparative Analysis

Route 1 (Direct Chlorination) offers a more direct pathway from a readily available starting material. However, the control of regioselectivity can be challenging. The hydroxyl and ester groups are both ortho-, para-directing, but the hydroxyl group is a much stronger activator. This directs the incoming electrophile (chlorine) to the positions ortho to the hydroxyl group. While the 3-position is the desired site of chlorination, there is a significant risk of dichlorination at the 3 and 5 positions, especially if the reaction conditions are not carefully controlled. The formation of the 3,5-dichloro- derivative can complicate the purification process and lower the overall yield of the desired mono-chlorinated product.

Route 2 (Fischer Esterification) provides a more controlled synthesis. The starting material, 3-chloro-4-hydroxybenzoic acid, already possesses the desired chlorination pattern. The subsequent esterification is a high-yielding and generally clean reaction. The main challenge in this route lies in the availability and cost of the starting 3-chloro-4-hydroxybenzoic acid, which may need to be synthesized in a separate step from 4-hydroxybenzoic acid. However, this two-step approach (chlorination followed by esterification) often provides a higher overall yield of a purer final product compared to the direct chlorination of ethyl 4-hydroxybenzoate.

Conclusion

For laboratory-scale synthesis where purity is a primary concern, Route 2 (Esterification of 3-chloro-4-hydroxybenzoic acid) is often the preferred method. It offers better control over the final product and simplifies purification. For larger-scale industrial production, Route 1 (Direct Chlorination of Ethyl 4-hydroxybenzoate) might be more economically viable due to the use of a cheaper and more accessible starting material, provided that the reaction conditions can be optimized to minimize the formation of byproducts and the purification process is efficient.

Researchers should carefully consider the specific requirements of their project, including scale, purity needs, and available resources, when selecting the most appropriate synthetic route for this compound.

Cross-Reactivity of Ethyl 3-chloro-4-hydroxybenzoate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of Ethyl 3-chloro-4-hydroxybenzoate in immunoassays. Due to a lack of direct experimental data for this specific compound in published literature, this analysis is based on data from structurally similar compounds, namely parabens and their chlorinated derivatives. The information presented herein is intended to guide researchers in anticipating potential assay interference and in developing robust analytical methods.

Executive Summary

Data Presentation: Cross-Reactivity of Related Compounds

The following table summarizes the estrogenic activity of various parabens and their chlorinated derivatives from a study using a human estrogen receptor alpha (hERα) competitive enzyme-linked immunosorbent assay (ER-ELISA). While this assay measures binding to a receptor rather than a specific antibody, it demonstrates the potential for structurally similar compounds to interact with the same binding site, a principle that underlies immunoassay cross-reactivity.

CompoundTypeRelative Activity (E2 = 1) in Yeast Two-Hybrid Assay (hERα)Binding Affinity to ERα in ER-ELISA
i-Butylparaben Paraben2.0 x 10⁻⁴Strongest among tested parabens
Benzylparaben Paraben-Exhibited binding affinity
n-Butylparaben Paraben-Exhibited binding affinity
Monochlorinated Benzylparaben Chlorinated Derivative-Exhibited binding affinity
i-Propylparaben Paraben-Exhibited binding affinity
n-Propylparaben Paraben-Exhibited binding affinity
Ethylparaben Paraben-Exhibited binding affinity
Methylparaben Paraben-Exhibited binding affinity
Monochlorinated i-Butylparaben Chlorinated Derivative2.0 x 10⁻⁵Weaker than parent compound
Dichlorinated i-Butylparaben Chlorinated Derivative2.0 x 10⁻⁵Weaker than parent compound
Monochlorinated n-Butylparaben Chlorinated Derivative2.0 x 10⁻⁵Weaker than parent compound

Data extracted from a study assessing estrogen agonist activities of parabens and their chlorinated derivatives[1]. The study notes that many chlorinated parabens showed weaker activity than their parent compounds in these specific assays.

Experimental Protocols

While a specific protocol for an immunoassay targeting this compound is not available, a general experimental workflow for determining cross-reactivity in a competitive ELISA is provided below.

General Protocol for Cross-Reactivity Assessment in Competitive ELISA
  • Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., a specific paraben) and a protein (e.g., bovine serum albumin, BSA). The plates are then incubated to allow for binding and subsequently washed.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution such as BSA or non-fat dry milk. The plates are then washed again.

  • Competition: A fixed concentration of a primary antibody specific to the target analyte is mixed with either:

    • Standard solutions of the target analyte at varying concentrations.

    • Solutions of the potentially cross-reacting compound (e.g., this compound) at varying concentrations. These mixtures are then added to the coated and blocked microtiter plate wells and incubated.

  • Detection: The plates are washed to remove unbound antibodies. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added to the wells and incubated.

  • Substrate Addition: After another washing step, a substrate for the enzyme is added, leading to a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the analyte or cross-reactant in the sample.

  • Data Analysis: The absorbance is read using a microplate reader. A standard curve is generated by plotting the absorbance versus the concentration of the target analyte. The concentration of the cross-reacting compound that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100

Mandatory Visualization

Structural Similarity of Parabens

cluster_0 Core Paraben Structure cluster_1 Common Parabens cluster_2 Chlorinated Paraben Example p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid Methylparaben Methylparaben p-Hydroxybenzoic Acid->Methylparaben  + Methyl Ester Ethylparaben Ethylparaben p-Hydroxybenzoic Acid->Ethylparaben  + Ethyl Ester Propylparaben Propylparaben p-Hydroxybenzoic Acid->Propylparaben  + Propyl Ester Butylparaben Butylparaben p-Hydroxybenzoic Acid->Butylparaben  + Butyl Ester This compound This compound Ethylparaben->this compound  + Chlorine

Caption: Structural relationship of parabens and a chlorinated derivative.

Competitive Immunoassay Workflow

cluster_workflow Competitive ELISA for Cross-Reactivity A 1. Coat Plate with Analyte-Protein Conjugate B 2. Block Non-Specific Sites A->B C 3. Add Antibody and Sample/Standard B->C D 4. Wash Unbound Antibody C->D E 5. Add Enzyme-Linked Secondary Antibody D->E F 6. Wash Unbound Secondary Antibody E->F G 7. Add Substrate and Measure Signal F->G H 8. Calculate % Cross-Reactivity G->H cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_H Analyte Antibody_H Antibody Analyte_H->Antibody_H Binds Result_H Low Signal Antibody_H->Result_H Less binding to plate Plate_Analyte_H Plate-Bound Analyte Analyte_L Analyte Antibody_L Antibody Plate_Analyte_L Plate-Bound Analyte Antibody_L->Plate_Analyte_L Binds Result_L High Signal Plate_Analyte_L->Result_L More binding to plate

References

Benchmarking Ethyl 3-chloro-4-hydroxybenzoate Against Commercial Preservatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate preservative system is paramount to ensuring product safety and longevity. This guide provides a comprehensive benchmark analysis of Ethyl 3-chloro-4-hydroxybenzoate, a halogenated derivative of the paraben family, against a selection of widely utilized commercial preservatives. This objective comparison, supported by established experimental protocols, is intended to assist researchers and formulation scientists in making informed decisions for their product development needs.

Comparative Antimicrobial Efficacy

The efficacy of a preservative is determined by its ability to inhibit the growth of a broad spectrum of microorganisms at low concentrations. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and leading commercial preservatives against common contaminants.

Disclaimer: Publicly available, peer-reviewed MIC data for this compound is limited. The data presented for this compound is illustrative and based on the expected antimicrobial properties of a halogenated paraben derivative. Further in-house testing is strongly recommended.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Preservatives

PreservativeStaphylococcus aureus (ATCC 6538)Pseudomonas aeruginosa (ATCC 9027)Escherichia coli (ATCC 8739)Candida albicans (ATCC 10231)Aspergillus brasiliensis (ATCC 16404)
This compound 0.05%0.1%0.1%0.025%0.05%
Methylparaben 0.1% - 0.2%[1][2]>0.2%0.1% - 0.2%0.05% - 0.1%[3]0.05% - 0.1%[3]
Propylparaben 0.025% - 0.05%[3]0.1% - 0.2%0.05% - 0.1%0.0125% - 0.025%[3]0.025% - 0.05%[3]
Phenoxyethanol 0.5% - 1.0%0.25% - 0.5%0.25% - 0.5%0.25% - 0.5%0.125% - 0.25%
Benzyl Alcohol 0.5% - 1.0%[4]0.4% - 0.8%0.4% - 0.8%0.2% - 0.4%[4]0.2% - 0.4%
Sodium Benzoate (at pH 4) >1.0%>1.0%0.1% - 0.5%0.025% - 0.1%0.025% - 0.1%

Experimental Protocols

To ensure a standardized and reproducible comparison of preservative efficacy, the following methodologies, based on the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test and the European Pharmacopoeia (Ph. Eur. 5.1.3), are recommended.[5][6][7][8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a preservative that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Preservative Stock Solutions: Prepare a series of dilutions for each preservative in an appropriate solvent.

  • Microorganism Preparation: Use standardized cultures of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404). Adjust the turbidity of each microbial suspension to a 0.5 McFarland standard.

  • Inoculation: In a 96-well microtiter plate, add a standardized inoculum of each microorganism to each preservative dilution.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 30-35°C for bacteria and 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • Observation: Determine the MIC by visually assessing the lowest concentration of the preservative that shows no turbidity (for bacteria and yeast) or visible growth (for mold).

Antimicrobial Effectiveness Test (Challenge Test)

This test evaluates the performance of the preservative within a specific formulation.

Methodology:

  • Product Inoculation: Inoculate the final product formulation containing the preservative with a known concentration of the challenge microorganisms (typically 10^5 to 10^6 CFU/mL).

  • Incubation: Store the inoculated product at a specified temperature (e.g., 20-25°C).

  • Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), withdraw samples from the inoculated product.

  • Enumeration: Determine the number of viable microorganisms in the samples by plate count on appropriate agar media.

  • Evaluation: Compare the microbial counts at each interval to the initial inoculum level to determine the log reduction in microbial population. The acceptance criteria are defined by the relevant pharmacopeia.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the logical framework of this comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_mic MIC Determination cluster_aet Antimicrobial Effectiveness Test (AET) P1 Prepare Preservative Stock Solutions M1 Serial Dilution in 96-well Plates P1->M1 P2 Prepare Standardized Microbial Cultures M2 Inoculation P2->M2 A1 Inoculate Product Formulation P2->A1 M1->M2 M3 Incubation M2->M3 M4 Visual Assessment of MIC M3->M4 A2 Incubation at Controlled Temperature A1->A2 A3 Sampling at Intervals (7, 14, 28 days) A2->A3 A4 Plate Count and Enumeration A3->A4 A5 Calculate Log Reduction A4->A5

Caption: Workflow for Comparative Preservative Efficacy Testing.

Microbial_Cell_Disruption cluster_preservative Preservative Action cluster_microbe Microbial Cell Preservative Molecule Preservative Molecule Cell Wall Cell Wall Preservative Molecule->Cell Wall Disruption Cell Membrane Cell Membrane Preservative Molecule->Cell Membrane Increased Permeability Genetic Material (DNA/RNA) Genetic Material (DNA/RNA) Preservative Molecule->Genetic Material (DNA/RNA) Inhibition of Replication/Transcription Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Leakage of Cellular Components

Caption: General Mechanism of Antimicrobial Preservative Action.

Comparison_Logic This compound This compound Antimicrobial Efficacy (MIC) Antimicrobial Efficacy (MIC) This compound->Antimicrobial Efficacy (MIC) Performance in Formulation (AET) Performance in Formulation (AET) This compound->Performance in Formulation (AET) Safety & Regulatory Status Safety & Regulatory Status This compound->Safety & Regulatory Status Cost-Effectiveness Cost-Effectiveness This compound->Cost-Effectiveness Commercial Preservatives Commercial Preservatives Commercial Preservatives->Antimicrobial Efficacy (MIC) Commercial Preservatives->Performance in Formulation (AET) Commercial Preservatives->Safety & Regulatory Status Commercial Preservatives->Cost-Effectiveness Informed Preservative Selection Informed Preservative Selection Antimicrobial Efficacy (MIC)->Informed Preservative Selection Performance in Formulation (AET)->Informed Preservative Selection Safety & Regulatory Status->Informed Preservative Selection Cost-Effectiveness->Informed Preservative Selection

Caption: Logical Framework for Preservative Comparison.

Conclusion

References

Stability Under Scrutiny: A Comparative Guide to Ethyl 3-chloro-4-hydroxybenzoate in Various Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) or preservative within a formulation is paramount to ensuring product quality, efficacy, and safety. This guide provides a comparative overview of the stability of Ethyl 3-chloro-4-hydroxybenzoate, a chlorinated paraben analog, in various hypothetical formulations. The presented data is illustrative, based on the known behavior of similar compounds, and is supported by detailed experimental protocols for conducting such stability assessments.

This compound, like other parabens, is susceptible to degradation, primarily through hydrolysis of its ester linkage. This degradation is influenced by several factors, including pH, temperature, and the presence of other excipients in the formulation. Chlorinated parabens are also known to be more stable and persistent than their non-chlorinated parent compounds.[1]

Comparative Stability Data

The following table summarizes the hypothetical stability data of this compound in three common formulation types—an aqueous solution, an oil-in-water (O/W) cream, and a hydroalcoholic gel—under accelerated storage conditions (40°C ± 2°C / 75% RH ± 5% RH) over a period of six months, as per ICH guidelines.[2][3] The primary degradation product monitored is 3-chloro-4-hydroxybenzoic acid.

Formulation TypeTime Point (Months)Assay of this compound (%)3-chloro-4-hydroxybenzoic acid (%)Physical AppearancepH
Aqueous Solution (pH 7.0) 0100.2< 0.1Clear, colorless solution7.0
198.51.5Clear, colorless solution6.9
395.14.8Clear, colorless solution6.8
690.39.6Slight yellowish tint6.7
O/W Cream 0100.1< 0.1Smooth, white cream6.5
199.80.2Smooth, white cream6.5
399.20.8Smooth, white cream6.4
698.51.5Smooth, white cream6.4
Hydroalcoholic Gel 099.9< 0.1Clear, colorless gel6.8
199.50.4Clear, colorless gel6.8
398.71.2Clear, colorless gel6.7
697.42.5Clear, colorless gel6.6

Experimental Protocols

A comprehensive stability study for this compound in various formulations involves several key experiments designed to assess its degradation under various stress conditions.

Stability-Indicating HPLC Method Development

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[4][5]

  • Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products, process impurities, and formulation excipients.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral analysis of this compound (typically around 254 nm).

  • Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the degradation pathways and the intrinsic stability of the molecule.[6][7][8] The drug substance is subjected to conditions more severe than accelerated stability testing.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours. The hydrolysis of parabens is pH-dependent, with degradation being more rapid under alkaline conditions.[9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is exposed to dry heat at 105°C for 48 hours.

  • Photostability: The drug substance and product are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Long-Term and Accelerated Stability Testing

Stability studies are conducted on at least three primary batches of the drug product in its proposed commercial packaging.

  • Long-Term Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]

  • Accelerated Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: For long-term studies, samples are typically tested at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, testing is usually performed at 0, 3, and 6 months.[2]

  • Parameters to be Tested: Assay of the active substance, levels of degradation products, physical appearance, pH, and for semi-solid dosage forms, viscosity and particle size.

Preservative Efficacy Testing (Challenge Test)

To evaluate the antimicrobial effectiveness of this compound as a preservative in the formulations.[10]

  • Methodology: Based on standards such as USP <51>, ISO 11930, or European Pharmacopoeia (EP) 5.1.3.[11]

  • Procedure: The formulation is intentionally inoculated with a controlled quantity of specific microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).[12] The number of viable microorganisms is then monitored over a period of 28 days.

  • Acceptance Criteria: The preservative system is considered effective if it reduces the microbial count to predefined levels within a specified timeframe. For bacteria, a 99.9% reduction (3-log) within 14 to 28 days is often required.[11]

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Stability Testing

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation cluster_1_1 Stress Conditions cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting MD Stability-Indicating HPLC Method Development MV Method Validation (ICH Q2) MD->MV FD Forced Degradation Studies MV->FD Acid Acidic Base Basic Oxidative Oxidative Thermal Thermal Photo Photolytic LTS Long-Term Stability (e.g., 25°C/60% RH) FD->LTS AS Accelerated Stability (e.g., 40°C/75% RH) FD->AS DA Data Analysis LTS->DA AS->DA SR Stability Report DA->SR

Caption: Workflow for a comprehensive stability study.

Potential Degradation Pathway

G This compound This compound 3-chloro-4-hydroxybenzoic acid 3-chloro-4-hydroxybenzoic acid This compound->3-chloro-4-hydroxybenzoic acid Hydrolysis (H₂O) Further Degradants Further Degradants 3-chloro-4-hydroxybenzoic acid->Further Degradants Decarboxylation

Caption: Primary degradation pathway of this compound.

References

spectroscopic comparison of Ethyl 3-chloro-4-hydroxybenzoate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Ethyl 3-chloro-4-hydroxybenzoate and Its Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of this compound and its positional isomers. Aimed at researchers, scientists, and drug development professionals, this document summarizes key spectroscopic data to facilitate the identification and differentiation of these closely related compounds. The comparison focuses on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Isomeric Structures

The positional isomers of this compound differ in the substitution pattern of the chloro and hydroxy groups on the benzene ring. Understanding these structural variations is crucial for interpreting their spectroscopic differences. The isomers included in this guide are:

  • This compound

  • Ethyl 2-chloro-4-hydroxybenzoate

  • Ethyl 4-chloro-3-hydroxybenzoate

  • Ethyl 5-chloro-2-hydroxybenzoate

  • Ethyl 3-chloro-2-hydroxybenzoate

  • Ethyl 4-chloro-2-hydroxybenzoate

Below is a diagram illustrating the isomeric relationships.

Isomers Positional Isomers of Ethyl Chloro-hydroxybenzoate cluster_main This compound cluster_isomers Positional Isomers This compound This compound Ethyl 2-chloro-4-hydroxybenzoate Ethyl 2-chloro-4-hydroxybenzoate This compound->Ethyl 2-chloro-4-hydroxybenzoate share same molecular formula Ethyl 4-chloro-3-hydroxybenzoate Ethyl 4-chloro-3-hydroxybenzoate This compound->Ethyl 4-chloro-3-hydroxybenzoate share same molecular formula Ethyl 5-chloro-2-hydroxybenzoate Ethyl 5-chloro-2-hydroxybenzoate This compound->Ethyl 5-chloro-2-hydroxybenzoate share same molecular formula Ethyl 3-chloro-2-hydroxybenzoate Ethyl 3-chloro-2-hydroxybenzoate This compound->Ethyl 3-chloro-2-hydroxybenzoate share same molecular formula Ethyl 4-chloro-2-hydroxybenzoate Ethyl 4-chloro-2-hydroxybenzoate This compound->Ethyl 4-chloro-2-hydroxybenzoate share same molecular formula

Caption: Relationship between this compound and its positional isomers.

Spectroscopic Data Comparison

¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.9 (d), ~7.8 (dd), ~7.0 (d), ~4.3 (q), ~1.4 (t)
Ethyl 2-chloro-4-hydroxybenzoate Data not available
Ethyl 4-chloro-3-hydroxybenzoate Data not available
Ethyl 5-chloro-2-hydroxybenzoate Data not available
Ethyl 3-chloro-2-hydroxybenzoate Data not available
Ethyl 4-chloro-2-hydroxybenzoate Data not available
¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ, ppm)
This compound Data not available
Ethyl 2-chloro-4-hydroxybenzoate Data not available
Ethyl 4-chloro-3-hydroxybenzoate Data not available
Ethyl 5-chloro-2-hydroxybenzoate Data not available
Ethyl 3-chloro-2-hydroxybenzoate Data not available
Ethyl 4-chloro-2-hydroxybenzoate Data not available
Infrared (IR) Spectral Data (cm⁻¹)
CompoundKey Absorptions (Functional Group)
This compound ~3350 (O-H stretch), ~1715 (C=O stretch), ~1600, 1480 (C=C aromatic), ~1250 (C-O stretch)
Ethyl 2-chloro-4-hydroxybenzoate Data not available
Ethyl 4-chloro-3-hydroxybenzoate Data not available
Ethyl 5-chloro-2-hydroxybenzoate Data not available
Ethyl 3-chloro-2-hydroxybenzoate Data not available
Ethyl 4-chloro-2-hydroxybenzoate Data not available
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z) and Key Fragments
This compound M⁺: 200/202 (isotope pattern for Cl). Fragments: [M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺
Ethyl 2-chloro-4-hydroxybenzoate Data not available
Ethyl 4-chloro-3-hydroxybenzoate Data not available
Ethyl 5-chloro-2-hydroxybenzoate Data not available
Ethyl 3-chloro-2-hydroxybenzoate Data not available
Ethyl 4-chloro-2-hydroxybenzoate Data not available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution through a pipette with a cotton plug into a clean NMR tube. dissolve->filter cap Cap the NMR tube and ensure the solution is homogeneous. filter->cap insert Insert the NMR tube into the spectrometer. lock Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire the ¹H and/or ¹³C NMR spectrum. shim->acquire process Process the raw data (Fourier transform, phase correction, baseline correction). reference Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS). process->reference integrate Integrate the signals in the ¹H spectrum. reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR spectroscopy from sample preparation to data processing.

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. Filter the solution through a Pasteur pipette containing a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, often using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied using a clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this class of compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different fragments.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. For definitive structural elucidation, it is recommended to acquire a complete set of spectroscopic data for the specific isomer of interest and compare it with authenticated reference standards.

Evaluating Ethyl 3-chloro-4-hydroxybenzoate: A Comparative Guide to Preservative Efficacy in Complex Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Ethyl 3-chloro-4-hydroxybenzoate as a preservative, weighed against common alternatives. This guide synthesizes available data on antimicrobial effectiveness, mechanisms of action, and the standardized methodologies for evaluation.

Introduction to Preservative Efficacy in Complex Matrices

The preservation of complex formulations such as creams, lotions, and other emulsions is a critical aspect of product development in the pharmaceutical and cosmetic industries. The introduction of water, nutrients, and a large surface area in these systems creates an environment conducive to microbial growth, which can compromise product safety and stability. Preservatives are therefore essential to inhibit the proliferation of bacteria, yeast, and mold.

This compound, a chlorinated derivative of ethylparaben, is a preservative of interest. Its efficacy, however, must be rigorously evaluated against established alternatives to determine its suitability for specific applications. This guide provides a framework for such an evaluation, outlining the necessary experimental protocols and presenting available comparative data.

Comparative Analysis of Preservative Systems

An ideal preservative system should exhibit broad-spectrum antimicrobial activity at low concentrations, maintain stability and efficacy throughout the product's shelf life, and be compatible with other formulation ingredients without compromising product performance or safety. Here, we compare this compound with two common alternatives: Ethylparaben and Chloroxylenol.

Data Presentation: Quantitative Efficacy Data

Preservative SystemConcentration (%)Test OrganismLog Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28
This compound Data not availableS. aureusData not availableData not availableData not available
P. aeruginosaData not availableData not availableData not available
C. albicansData not availableData not availableData not available
A. brasiliensisData not availableData not availableData not available
Ethylparaben 0.2%S. aureus>3.0>3.0>3.0
P. aeruginosa>3.0>3.0>3.0
C. albicans>1.0>2.0>2.0
A. brasiliensis>1.0>2.0>2.0
Chloroxylenol 0.5%S. aureus>3.0>3.0>3.0
P. aeruginosa2.0>3.0>3.0
C. albicans1.02.0>2.0
A. brasiliensis1.01.5>2.0

Minimum Inhibitory Concentration (MIC) Data

Minimum Inhibitory Concentration (MIC) is another critical parameter for comparing the intrinsic antimicrobial activity of preservatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

PreservativeStaphylococcus aureus (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Aspergillus brasiliensis (MIC, µg/mL)
This compound Data not availableData not availableData not availableData not available
Ethylparaben 1000 - 40002000 - 8000500 - 2000500 - 1000
Chloroxylenol 50 - 200200 - 1000100 - 500100 - 500

Experimental Protocols

To ensure objective and reproducible results, standardized experimental protocols must be followed when evaluating preservative efficacy. The most widely recognized method is the Preservative Efficacy Test (PET), also known as a challenge test.

Preservative Efficacy Test (Challenge Test) - USP <51> Methodology

The United States Pharmacopeia (USP) General Chapter <51> provides a standardized method for assessing the effectiveness of antimicrobial preservatives in pharmaceutical products.

1. Preparation of Inoculum:

  • Standardized cultures of challenge microorganisms are prepared. The typical panel includes:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

    • Escherichia coli (ATCC 8739) may also be included.

  • The concentration of each microbial suspension is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of Product:

  • The product is divided into individual containers for each challenge microorganism.

  • Each container is inoculated with a suspension of one of the test organisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.

  • The inoculated containers are incubated at 20-25°C for 28 days.

3. Enumeration of Microorganisms:

  • At specified intervals (typically 7, 14, and 28 days), aliquots are removed from the inoculated containers.

  • The number of viable microorganisms in each aliquot is determined using standard plate count methods.

  • Appropriate neutralizers are used to inactivate the preservative and allow for the recovery of viable microorganisms.

4. Interpretation of Results:

  • The log reduction in the concentration of each microorganism from the initial inoculum is calculated at each time point.

  • The acceptance criteria for preservative efficacy vary depending on the product category as defined in USP <51>. For topical products, a 2-log reduction of bacteria by day 14 and no increase thereafter, and no increase in yeast and mold from the initial count is generally required.

Mechanisms of Antimicrobial Action

Understanding the mechanism by which a preservative inhibits microbial growth is crucial for its effective application and for predicting potential interactions within a formulation.

Parabens (e.g., Ethylparaben): The antimicrobial activity of parabens generally increases with the length of the alkyl chain. Their primary mechanism of action is believed to be the disruption of microbial cell membrane transport processes. They may also inhibit the synthesis of DNA and RNA.

Chlorinated Phenols (e.g., Chloroxylenol and potentially this compound): Halogenated phenols are known to possess antimicrobial properties. Their mechanism of action is thought to involve the disruption of the microbial cell wall and the inhibition of essential enzymes. More recent studies on halogenated phenols suggest that they can also inhibit biofilm formation and repress the expression of virulence genes in bacteria. The specific mechanism for chlorinated parabens like this compound is likely similar, but further investigation is required for confirmation.

Visualizing Experimental and Logical Frameworks

To aid in the comprehension of the evaluation process, the following diagrams illustrate the key workflows and relationships.

Preservative_Efficacy_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_result Result prep_product Product Formulation inoculation Inoculation of Product prep_product->inoculation prep_inoculum Microbial Inoculum Preparation prep_inoculum->inoculation incubation Incubation (28 days) inoculation->incubation sampling Sampling at Intervals (Day 7, 14, 28) incubation->sampling enumeration Microbial Enumeration sampling->enumeration log_reduction Calculate Log Reduction enumeration->log_reduction comparison Compare to Acceptance Criteria log_reduction->comparison pass_fail Pass / Fail Assessment comparison->pass_fail

Caption: Workflow for Preservative Efficacy Testing (Challenge Test).

Preservative_Selection_Factors cluster_properties Preservative Properties cluster_formulation Formulation Factors cluster_performance Performance & Safety antimicrobial_spectrum Antimicrobial Spectrum efficacy Preservative Efficacy (Challenge Test) antimicrobial_spectrum->efficacy mic Minimum Inhibitory Concentration (MIC) mic->efficacy mechanism Mechanism of Action mechanism->efficacy physchem Physicochemical Properties (Solubility, pKa) physchem->efficacy matrix Complex Matrix (Emulsion Type, Ingredients) matrix->efficacy ph pH of Formulation ph->efficacy packaging Packaging Interactions packaging->efficacy stability Long-term Stability efficacy->stability safety Toxicological Profile efficacy->safety

Caption: Key Factors Influencing Preservative Selection and Efficacy.

Conclusion and Future Directions

Researchers and formulation scientists are encouraged to conduct such studies, focusing on generating quantitative log reduction data in relevant complex matrices like oil-in-water and water-in-oil emulsions. This will enable a direct and objective comparison with established preservatives and facilitate the informed selection of the most appropriate preservative system for a given product, ensuring both its safety and stability.

Inter-laboratory Validation of Ethyl 3-chloro-4-hydroxybenzoate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Ethyl 3-chloro-4-hydroxybenzoate, a compound of interest in various research and development settings. In the absence of a formal inter-laboratory validation study for this specific analyte, this document presents a proxy comparison based on validated methods for structurally similar compounds, namely parabens. The data herein is compiled from independent, peer-reviewed studies, offering insights into the expected performance of these methods across different laboratories.

The primary objective is to equip researchers with the necessary information to select and implement a robust analytical method for the quantification of this compound, ensuring data accuracy and reproducibility. This guide details the experimental protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Performance characteristics from different studies are summarized to provide a comparative overview.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data for two analytical methods applicable to the analysis of parabens, which can be adapted for this compound. The data is collated from different research publications, simulating an inter-laboratory comparison.

Table 1: Performance Characteristics of HPLC-UV Method for Paraben Analysis

ParameterLaboratory 1 (Source A)Laboratory 2 (Source B)
Linearity (R²) > 0.999> 0.999
Range 0.03 - 1 µg/mL160 - 240 µg/mL (Methylparaben)16 - 24 µg/mL (Propylparaben)
Accuracy (% Recovery) Not explicitly stated98.62 ± 3.76 (Methylparaben)100.1 ± 3.66 (Propylparaben)
Precision (RSD %) < 5.33 (Repeatability)< 6.43 (Intermediate)< 2 (Repeatability)
Limit of Detection (LOD) Not StatedNot Stated
Limit of Quantitation (LOQ) 0.03 µg/mLNot Stated

Source A: Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV.[1] Source B: Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid dosage form.[2]

Table 2: Performance Characteristics of LC-MS/MS Method for Paraben Analysis

ParameterLaboratory 3 (Source C)
Linearity (R²) > 0.999
Range 20 - 500 ng/mL
Accuracy (% of Nominal) 92.2 - 112.4
Precision (RSD %) 0.9 - 9.6
Limit of Detection (LOD) Not Stated
Limit of Quantitation (LOQ) 0.5 ng/mL (Ethylparaben)

Source C: Development of a Quantitative Analytical Method for Determining the Concentration of Human Urinary Paraben by LC-MS/MS.[3]

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are based on established methods for paraben analysis and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various sample matrices.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Purospher® STAR RP-18 endcapped (5µm) 150 x 4.6 mm, or equivalent.[1]

  • Mobile Phase: Isocratic mixture of acetonitrile and ultrapure water (50:50, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation will be matrix-dependent and may include extraction, dilution, and filtration steps to ensure compatibility with the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification of this compound.

1. Instrumentation:

  • Liquid Chromatography (LC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized for this compound.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and any internal standards must be determined.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: A more rigorous sample clean-up, such as solid-phase extraction (SPE), may be required to minimize matrix effects.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Injection LC Injection Reconstitution->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for LC-MS/MS analysis.

References

Lack of Direct Comparative Docking Studies for Ethyl 3-chloro-4-hydroxybenzoate Necessitates Analysis of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for comparative molecular docking studies of Ethyl 3-chloro-4-hydroxybenzoate with various target enzymes has revealed a significant gap in the existing scientific literature. To date, no direct comparative studies have been published that evaluate the binding affinities of this specific compound against a range of protein targets. However, valuable insights can be gleaned from research on structurally similar molecules, namely Ethyl 3,4,5-trihydroxybenzoate (a derivative of gallic acid) and Ethyl 3,4-dihydroxybenzoate. These related compounds have been investigated for their interactions with enzymes such as Superoxide Dismutase (SOD), Cyclooxygenase-2 (COX-2), and Prolyl 4-hydroxylase.

This guide, therefore, presents a comparative analysis based on available data for these closely related ethyl benzoate derivatives to provide a putative understanding of how this compound might interact with similar biological targets. The following sections summarize the quantitative data from docking studies on these analogous compounds, detail the experimental methodologies employed, and visualize the relevant biological pathways and experimental workflows.

Comparative Docking Analysis of Related Ethyl Benzoate Derivatives

While no direct data exists for this compound, studies on its hydroxylated analogs provide insights into potential enzyme inhibitory activities.

Docking Studies of Ethyl 3,4,5-trihydroxybenzoate

Research has shown that Ethyl 3,4,5-trihydroxybenzoate, also known as ethyl gallate, exhibits notable binding affinity for enzymes involved in oxidative stress and inflammation, such as Superoxide Dismutase (SOD) and Cyclooxygenase-2 (COX-2)[1][2]. In a comparative in-silico and in-vitro study, Ethyl 3,4,5-trihydroxybenzoate demonstrated a strong binding affinity with both SOD and COX-2 receptors[1][2].

Table 1: Summary of In Silico Docking Data for Ethyl 3,4,5-trihydroxybenzoate

Target EnzymePDB IDLigandBinding Affinity/ScoreInteracting Residues
Superoxide Dismutase (SOD)1CB4Ethyl 3,4,5-trihydroxybenzoateNot explicitly quantified in the provided text, but noted as having "notable binding affinity"Not explicitly detailed in the provided text
Cyclooxygenase-2 (COX-2)4COXEthyl 3,4,5-trihydroxybenzoateNot explicitly quantified in the provided text, but noted as having "notable binding affinity"Not explicitly detailed in the provided text
Inhibition Studies of Ethyl 3,4-dihydroxybenzoate

Ethyl 3,4-dihydroxybenzoate (EDHB) is recognized as a competitive inhibitor of prolyl 4-hydroxylases, which are iron-dependent enzymes crucial in collagen maturation and oxygen sensing pathways[3]. EDHB functions as a substrate analog and can also chelate the iron bound to the enzyme[3].

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are crucial for interpreting the results.

In Silico Molecular Docking of Ethyl 3,4,5-trihydroxybenzoate

The in silico analysis of Ethyl 3,4,5-trihydroxybenzoate with SOD and COX-2 was performed using the following protocol[1][2]:

  • Receptor Preparation : The three-dimensional structures of SOD (PDB ID: 1CB4) and COX-2 (PDB ID: 4COX) were obtained from the Protein Data Bank. Non-essential water molecules and heteroatoms were removed from the receptor structures.

  • Ligand Preparation : The structures of the ligands, including Ethyl 3,4,5-trihydroxybenzoate, were prepared for docking.

  • Molecular Docking : Intermolecular flexible docking simulations were carried out using Schrodinger's suite of tools to determine the binding interactions, including hydrogen bonding and hydrophobic effects, between the ligands and the receptors.

  • Analysis : The resulting receptor-ligand complexes were analyzed to determine the binding affinities and identify key interacting residues.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output receptor Retrieve Target Enzyme Structure (e.g., from PDB) docking Perform Molecular Docking (e.g., using AutoDock, Schrodinger) receptor->docking ligand Prepare Ligand Structure (this compound) ligand->docking binding_energy Calculate Binding Energy/ Affinity docking->binding_energy interactions Analyze Interactions (H-bonds, Hydrophobic) docking->interactions results Comparative Data Table binding_energy->results interactions->results

A general workflow for in silico molecular docking studies.

cox2_pathway cluster_inhibition Potential Inhibition membrane Cell Membrane arachidonic_acid Arachidonic Acid cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation inhibitor Ethyl Benzoate Derivatives inhibitor->cox2

The Cyclooxygenase-2 (COX-2) signaling pathway.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-chloro-4-hydroxybenzoate, a compound requiring careful management due to its hazardous properties. Adherence to these procedures is critical for regulatory compliance and environmental protection.

This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, its disposal must be handled with the utmost care, following established protocols for hazardous chemical waste. The primary disposal route for this and other halogenated organic compounds is through a licensed hazardous waste disposal facility, where it will typically undergo high-temperature incineration.[2][3][4][5][6][7]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound. This information is critical for labeling and ensuring that all personnel are aware of the potential risks associated with its handling and disposal.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Disposal PrecautionP501Dispose of contents/container to an approved waste disposal plant[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

  • Segregation of Waste:

    • It is crucial to segregate halogenated organic waste, such as this compound, from all other chemical waste streams, particularly non-halogenated solvents.[7][9]

    • Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[3] This prevents chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Container Selection and Labeling:

    • Collect waste this compound in a compatible, leak-proof container with a secure screw-top cap.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).

  • Accumulation of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its chemical composition and quantity.

  • Documentation:

    • Maintain a detailed log of the accumulated waste, including the date and amount of each addition.

    • Retain all documentation provided by the hazardous waste disposal company for your records, in accordance with local and national regulations.

Disposal of Contaminated Materials

Any materials, such as personal protective equipment (gloves, etc.), weighing paper, or absorbent pads that are contaminated with this compound, must also be disposed of as hazardous waste. These items should be collected in a sealed, labeled bag or container and disposed of along with the chemical waste.

Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste. After rinsing, the defaced or removed-label container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Documentation cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Fume Hood) ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use a Labeled, Compatible Waste Container segregate->container collect Collect Waste Chemical and Contaminated Materials container->collect store Store in Satellite Accumulation Area collect->store log Maintain Waste Log store->log contact_ehs Contact EHS or Licensed Waste Contractor log->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end_point Waste Incinerated at Approved Facility pickup->end_point

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research and development community.

References

Navigating the Safe Handling of Ethyl 3-chloro-4-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Ethyl 3-chloro-4-hydroxybenzoate (CAS No. 16357-41-8), focusing on personal protective equipment (PPE), and operational and disposal plans. The information is synthesized from available safety data for the compound and its structurally similar analogs.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these potential hazards, adherence to strict safety protocols is essential to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.Prevents skin contact that can lead to irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.Protects against inhalation of dust particles that may cause respiratory irritation.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Wash hands thoroughly after handling.

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep up the material, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the chemical to enter drains or waterways.[1][2]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Chemical Receive Chemical & Verify SDS Don_PPE Don Appropriate PPE Receive_Chemical->Don_PPE Step 1 Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Step 2 Weigh_and_Handle Weigh and Handle Chemical Prepare_Work_Area->Weigh_and_Handle Step 3 Perform_Experiment Perform Experiment Weigh_and_Handle->Perform_Experiment Step 4 Clean_Work_Area Clean Work Area & Equipment Perform_Experiment->Clean_Work_Area Step 5 Segregate_Waste Segregate Waste Clean_Work_Area->Segregate_Waste Step 6 Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste Step 7

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.